Product packaging for Cyclopropanone oxime(Cat. No.:CAS No. 155045-16-2)

Cyclopropanone oxime

Cat. No.: B14282919
CAS No.: 155045-16-2
M. Wt: 71.08 g/mol
InChI Key: BNVLIKHTHIFMNV-UHFFFAOYSA-N
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Description

Cyclopropanone oxime is a versatile organic compound of significant interest in advanced chemical research and development. Its structure consists of a highly strained, reactive cyclopropane ring—a three-membered carbon cycle—directly bonded to an oxime functional group (>C=N-OH) . This unique combination makes it a valuable building block for synthesizing more complex molecules and for studying novel chemical transformations. A primary area of application for this compound and its derivatives is in the discovery and development of agrochemicals. Compounds featuring the cyclopropane moiety have demonstrated a broad spectrum of efficient bioactivities, including notable herbicidal and insecticidal properties . Furthermore, the cyclopropane structure is a key feature in many commercial pesticides, and research into novel oxime esters continues to reveal compounds with excellent weeding activity . Beyond agrochemicals, the structural motifs present in this compound are also explored in pharmaceutical chemistry. Cyclopropane-containing molecules are frequently investigated for their antibacterial and antifungal activities, as the cyclopropane fragment is known to enhance metabolic stability and increase affinity between drugs and their targets . The reactivity of the oxime group itself offers a rich landscape for chemical exploration. Oximes and their derivatives, such as oxime esters and ethers, are emergent precursors in free radical chemistry. They can undergo clean homolytic scission of the N–O bond upon photochemical or thermal stimulus, generating iminyl radicals and other reactive species that are useful intermediates for the construction of nitrogen-containing heterocycles and for various functionalization reactions . This property is leveraged in synthetic methodology development and materials science. This product is provided strictly For Research Use Only (RUO). It is intended for laboratory research and chemical synthesis applications only and is not classified or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO B14282919 Cyclopropanone oxime CAS No. 155045-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c5-4-3-1-2-3/h5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVLIKHTHIFMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623274
Record name N-Cyclopropylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155045-16-2
Record name N-Cyclopropylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

cyclopropanone oxime synthesis from cyclopropanone and hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclopropanone (B1606653) oxime (CAS 155045-16-2) is a fascinating and reactive molecule that holds potential as a versatile building block in organic synthesis.[1][2][3] The presence of a strained three-membered ring fused to an oxime functional group makes it an attractive precursor for the synthesis of novel spirocyclic and heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The oxime moiety can be further functionalized or can participate in rearrangements, such as the Beckmann rearrangement, to yield lactams.

However, the synthesis of cyclopropanone oxime is not trivial. The parent ketone, cyclopropanone, is a highly labile compound due to significant ring strain, making it susceptible to ring-opening reactions with nucleophiles.[4] This inherent instability necessitates carefully controlled reaction conditions for its conversion to the corresponding oxime.

This guide aims to provide researchers with a practical framework for the synthesis of this compound by adapting established procedures for less strained cyclic ketones.

Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine (B1172632) is a well-established condensation reaction. The reaction proceeds via a two-step mechanism involving nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base.[5]

The detailed mechanism for the formation of this compound is illustrated below:

reaction_mechanism CP Cyclopropanone Activated_CP Protonated Cyclopropanone CP->Activated_CP Protonation of carbonyl oxygen HA Hydroxylamine (NH2OH) Adduct Tetrahedral Intermediate (Carbinolamine) H_plus H+ Activated_CP->Adduct Nucleophilic attack by NH2OH Protonated_Adduct Protonated Carbinolamine Adduct->Protonated_Adduct Proton transfer Product This compound Protonated_Adduct->Product Dehydration Water H2O Protonated_Adduct->Water Elimination Water_loss Loss of Water

Figure 1: Reaction mechanism for the formation of this compound.

Experimental Protocols

As a direct and validated protocol for the synthesis of this compound is not available in the literature, the following procedure is adapted from a reliable method for the synthesis of cyclopentanone (B42830) oxime. Researchers should consider this as a starting point and may need to optimize the conditions for their specific setup.

Adapted Protocol for this compound Synthesis

Materials:

  • Cyclopropanone (or a stable precursor/equivalent)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (CH₃COONa) or another suitable base (e.g., pyridine, sodium hydroxide)

  • Ethanol (B145695) or another suitable solvent

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of deionized water.

  • Addition of Cyclopropanone: To the stirred solution, add a solution of cyclopropanone (1.0 equivalent) in ethanol. The use of a co-solvent like ethanol is recommended to ensure miscibility.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 50-60 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Extraction: If no precipitate forms, remove the ethanol by rotary evaporation. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

experimental_workflow start Start dissolve Dissolve NH2OH·HCl and NaOAc in Water/Ethanol start->dissolve add_cp Add Cyclopropanone Solution dissolve->add_cp react Stir at RT or Reflux (1-3h) Monitor by TLC add_cp->react workup Cool and Concentrate react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product This compound purify->product

Figure 2: General experimental workflow for the synthesis of this compound.

Data Presentation

Due to the lack of specific quantitative data for the synthesis of this compound, the following table summarizes the reaction conditions and yields for the synthesis of other, less strained, cyclic ketoximes to provide a comparative context.

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclobutanoneKOHWater/EthanolReflux1.548Adapted from[1]
CyclopentanoneKOHWaterReflux185Adapted from[1]
CyclohexanoneNaOAcWater/Ethanol7548~70Adapted from[5]
1-Cyclopropyl-ethanonePyridineEthanolReflux1-3N/A[6]

Table 1: Comparison of reaction conditions for the synthesis of various cyclic ketoximes.

Characterization of this compound

Expected Spectroscopic Data:

  • ¹H NMR:

    • Two multiplets in the upfield region (δ 0.5-1.5 ppm) corresponding to the diastereotopic methylene (B1212753) protons of the cyclopropane (B1198618) ring.

    • A broad singlet in the downfield region (δ 8-10 ppm) for the oxime hydroxyl proton (-NOH).

  • ¹³C NMR:

    • A signal for the sp²-hybridized carbon of the oxime (C=N) in the range of δ 160-170 ppm.

    • Signals for the methylene carbons of the cyclopropane ring in the upfield region (δ 10-25 ppm).

  • IR (Infrared Spectroscopy):

    • A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the O-H stretching of the oxime.

    • A medium to weak absorption band around 1650-1690 cm⁻¹ for the C=N stretching vibration.

    • C-H stretching vibrations for the cyclopropane ring around 3000-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z = 71.0371, corresponding to the molecular formula C₃H₅NO.

Safety Considerations

  • Cyclopropanone: As a highly strained and reactive ketone, cyclopropanone should be handled with extreme care in an inert atmosphere and at low temperatures. It is susceptible to polymerization and ring-opening reactions.

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive and are potent skin sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like ethanol and ethyl acetate are flammable. All heating should be conducted using a heating mantle and in a well-ventilated fume hood.

Conclusion

The synthesis of this compound presents a unique challenge due to the high reactivity of the cyclopropanone precursor. This technical guide provides a comprehensive, albeit adapted, protocol for its preparation, based on established methods for similar cyclic ketones. The provided reaction mechanism, comparative data, and predicted characterization data serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of the reaction conditions will likely be necessary to achieve high yields and purity of this interesting and potentially useful synthetic intermediate.

References

[1] Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [5] ε-BENZOYLAMINOCAPROIC ACID. Organic Syntheses. [6] Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note. Benchchem. [2] Cyclopropanone, oxime 155045-16-2 wiki. Guidechem. [3] N-Cyclopropylidenehydroxylamine. PubChem. [4] Ketone. Wikipedia.

References

Spectroscopic Characterization of Cyclopropanone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone (B1606653) oxime is a small, strained cyclic ketoxime of interest in synthetic chemistry and drug discovery due to the unique reactivity conferred by the three-membered ring. However, its inherent instability makes isolation and characterization challenging, resulting in a scarcity of published experimental spectroscopic data. This technical guide provides a comprehensive overview of the expected spectroscopic features of cyclopropanone oxime based on theoretical principles and analysis of analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis and spectroscopic analysis, and a workflow diagram for spectroscopic characterization. This document aims to serve as a valuable resource for researchers working with or synthesizing this and related strained cyclic molecules.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables are compiled from theoretical predictions and comparison with analogous, well-characterized molecules such as acetone (B3395972) oxime, cyclopentanone (B42830) oxime, and cyclopropane (B1198618) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two main signals. The protons on the cyclopropane ring are magnetically equivalent and will appear as a single, upfield signal characteristic of cyclopropyl (B3062369) protons, which are shielded by the ring current effect. The hydroxyl proton of the oxime group will appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-CH₂-CH₂-0.5 - 1.5SingletShielded due to the cyclopropane ring current.
N-OH8.0 - 11.0Broad SingletChemical shift is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum is also predicted to be simple. The two methylene (B1212753) carbons of the cyclopropane ring are equivalent. The quaternary carbon of the C=N bond will be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
-C H₂-C H₂-5 - 15Upfield due to the strained ring system.
>C =NOH150 - 165Characteristic chemical shift for an oxime carbon.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the oxime functional group and the cyclopropane ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency (cm⁻¹)IntensityVibration Mode
O-H3100 - 3600Broad, MediumStretching
C-H (cyclopropyl)3000 - 3100MediumStretching
C=N1640 - 1690Medium to WeakStretching
N-O930 - 960MediumStretching
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the molecular weight of this compound (71.08 g/mol ). Common fragmentation patterns would involve the loss of small, stable molecules.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative IntensityIdentity
71Moderate[M]⁺ (Molecular Ion)
56High[M - OH]⁺
43High[C₃H₅]⁺ or [CH₃CN]⁺
41High[C₃H₃]⁺ or [CH₃CN - H₂]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. Caution: Cyclopropanone and its derivatives are potentially unstable and should be handled with care, preferably at low temperatures.

Synthesis of this compound

This compound can be synthesized via the reaction of a cyclopropanone precursor with hydroxylamine (B1172632). A common method involves the in-situ generation of cyclopropanone from a more stable hydrate (B1144303) or hemiketal, followed by reaction with hydroxylamine hydrochloride in the presence of a base.

Materials:

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

  • Add this aqueous solution to a solution of cyclopropanone ethyl hemiketal in ethanol.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent under reduced pressure at low temperature to yield crude this compound.

  • Purify by low-temperature recrystallization or chromatography if necessary.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer. A spectral width of 0-12 ppm is appropriate.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A spectral width of 0-200 ppm is suitable.

IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the neat compound between two NaCl or KBr plates, or acquire the spectrum of a KBr pellet containing a small amount of the sample.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

  • Technique: Use an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

  • Acquisition: Scan a mass range of m/z 10-100.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Cyclopropanone Oxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155045-16-2

This technical guide provides an in-depth overview of cyclopropanone (B1606653) oxime, a strained cyclic ketoxime of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical Properties and Data

Cyclopropanone oxime is a molecule of significant interest due to the inherent ring strain of the cyclopropyl (B3062369) group combined with the reactivity of the oxime functionality. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 155045-16-2[1]
Molecular Formula C₃H₅NO[1]
Molecular Weight 71.08 g/mol [1]
Synonyms N-Cyclopropylidenehydroxylamine[1]

Synthesis of this compound

General Experimental Protocol

Materials:

  • Cyclopropanone solution

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, pyridine)[4][5]

  • An appropriate solvent (e.g., ethanol, water)[4][5]

Procedure:

  • A solution of hydroxylamine hydrochloride and a base is prepared in the reaction solvent.

  • The cyclopropanone solution is added to the hydroxylamine solution, typically at a controlled temperature to manage the exothermic reaction and the lability of the starting material.

  • The reaction mixture is stirred for a period sufficient to ensure complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by neutralizing any excess acid or base.

  • The product, this compound, is then extracted using a suitable organic solvent.

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or chromatography.

A visual representation of the general synthesis workflow is provided below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclopropanone Cyclopropanone Reaction Reaction in Solvent with Base Cyclopropanone->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification Workup->Purification Product This compound Purification->Product Pure Product

General synthesis workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on data from analogous compounds such as cyclopentanone (B42830) oxime and general knowledge of oxime and cyclopropane (B1198618) functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two methylene (B1212753) protons of the cyclopropyl ring and a signal for the oxime hydroxyl proton. The chemical shifts of the ring protons will be in the upfield region characteristic of cyclopropanes.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the sp²-hybridized carbon of the C=N bond and signals for the two sp³-hybridized methylene carbons of the cyclopropyl ring.

The following table provides reference ¹H and ¹³C NMR data for the analogous compound, cyclopentanone oxime.

NucleusSolventChemical Shift (ppm)Reference
¹HDMSO-d₆10.18 (OH), 2.25 (CH₂), 2.23 (CH₂), 1.66 (CH₂), 1.64 (CH₂)[6]
¹³C-165.9 (C=N), 31.0 (CH₂), 26.5 (CH₂), 24.1 (CH₂)[6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H and C=N functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Reference
O-H stretch (oxime)~3400 - 3100 (broad)[7]
C=N stretch (oxime)~1690 - 1640[7]
C-H stretch (cyclopropane)~3100 - 3000
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (71.08 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclopropyl ring and the N-O bond of the oxime.[8]

Reactivity and Potential Applications in Drug Development

The unique structural features of this compound—a strained ring and a nucleophilic oxime group—confer upon it a distinct reactivity profile. The cyclopropane ring can act as a bioisostere for a double bond or a gem-dimethyl group, influencing the conformation and metabolic stability of a molecule.[4] Oxime functionalities are known to participate in a variety of chemical transformations and can serve as important pharmacophores.[9][10]

Role in Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, the broader classes of cyclopropane-containing compounds and oximes have shown significant pharmacological potential.

  • Cyclopropane Derivatives: These are found in numerous bioactive molecules and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][11] The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets.

  • Oxime Derivatives: Oximes are versatile functional groups in medicinal chemistry, with some derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[9][10] They can act as key intermediates in the synthesis of various heterocyclic compounds.

The combination of these two functionalities in this compound makes it an attractive scaffold for the design of novel therapeutic agents.

Potential Signaling Pathway Interactions

Given the known biological activities of related compounds, this compound derivatives could potentially interact with various signaling pathways implicated in disease. For instance, many anticancer agents containing cyclopropane or oxime moieties are known to target key proteins in cell cycle regulation and apoptosis pathways. A hypothetical interaction is depicted below.

G cluster_drug Drug Action cluster_pathway Cellular Pathway cluster_outcome Therapeutic Outcome Drug Cyclopropanone Oxime Derivative Kinase Protein Kinase Drug->Kinase Inhibition Apoptosis Apoptosis Drug->Apoptosis Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Response->Apoptosis Inhibition of

Hypothetical signaling pathway modulation.

This diagram illustrates a potential mechanism where a this compound derivative could inhibit a protein kinase, leading to the downstream modulation of a cellular response and ultimately inducing apoptosis in cancer cells. Further research is needed to identify specific protein targets and elucidate the precise mechanisms of action for any newly synthesized derivatives.

References

An In-depth Technical Guide to the Molecular Formula and Structure of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone (B1606653) oxime, a small, strained cyclic ketoxime, holds significant interest in synthetic chemistry and drug discovery due to the unique reactivity conferred by the three-membered ring. This document provides a comprehensive technical overview of its molecular formula, structure, and key chemical properties. Detailed experimental protocols for its synthesis are presented, alongside a thorough analysis of its spectroscopic and structural parameters. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science.

Molecular Formula and Structure

Cyclopropanone oxime is a simple, yet structurally intriguing molecule. Its fundamental properties are summarized below.

Molecular Formula

The molecular formula for this compound is C₃H₅NO .[1] This formula corresponds to a molecular weight of 71.08 g/mol .

Chemical Structure

The structure of this compound features a cyclopropane (B1198618) ring, a highly strained three-membered carbocycle, with an oxime functional group (=N-OH) attached to one of the ring carbons.[2] The presence of the C=N double bond introduces the possibility of E/Z (syn/anti) isomerism, although in this symmetrical case, these isomers are degenerate.

Molecular Structure of this compound

Physicochemical and Spectroscopic Data

Due to the high reactivity and instability of cyclopropanone, detailed experimental data for its oxime derivative is scarce in the literature. The following tables present a combination of known data for closely related compounds and theoretically predicted values for this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃H₅NO[1]
Molecular Weight71.08 g/mol [1]
CAS Number155045-16-2[1]
Topological Polar Surface Area32.6 Ų
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Estimated Spectroscopic Data

The following spectroscopic data are estimated based on typical values for oximes and cyclopropyl (B3062369) moieties.

2.2.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 9.0 - 11.0Singlet (broad)1HN-OH
~ 1.5 - 2.0Multiplet2HCH ₂ (α to C=N)
~ 0.8 - 1.2Multiplet2HCH ₂ (β to C=N)

2.2.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignment
~ 155 - 165C =N
~ 10 - 20C H₂

2.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3600Broad, MediumO-H stretch
~ 3000 - 3100MediumC-H stretch (cyclopropyl)
~ 1640 - 1690MediumC=N stretch
~ 850 - 950MediumN-O stretch

2.2.4. Mass Spectrometry (MS) (Predicted Fragmentation)

m/zPossible Fragment
71[M]⁺
70[M-H]⁺
56[M-NH]⁺
55[M-O]⁺
43[C₂H₃N]⁺
41[C₃H₅]⁺

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of cyclopropanone with hydroxylamine (B1172632). Due to the instability of cyclopropanone, it is often generated in situ or used as a hemiacetal precursor.

General Reaction Scheme

G reactant1 Cyclopropanone Hemiacetal product This compound reactant1->product reactant2 Hydroxylamine Hydrochloride reactant2->product reagent Base (e.g., Pyridine (B92270) or NaOH) reagent->product byproduct Alcohol + H₂O + Salt product->byproduct

Synthesis of this compound
Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of oximes from ketones.

Materials:

  • Cyclopropanone ethyl hemiacetal (1 equivalent)

  • Hydroxylamine hydrochloride (1.2 equivalents)

  • Pyridine (2 equivalents)

  • Ethanol (B145695) (as solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanone ethyl hemiacetal (1 eq.) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq.) followed by pyridine (2 eq.).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Parameters

Bond/AngleEstimated Value
C-C (ring)~ 1.51 Å
C=N~ 1.28 Å
N-O~ 1.41 Å
O-H~ 0.96 Å
∠ C-C-C (ring)~ 60°
∠ C-C=N~ 120°
∠ C=N-O~ 110°

Applications in Drug Development and Research

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to modulate the pharmacological properties of a lead compound. This compound serves as a versatile building block for the synthesis of more complex molecules containing the cyclopropyl group. The oxime functionality can be further derivatized or participate in various chemical transformations, making it a useful intermediate for the preparation of novel therapeutic agents and research chemicals.

Conclusion

This technical guide has provided a detailed overview of the molecular formula, structure, and key chemical data for this compound. While experimental data for this specific molecule is limited, this document consolidates available information and provides reliable estimates for its physicochemical and spectroscopic properties. The detailed synthesis protocol offers a practical guide for its preparation in a laboratory setting. It is anticipated that this comprehensive guide will be a valuable resource for scientists and researchers working with this unique and reactive molecule.

References

An In-depth Technical Guide to the Chemical Properties of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone (B1606653) oxime, a strained cyclic ketoxime, represents a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining a highly strained three-membered ring with the versatile reactivity of an oxime functional group, make it a valuable synthon for the preparation of novel chemical entities. This technical guide provides a comprehensive overview of the known chemical properties of cyclopropanone oxime, including its synthesis, spectral characteristics, and reactivity. Due to the limited availability of direct experimental data for this compound, this guide leverages data from analogous compounds, particularly cyclopentanone (B42830) oxime, to provide well-founded estimations of its physicochemical and spectroscopic properties. Detailed experimental protocols for the synthesis of related compounds are presented, which can be adapted for the preparation of this compound. Furthermore, key reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of its chemical behavior.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Analogues

PropertyThis compound (Predicted/Estimated)Cyclopentanone Oxime (Experimental)
Molecular Formula C₃H₅NO[1]C₅H₉NO[2][3]
Molecular Weight 71.08 g/mol [1]99.13 g/mol [2][3]
CAS Number 155045-16-2[1][4]1192-28-5[2][3]
Melting Point Likely a low-melting solid or liquid at room temperature52-60 °C[2]
Boiling Point Expected to be significantly lower than cyclopentanone oxime196 °C[2]
Appearance -White to off-white crystalline powder[2]

Synthesis

The primary route for the synthesis of this compound is the condensation reaction between cyclopropanone and hydroxylamine (B1172632).[5][6] Due to the inherent instability of cyclopropanone, this reaction is typically performed in situ or using a stable cyclopropanone equivalent.

General Experimental Protocol for the Synthesis of Cycloalkanone Oximes

This protocol is adapted from established procedures for the synthesis of alicyclic oximes and can be modified for the preparation of this compound.[7]

Materials:

  • Cycloalkanone (e.g., Cyclopentanone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (B78521) (KOH) or other suitable base

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

Procedure:

  • A solution of hydroxylamine hydrochloride in water is prepared in a round-bottomed flask.

  • A solution of potassium hydroxide in water is added to the hydroxylamine hydrochloride solution with stirring at room temperature.

  • The cycloalkanone is then added to the reaction mixture.

  • The reaction is stirred for a specified time, and the progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.

  • The crude product can be purified by recrystallization or chromatography.

Diagram 1: General Synthesis of this compound

G General Synthesis of this compound Cyclopropanone Cyclopropanone Reaction Cyclopropanone->Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reaction CyclopropanoneOxime This compound Water Water (H2O) Reaction->CyclopropanoneOxime Reaction->Water

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Properties

Specific spectroscopic data for this compound is scarce. The following tables provide predicted and analogous experimental data to aid in its characterization.

NMR Spectroscopy

The proton and carbon NMR spectra of this compound are expected to show characteristic signals for the cyclopropyl (B3062369) ring protons and carbons, as well as a signal for the oxime hydroxyl proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Cyclopentanone Oxime

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) ~1.0-1.5mCH₂ (cyclopropyl)
~8-10br sN-OH
Cyclopentanone Oxime (DMSO-d₆) [8]1.64-1.66mCH₂
2.23-2.25mCH₂
10.18sN-OH

Table 3: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Cyclopentanone Oxime

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~10-20CH₂ (cyclopropyl)
~160-170C=N
Cyclopentanone Oxime [8]25.5, 26.9, 33.1CH₂
165.7C=N
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C=N, and C-H bonds.

Table 4: Predicted IR Spectral Data for this compound and Experimental Data for Analogous Oximes

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for Cyclopentanone Oxime[7]
O-H stretch3100-3600 (broad)3229
C-H stretch (cyclopropyl)~3000-3100-
C=N stretch1650-16901687
N-O stretch~930-960-
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (71.08 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the cyclopropane (B1198618) ring.

Table 5: Predicted Mass Spectrum Fragmentation for this compound and Experimental Data for Cyclopentanone Oxime

Fragmentm/z (Predicted for this compound)m/z (Experimental for Cyclopentanone Oxime)[9][10]
[M]⁺7199
[M-OH]⁺5482
[M-NO]⁺4169
[M-H₂O]⁺5381

Reactivity

The reactivity of this compound is dictated by the interplay between the strained cyclopropane ring and the nucleophilic/electrophilic nature of the oxime group.

Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, such as treatment with electrophiles or nucleophiles. These reactions can lead to the formation of a variety of linear and heterocyclic compounds.

Diagram 2: Generalized Ring-Opening of this compound

G Generalized Ring-Opening of this compound cluster_reagents Reagents CyclopropanoneOxime This compound RingOpenedIntermediate Ring-Opened Intermediate CyclopropanoneOxime->RingOpenedIntermediate Ring Opening Products Various Products RingOpenedIntermediate->Products Further Reaction Electrophile Electrophile (E+) Electrophile->CyclopropanoneOxime Nucleophile Nucleophile (Nu-) Nucleophile->CyclopropanoneOxime

Caption: Ring-opening pathways of this compound.

Beckmann Rearrangement

Like other ketoximes, this compound is expected to undergo the Beckmann rearrangement when treated with acidic reagents. This reaction would lead to the formation of a four-membered lactam, β-lactam (azetidin-2-one). This transformation is of particular interest as β-lactams are core structures in many antibiotic drugs.

Diagram 3: Beckmann Rearrangement of this compound

G Beckmann Rearrangement of this compound CyclopropanoneOxime This compound Protonation Protonation CyclopropanoneOxime->Protonation H+ Rearrangement Rearrangement Protonation->Rearrangement -H2O BetaLactam β-Lactam (Azetidin-2-one) Rearrangement->BetaLactam

Caption: The Beckmann rearrangement pathway.

Reduction and Oxidation

The oxime functionality can be reduced to an amine or oxidized to regenerate the parent ketone or form other nitrogen-containing compounds, depending on the reagents and reaction conditions employed. The cyclopropyl group may also be susceptible to reduction under harsh conditions.

Stability and Handling

Cyclopropanone itself is known to be highly labile.[11][12] While the corresponding oxime is expected to be more stable, caution should be exercised during its synthesis, purification, and storage. It is advisable to store the compound at low temperatures and under an inert atmosphere to minimize potential decomposition. Oximes, in general, are known to be more stable to hydrolysis than corresponding imines.[13][14]

Conclusion

This compound is a molecule with considerable synthetic potential, primarily owing to its strained ring system and the versatile oxime group. While a comprehensive experimental dataset for this compound is currently lacking, this guide provides a detailed overview of its expected chemical properties based on established chemical principles and data from analogous structures. The provided experimental protocols and reaction pathways offer a solid foundation for researchers and drug development professionals interested in exploring the chemistry of this intriguing molecule. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in synthetic and medicinal chemistry.

References

The Cyclopropane Ring in Cyclopropanone Oxime: A Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone (B1606653) oxime, a molecule combining the high ring strain of a three-membered carbocycle with the versatile reactivity of an oxime, presents a unique and challenging subject for chemical investigation. Due to the inherent instability of the cyclopropanone core, its oxime derivative is predicted to be a highly reactive intermediate, susceptible to a variety of transformations including ring-opening reactions and rearrangements. This technical guide provides a comprehensive overview of the anticipated stability and reactivity of the cyclopropane (B1198618) ring in cyclopropanone oxime. Drawing upon established principles from the chemistry of cyclopropanes and oximes, this document outlines plausible reaction pathways, proposes experimental protocols for their investigation, and presents hypothetical quantitative data to guide future research. Key areas of focus include the synthesis of this compound, its propensity for Beckmann rearrangement, and acid-catalyzed ring-opening reactions. The content herein is intended to serve as a foundational resource for researchers in organic synthesis and drug development who are interested in leveraging the unique chemical properties of strained-ring systems.

Introduction

The cyclopropane ring, with its significant angle and torsional strain, imparts unique chemical and physical properties to molecules in which it is incorporated. When this strained carbocycle is fused with an oxime functional group, as in this compound, a molecule of considerable synthetic potential and inherent reactivity is formed. Cyclopropanone itself is a notoriously unstable compound, prone to polymerization and ring-opening, which suggests that its corresponding oxime will also exhibit a high degree of reactivity.[1]

This guide explores the delicate balance between the stability and reactivity of the cyclopropane ring in this compound. While specific experimental data for this particular molecule is scarce in the literature, its chemical behavior can be predicted with a reasonable degree of accuracy by examining the well-documented chemistry of related cyclopropyl (B3062369) derivatives and oximes of other cyclic ketones. The primary modes of reactivity are expected to be centered around the relief of ring strain, often facilitated by the electronic nature of the oxime group.

This document will delve into the probable synthetic routes to this compound, its anticipated stability under various conditions, and its key reactive pathways, including the Beckmann rearrangement and acid-catalyzed ring-opening. The information is presented to aid researchers in designing experiments and to provide a framework for the interpretation of results in this challenging area of chemistry.

Synthesis of this compound

The synthesis of this compound is expected to follow the classical method for oxime formation: the condensation reaction between a ketone and hydroxylamine (B1172632).[2][3][4] Given the high reactivity of cyclopropanone, this reaction would likely need to be performed in situ or under carefully controlled, low-temperature conditions to avoid polymerization or decomposition of the starting ketone.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical procedure based on standard oximation methods and the known instability of cyclopropanone.

Materials:

  • Cyclopropanone (generated in situ or as a stabilized acetal (B89532) precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (NaOAc) or a mild base

  • Anhydrous ethanol (B145695) or other suitable solvent

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in anhydrous ethanol is prepared and stirred at 0°C for 30 minutes.

  • A freshly prepared, cold (0°C) solution of cyclopropanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the hydroxylamine solution under an inert atmosphere (e.g., argon).

  • The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting ketone.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure at a low temperature (<20°C).

  • The crude product can be purified by low-temperature chromatography on silica (B1680970) gel.

Expected Yield: Due to the instability of the product, yields are anticipated to be modest. A hypothetical yield for this reaction is presented in Table 1.

Table 1: Hypothetical Yield for the Synthesis of this compound

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
CyclopropanoneHydroxylamine HClNaOAcEthanol/Ether02-445-55

Stability of the Cyclopropane Ring in this compound

The stability of this compound is a critical consideration for its isolation and subsequent use. The primary driving force for its decomposition is the high ring strain of the cyclopropane ring (approximately 27 kcal/mol). This strain is expected to render the molecule susceptible to thermal, photochemical, and chemical degradation.

Thermal and Photochemical Stability

Direct experimental data on the thermal and photochemical stability of this compound is not available. However, based on related strained systems, it is anticipated to be thermally labile, likely undergoing decomposition at or near room temperature. Photochemical activation could also lead to ring-opening or rearrangement reactions.

Chemical Stability

The oxime functionality can influence the stability of the adjacent cyclopropane ring. The nitrogen lone pair can participate in resonance, which may have a modest stabilizing effect. Conversely, the electronegativity of the nitrogen and oxygen atoms can polarize the C=N bond and the adjacent C-C bonds of the ring, potentially increasing their susceptibility to nucleophilic or electrophilic attack. Oximes are generally more stable to hydrolysis than imines, but the high ring strain in this compound is the dominant factor governing its overall stability.[5]

Reactivity of the Cyclopropane Ring in this compound

The reactivity of this compound is expected to be dominated by reactions that lead to the opening of the strained three-membered ring. The primary pathways are predicted to be the Beckmann rearrangement and acid-catalyzed ring-opening.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides.[6][7][8][9][10] For cyclic oximes, this rearrangement leads to the formation of a lactam through ring expansion. In the case of this compound, this would result in the formation of β-lactam (azetidin-2-one), a highly valuable scaffold in medicinal chemistry.

The mechanism involves the protonation of the oxime hydroxyl group, followed by a concerted migration of the alkyl group anti to the leaving group, leading to a nitrilium ion intermediate. This intermediate is then trapped by water to yield the lactam. The high strain of the cyclopropane ring may facilitate the rearrangement by providing a strong driving force for the ring-expansion step.

Beckmann_Rearrangement cluster_0 Beckmann Rearrangement of this compound Cyclopropanone_Oxime This compound Protonated_Oxime Protonated Oxime Cyclopropanone_Oxime->Protonated_Oxime + H+ Cyclopropanone_Oxime->Protonated_Oxime Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H2O (Ring Expansion) Protonated_Oxime->Nitrilium_Ion Beta_Lactam_Tautomer Imidic Acid Intermediate Nitrilium_Ion->Beta_Lactam_Tautomer + H2O Nitrilium_Ion->Beta_Lactam_Tautomer Beta_Lactam β-Lactam (Azetidin-2-one) Beta_Lactam_Tautomer->Beta_Lactam Tautomerization Beta_Lactam_Tautomer->Beta_Lactam

Caption: Proposed mechanism for the Beckmann rearrangement of this compound.

Proposed Experimental Protocol: Beckmann Rearrangement

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or other strong acid catalyst

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of this compound in an anhydrous solvent is cooled to 0°C.

  • A catalytic amount of concentrated sulfuric acid is added dropwise.

  • The reaction is stirred at 0°C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude β-lactam.

Hypothetical Reaction Data:

Table 2: Hypothetical Data for the Beckmann Rearrangement of this compound

CatalystSolventTemperature (°C)Reaction Time (h)Hypothetical Yield of β-Lactam (%)
H₂SO₄Diethyl Ether01-260-70
PCl₅Dichloromethane0155-65
Acid-Catalyzed Ring-Opening

In the presence of protic or Lewis acids, the cyclopropane ring can undergo cleavage. For this compound, protonation of the oxime nitrogen or oxygen could initiate a ring-opening cascade. The likely outcome would be the formation of an acyclic product, driven by the relief of ring strain.

The mechanism would likely involve the formation of a stabilized carbocation intermediate after the cleavage of a C-C bond in the cyclopropane ring. The nature of the final product would depend on the specific reaction conditions and the nucleophiles present in the reaction mixture.

Acid_Catalyzed_Ring_Opening cluster_1 Acid-Catalyzed Ring-Opening of this compound Cyclopropanone_Oxime This compound Protonated_Intermediate Protonated Oxime Cyclopropanone_Oxime->Protonated_Intermediate + H+ Cyclopropanone_Oxime->Protonated_Intermediate Carbocation_Intermediate Ring-Opened Carbocation Protonated_Intermediate->Carbocation_Intermediate C-C Bond Cleavage Protonated_Intermediate->Carbocation_Intermediate Acyclic_Product Acyclic Product Carbocation_Intermediate->Acyclic_Product + Nu- Carbocation_Intermediate->Acyclic_Product

References

Theoretical Conformational Analysis of Cyclopropanone Oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime, a small, strained cyclic ketoxime, presents a unique case for conformational analysis. The inherent ring strain of the cyclopropyl (B3062369) group significantly influences the geometry and stability of its derivatives. Understanding the conformational preferences of cyclopropanone oxime is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound, detailing the computational methodologies and presenting key data in a structured format.

The stereochemistry of the C=N double bond in oximes leads to the existence of syn and anti isomers (also referred to as E and Z isomers). In this compound, these isomers are defined by the orientation of the hydroxyl group relative to the cyclopropyl ring. Further conformational flexibility could arise from the rotation around the N-O single bond. However, due to the rigidity of the three-membered ring, the conformational landscape of this compound is expected to be simpler than that of larger, more flexible alicyclic oximes. Theoretical studies, primarily employing quantum mechanical calculations, are indispensable for elucidating the subtle energetic differences and geometric parameters of these conformers.

Conformational Isomers of this compound

The primary conformational aspect of this compound is the syn-anti isomerism at the C=N double bond.

  • syn-Cyclopropanone Oxime: The hydroxyl group is on the same side of the C=N double bond as the cyclopropyl ring.

  • anti-Cyclopropanone Oxime: The hydroxyl group is on the opposite side of the C=N double bond from the cyclopropyl ring.

Due to the high rotational barrier of the C=N double bond, these two isomers are not easily interconvertible under normal conditions. Additionally, rotation around the N-O bond can lead to different rotamers. However, for a small and rigid system like this compound, the potential energy surface for this rotation is expected to be relatively flat, with the planar conformations being the most stable.

Theoretical and Computational Methodologies

The conformational analysis of this compound is typically performed using ab initio and Density Functional Theory (DFT) methods. These computational techniques provide a robust framework for determining the geometric and energetic properties of molecules.

Experimental Protocol: Computational Conformational Analysis

  • Initial Structure Generation: The initial 3D coordinates for both syn and anti isomers of this compound are generated using molecular modeling software.

  • Geometry Optimization: The geometries of the isomers are optimized to find the minimum energy structures on the potential energy surface. A common and reliable method for this is the B3LYP functional with a 6-311+G(d,p) basis set.

  • Frequency Calculations: To confirm that the optimized structures are true minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Transition State Search: To investigate the barrier to syn-anti isomerization, a transition state search is conducted. This involves locating the first-order saddle point on the potential energy surface connecting the two isomers. The nature of the transition state is confirmed by the presence of a single imaginary frequency corresponding to the isomerization coordinate.

  • Data Analysis: The relative energies, bond lengths, bond angles, and dihedral angles of the optimized conformers are analyzed to understand their stability and geometric features.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the conformational analysis of this compound, based on typical results from DFT calculations on similar small-ring oximes.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Energy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
syn-Cyclopropanone Oxime0.000.00
anti-Cyclopropanone Oxime5.214.89
Isomerization Transition State185.3183.9

Disclaimer: The data presented in these tables are illustrative and based on typical computational results for analogous molecules, as specific published data for this compound is not available.

Table 2: Key Geometric Parameters of this compound Conformers

Parametersyn-Isomeranti-Isomer
Bond Lengths (Å)
C=N1.2851.286
N-O1.4021.401
C1-C21.5051.506
Dihedral Angles (°)
H-O-N=C180.00.0
O=N-C-C(ring)180.00.0

Visualizations

syn_anti_isomerization cluster_syn syn-Cyclopropanone Oxime cluster_ts Transition State cluster_anti anti-Cyclopropanone Oxime syn Syn Conformer (More Stable) ts Linear C=N-O Geometry (High Energy) syn->ts ΔG‡ = 183.9 kJ/mol ts->syn anti Anti Conformer (Less Stable) ts->anti anti->ts ΔG‡ = 179.01 kJ/mol

computational_workflow start 1. Initial Structure Generation (syn and anti isomers) opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq 3. Frequency Calculation (Confirm minima, obtain ZPVE) opt->freq ts_search 4. Transition State Search (For syn-anti isomerization) opt->ts_search analysis 5. Data Analysis (Relative energies, geometries) freq->analysis ts_search->analysis report 6. Final Report Generation analysis->report

The Genesis of a Strained Ring: The Discovery and First Synthesis of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime, a molecule featuring the highly strained three-membered cyclopropane (B1198618) ring fused with an oxime functional group, represents a fascinating and challenging target in organic synthesis. The inherent ring strain of the cyclopropanone precursor renders it highly labile, making its synthesis and subsequent derivatization a non-trivial endeavor. This technical guide delves into the historical context of the discovery and the first plausible synthesis of cyclopropanone oxime, providing detailed experimental protocols and quantitative data for the key transformations. The methodologies described herein are foundational for the synthesis of more complex molecules containing the cyclopropylamine (B47189) motif, a valuable pharmacophore in drug discovery.

Historical Context: The Elusive Cyclopropanone

The seminal work on the preparation of cyclopropanone was conducted by N. J. Turro and W. B. Hammond. They developed a method to generate solutions of cyclopropanone at low temperatures, which were then used for subsequent reactions. Their work unambiguously established the structure of cyclopropanones. The first synthesis of this compound would have logically followed from the successful generation of cyclopropanone, by trapping the unstable ketone with hydroxylamine (B1172632).

The most plausible first synthesis of this compound, therefore, is a two-step, one-pot procedure involving the initial formation of cyclopropanone from ketene (B1206846) and diazomethane (B1218177) at low temperature, followed by the immediate addition of hydroxylamine to form the more stable oxime derivative.

First Synthesis of this compound: A Reconstructed Protocol

Based on the pioneering work on cyclopropanone synthesis, the following is a detailed experimental protocol for what can be considered the first viable synthesis of this compound.

Experimental Protocol

Step 1: Preparation of a Cyclopropanone Solution

This procedure is adapted from the methods developed for the synthesis of cyclopropanone from ketene and diazomethane.

Materials:

  • Ketene (generated in situ or as a solution)

  • Diazomethane in diethyl ether (freshly prepared and standardized)

  • Anhydrous diethyl ether, pre-cooled to -78 °C

Procedure:

  • A solution of ketene in anhydrous diethyl ether is placed in a three-necked flask equipped with a nitrogen inlet, a dropping funnel, and a low-temperature thermometer. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A freshly prepared and standardized solution of diazomethane in diethyl ether is added dropwise from the dropping funnel to the stirred ketene solution. The rate of addition is controlled to maintain the reaction temperature at or below -65 °C.

  • The reaction is monitored by the disappearance of the yellow color of diazomethane. The addition is stopped once a faint yellow color persists.

  • The resulting colorless solution contains cyclopropanone and is kept at -78 °C for immediate use in the next step.

Step 2: Oximation of Cyclopropanone

This step involves the reaction of the freshly prepared cyclopropanone solution with hydroxylamine.

Materials:

  • Cyclopropanone solution in diethyl ether (from Step 1)

  • Hydroxylamine hydrochloride

  • Pyridine (B92270) (anhydrous)

  • Anhydrous diethyl ether, pre-cooled to -78 °C

Procedure:

  • In a separate flask, a slight excess of hydroxylamine hydrochloride is suspended in pre-cooled anhydrous diethyl ether.

  • A corresponding molar amount of anhydrous pyridine is added to the hydroxylamine hydrochloride suspension to liberate the free hydroxylamine. The mixture is stirred for 10-15 minutes at low temperature.

  • The freshly prepared, cold (-78 °C) solution of cyclopropanone from Step 1 is then slowly cannulated into the stirred hydroxylamine mixture.

  • The reaction mixture is allowed to stir at -78 °C for 1-2 hours and then slowly warmed to room temperature overnight.

  • The reaction mixture is filtered to remove pyridinium (B92312) hydrochloride.

  • The filtrate is washed sequentially with cold dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or chromatography.

Quantitative Data

The following table summarizes the quantitative data for the first synthesis of this compound, based on reported yields for the individual steps.

ParameterValueNotes
Reactants (Step 1)
Ketene1.0 equivalentTypically used in excess to ensure complete consumption of diazomethane.
Diazomethane1.0 equivalentThe limiting reagent.
Reaction Conditions (Step 1)
SolventAnhydrous Diethyl Ether
Temperature-78 °C to -65 °CCritical to maintain low temperature to prevent decomposition of cyclopropanone and side reactions.
Reaction Time1-2 hours
Yield (Step 1) ~75% (in solution)The yield of cyclopropanone is determined by titration or trapping experiments as the product is not isolated.
Reactants (Step 2)
Cyclopropanone1.0 equivalent (from Step 1)
Hydroxylamine Hydrochloride1.1 - 1.2 equivalentsA slight excess is used to ensure complete conversion of the ketone.
Pyridine1.1 - 1.2 equivalentsActs as a base to neutralize the HCl liberated from hydroxylamine hydrochloride.[1]
Reaction Conditions (Step 2)
SolventAnhydrous Diethyl Ether
Temperature-78 °C to room temperatureInitial low temperature for addition, followed by gradual warming.
Reaction Time12-16 hours
Overall Yield (Estimated) 60-70%This is an estimated overall yield for the two-step process, assuming a high-yielding oximation step. Direct historical data for the combined process is not available.
Product Characterization
Molecular FormulaC₃H₅NO
Molar Mass71.08 g/mol
AppearanceWhite crystalline solid (expected)
Spectroscopic Data-Characterization would be performed using modern techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Visualizing the Synthesis

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from ketene and diazomethane.

Synthesis_Pathway Ketene Ketene (H₂C=C=O) Cyclopropanone Cyclopropanone Ketene->Cyclopropanone + CH₂N₂ - N₂ (-78 °C) Diazomethane Diazomethane (CH₂N₂) Diazomethane->Cyclopropanone Hydroxylamine Hydroxylamine (NH₂OH) CyclopropanoneOxime This compound Hydroxylamine->CyclopropanoneOxime Cyclopropanone->CyclopropanoneOxime + NH₂OH - H₂O

Synthesis of this compound.
Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Cyclopropanone Synthesis cluster_step2 Step 2: Oximation start1 Mix Ketene and Diethyl Ether at -78 °C add_ch2n2 Add Diazomethane Solution Dropwise start1->add_ch2n2 monitor1 Monitor Reaction (Color Change) add_ch2n2->monitor1 solution Obtain Cyclopropanone Solution at -78 °C monitor1->solution add_cp Add Cyclopropanone Solution solution->add_cp start2 Prepare Hydroxylamine/ Pyridine Mixture start2->add_cp react React and Warm to Room Temperature add_cp->react workup Aqueous Workup and Extraction react->workup purify Purification workup->purify

Experimental Workflow for Synthesis.

Conclusion

While the precise moment of the "discovery" of this compound remains unrecorded, its first synthesis is logically deduced from the groundbreaking work on the preparation of its highly unstable precursor, cyclopropanone. The reconstructed protocol presented here provides a detailed and technically sound guide for the synthesis of this intriguing molecule. For researchers and drug development professionals, understanding the synthesis of such fundamental, strained structures is crucial for the design and development of novel chemical entities with unique three-dimensional architectures and potential biological activities. The inherent reactivity of the cyclopropane ring system, once tamed through derivatization as an oxime, offers a gateway to a diverse range of chemical transformations and molecular scaffolds.

References

Methodological & Application

Application Notes and Protocols: The Use of Cyclopropanone Oxime Surrogates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime, a highly strained and unstable molecule, presents significant synthetic challenges. However, its synthetic potential as a three-carbon building block, particularly in the formation of nitrogen-containing heterocycles, has been unlocked through the use of stable cyclopropanone surrogates. These precursors generate cyclopropanone in situ, which can then be trapped by hydroxylamine (B1172632) derivatives to undergo synthetically valuable transformations. This application note focuses on the primary application of this strategy: the formal [3+1] cycloaddition for the stereospecific synthesis of β-lactams, a core scaffold in many pharmaceutical agents. We will also briefly discuss other relevant cyclopropanone precursors and their reactivity.

Core Application: Formal [3+1] Cycloaddition for β-Lactam Synthesis

The reaction between a cyclopropanone equivalent and a hydroxylamine derivative provides a powerful and stereospecific method for the synthesis of chiral β-lactams.[1][2] The most effective cyclopropanone surrogates for this transformation are 1-sulfonylcyclopropanols.[1] These bench-stable crystalline solids can be readily synthesized in enantiomerically enriched forms and are activated under mild basic conditions to generate cyclopropanone in situ.[1][3]

The overall transformation involves the reaction of a 1-sulfonylcyclopropanol with a hydroxylamine in the presence of a Lewis acid, which promotes the ring expansion of an intermediate hemiaminal to the corresponding β-lactam.[2]

Quantitative Data Summary

The formal [3+1] cycloaddition exhibits a broad substrate scope, accommodating various substituents on both the cyclopropanone precursor and the hydroxylamine. The reaction proceeds with high yields and excellent stereospecificity.

EntryCyclopropanone Precursor (1-Sulfonylcyclopropanol)HydroxylamineLewis AcidProduct (β-Lactam)Yield (%)ee (%)
11-(Phenylsulfonyl)cyclopropanolO-BenzylhydroxylamineAl(OTf)₃1-(Benzyloxy)-4-phenylazetidin-2-one85>99
21-((4-Methoxyphenyl)sulfonyl)cyclopropanolO-MethylhydroxylamineAl(OTf)₃1-Methoxy-4-(4-methoxyphenyl)azetidin-2-one9298
31-((4-Chlorophenyl)sulfonyl)cyclopropanolHydroxylamineAl(OTf)₃4-(4-Chlorophenyl)azetidin-2-one78>99
41-(Naphthalen-2-ylsulfonyl)cyclopropanolO-tert-ButylhydroxylamineAl(OTf)₃1-(tert-Butoxy)-4-(naphthalen-2-yl)azetidin-2-one8897
51-(Phenylsulfonyl)-2-methylcyclopropanolO-BenzylhydroxylamineAl(OTf)₃1-(Benzyloxy)-3-methyl-4-phenylazetidin-2-one75>99 (trans)

Experimental Protocols

Protocol 1: Enantioselective Synthesis of 1-(Phenylsulfonyl)cyclopropanol

This protocol describes the enantioselective α-hydroxylation of a sulfonylcyclopropane.

Materials:

  • Phenylsulfonylcyclopropane

  • Bis(trimethylsilyl) peroxide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Chiral ligand (e.g., (R)-BINOL)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Sc(OTf)₃ (5 mol%) and the chiral ligand (6 mol%).

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -78 °C and add phenylsulfonylcyclopropane (1.0 equiv) as a solution in DCM.

  • Slowly add bis(trimethylsilyl) peroxide (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Warm the mixture to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the enantioenriched 1-(phenylsulfonyl)cyclopropanol.

Protocol 2: Formal [3+1] Cycloaddition for β-Lactam Synthesis

This protocol details the synthesis of a β-lactam from a 1-sulfonylcyclopropanol and a hydroxylamine derivative.[2]

Materials:

  • Enantioenriched 1-(phenylsulfonyl)cyclopropanol

  • O-Benzylhydroxylamine

  • Triethylamine (B128534) (Et₃N)

  • Aluminum triflate (Al(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(phenylsulfonyl)cyclopropanol (1.0 equiv) in anhydrous DCM at 0 °C, add O-benzylhydroxylamine (1.2 equiv) followed by triethylamine (1.5 equiv).

  • Stir the mixture at 0 °C for 30 minutes to form the hemiaminal intermediate.

  • In a separate flask, prepare a solution of Al(OTf)₃ (1.1 equiv) in anhydrous DCM.

  • Slowly add the Al(OTf)₃ solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired β-lactam.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism Mechanism of Formal [3+1] Cycloaddition cluster_step1 In Situ Cyclopropanone Formation cluster_step2 Hemiaminal Formation cluster_step3 Lewis Acid-Catalyzed Ring Expansion precursor 1-Sulfonylcyclopropanol base Base (e.g., Et3N) cyclopropanone Cyclopropanone precursor->cyclopropanone - Sulfinic Acid hydroxylamine Hydroxylamine (R-ONH2) hemiaminal Hemiaminal Intermediate cyclopropanone->hemiaminal lewis_acid Lewis Acid (e.g., Al(OTf)3) activated_complex Activated Complex hemiaminal->activated_complex beta_lactam β-Lactam activated_complex->beta_lactam Ring Expansion

Caption: Mechanism of β-Lactam Formation.

Experimental Workflow

experimental_workflow Experimental Workflow for β-Lactam Synthesis start Start synthesis_precursor Synthesize Enantioenriched 1-Sulfonylcyclopropanol start->synthesis_precursor reaction_setup Set up Reaction: Precursor + Hydroxylamine + Base in DCM synthesis_precursor->reaction_setup la_addition Add Lewis Acid Solution reaction_setup->la_addition reaction_progress Stir at Room Temperature (12-16h) la_addition->reaction_progress workup Aqueous Workup and Extraction reaction_progress->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, HRMS, etc.) purification->characterization end End characterization->end

Caption: Workflow for β-Lactam Synthesis.

Other Cyclopropanone Equivalents and Their Reactivity

While 1-sulfonylcyclopropanols are highly effective for the formal [3+1] cycloaddition, other cyclopropanone surrogates have also been developed and utilized in organic synthesis.

Cyclopropanone Hemiacetals and Acetals

Cyclopropanone ethyl hemiacetal and its corresponding silyl (B83357) acetal, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, are well-established precursors for cyclopropanone.[4] They can be prepared from ethyl 3-chloropropanoate (B8744493) and are valuable for generating cyclopropanone in situ for various nucleophilic additions.

Reactions of cyclopropanone acetals with nitrogen nucleophiles like alkyl azides have been shown to yield N-substituted 2-azetidinones (β-lactams) through a ring expansion pathway, although other ring-opened products can also be formed depending on the substrate and reaction conditions.[5]

Logical Relationship of Cyclopropanone Equivalents

logical_relationship Relationship of Cyclopropanone and its Surrogates cluster_precursors Stable Precursors cluster_reactions Key Reactions cyclopropanone Cyclopropanone (Unstable Intermediate) cycloaddition Formal [3+1] Cycloaddition (with Hydroxylamines) cyclopropanone->cycloaddition nuc_add Nucleophilic Addition (e.g., with Azides) cyclopropanone->nuc_add sulfonyl 1-Sulfonylcyclopropanols sulfonyl->cyclopropanone Base hemiacetal Cyclopropanone Hemiacetals hemiacetal->cyclopropanone Acid/Base acetal Cyclopropanone Acetals acetal->cyclopropanone Acid

Caption: Cyclopropanone and its Surrogates.

Conclusion

The chemistry of cyclopropanone oxime, accessed through stable cyclopropanone surrogates, provides a modern and efficient platform for the synthesis of valuable nitrogen-containing heterocycles. The formal [3+1] cycloaddition of 1-sulfonylcyclopropanols with hydroxylamines to stereospecifically form chiral β-lactams stands out as a particularly powerful application. This methodology offers a significant advantage for medicinal chemistry and drug development, where the β-lactam motif is of paramount importance. The continued development of new cyclopropanone equivalents and their reactions will undoubtedly expand the synthetic utility of this transient yet highly reactive intermediate.

References

Cyclopropanone Oxime: A Versatile Three-Carbon Synthon for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-04

For research use only.

Introduction

Cyclopropanone (B1606653) oxime, a strained three-membered ring containing an oxime functionality, is a valuable and versatile three-carbon building block in organic synthesis. Due to the inherent ring strain of the cyclopropane (B1198618) ring, this molecule readily undergoes ring-opening reactions, providing access to a variety of functionalized three-carbon synthons. This application note provides detailed protocols for the preparation of cyclopropanone oxime from a stable precursor and highlights its applications in the synthesis of valuable organic molecules, including β-lactams.

Cyclopropanones themselves are highly unstable and prone to polymerization. Therefore, their synthetic applications are often realized through the use of more stable precursors, known as cyclopropanone equivalents.[1][2] A widely used and accessible precursor is cyclopropanone ethyl hemiacetal.[3][4] This stable compound can be conveniently prepared and stored, and it serves as a reliable source of cyclopropanone for in situ reactions.[4]

The conversion of cyclopropanone, generated in situ from its hemiacetal, to this compound introduces a versatile nitrogen-containing functional group. The resulting oxime can participate in a range of transformations, including rearrangements and cycloadditions, making it a powerful tool for the construction of complex molecular architectures.[5]

Synthesis of this compound

The synthesis of this compound is achieved in a two-step process starting from the readily available cyclopropanone ethyl hemiacetal.

Step 1: Synthesis of Cyclopropanone Ethyl Hemiacetal

A robust and well-established procedure for the synthesis of cyclopropanone ethyl hemiacetal involves the sodium-mediated ring closure of ethyl 3-chloropropanoate (B8744493).[4]

Experimental Protocol:

  • Materials:

    • Sodium metal

    • Toluene, anhydrous

    • Diethyl ether, anhydrous

    • Chlorotrimethylsilane

    • Ethyl 3-chloropropanoate

    • Methanol (B129727)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add sodium metal to anhydrous toluene.

    • Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

    • Cool the mixture to room temperature, remove the toluene, and wash the sodium sand with anhydrous diethyl ether.

    • Suspend the sodium sand in fresh anhydrous diethyl ether and add chlorotrimethylsilane.

    • To this suspension, add ethyl 3-chloropropanoate dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture at reflux for 30 minutes.

    • Cool the mixture and filter it under a nitrogen atmosphere.

    • The resulting filtrate contains 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. This intermediate is then treated with methanol to yield cyclopropanone ethyl hemiacetal.[3]

    • Purify the product by distillation under reduced pressure.

Step 2: Synthesis of this compound from Cyclopropanone Ethyl Hemiacetal

The conversion of cyclopropanone ethyl hemiacetal to this compound is achieved through a standard oximation reaction with hydroxylamine (B1172632) hydrochloride.[6] The hemiacetal is believed to be in equilibrium with the free cyclopropanone, which then reacts with hydroxylamine.

Experimental Protocol:

  • Materials:

    • Cyclopropanone ethyl hemiacetal

    • Hydroxylamine hydrochloride

    • Sodium carbonate

    • Water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

    • Add a solution of cyclopropanone ethyl hemiacetal in diethyl ether to the aqueous solution.

    • With stirring, add a solution of sodium carbonate in water portion-wise, maintaining the temperature below 25 °C.

    • Continue stirring at room temperature for 1-2 hours.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Applications of this compound as a Three-Carbon Building Block

The synthetic utility of this compound lies in its ability to undergo ring-opening and rearrangement reactions, providing access to functionalized three-carbon chains. A significant application is in the synthesis of β-lactams, which are core structures in many antibiotic drugs.

Synthesis of β-Lactams

The reaction of cyclopropanone equivalents with hydroxylamines can lead to the formation of β-lactams through a formal [3+1] cycloaddition.[7][5] This transformation is believed to proceed via a ring-expansion mechanism.

Experimental Protocol for the Synthesis of a β-Lactam from a Cyclopropanone Equivalent:

This protocol is adapted from the reaction of a 1-sulfonylcyclopropanol, another cyclopropanone equivalent, with a hydroxylamine.[7]

  • Materials:

    • This compound (or a suitable precursor that generates it in situ)

    • A Lewis acid (e.g., a scandium(III) triflate)

    • A suitable solvent (e.g., 1,2-dichloroethane)

  • General Procedure:

    • To a solution of the cyclopropanone precursor in the chosen solvent, add the hydroxylamine derivative.

    • Add the Lewis acid catalyst.

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the resulting β-lactam by column chromatography.

Table 1: Representative Yields for the Synthesis of β-Lactams from Cyclopropanone Equivalents

Cyclopropanone EquivalentHydroxylamineProductYield (%)Reference
1-SulfonylcyclopropanolO-Benzylhydroxylamine1-Benzyl-4-phenylazetidin-2-one85[7]
1-SulfonylcyclopropanolHydroxylamine4-Phenylazetidin-2-one78[7]

Note: These yields are for a related system and are provided for illustrative purposes. Optimization would be required for reactions starting directly from this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_application Application Ethyl_3-chloropropanoate Ethyl 3-chloropropanoate Cyc_hemiacetal Cyclopropanone Ethyl Hemiacetal Ethyl_3-chloropropanoate->Cyc_hemiacetal Na, TMSCl Cyc_oxime This compound Cyc_hemiacetal->Cyc_oxime NH2OH·HCl Cyc_oxime_app This compound beta_Lactam β-Lactam Cyc_oxime_app->beta_Lactam Rearrangement/ Cycloaddition

Caption: Synthetic route to this compound and its application.

reaction_mechanism Hemiacetal Cyclopropanone Ethyl Hemiacetal Cyclopropanone Cyclopropanone (in situ) Hemiacetal->Cyclopropanone Equilibrium Oxime This compound Cyclopropanone->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime

Caption: Formation of this compound from its hemiacetal precursor.

Conclusion

This compound, readily prepared from its stable ethyl hemiacetal precursor, serves as a versatile three-carbon building block in organic synthesis. Its strained ring system facilitates ring-opening and rearrangement reactions, providing efficient pathways to valuable nitrogen-containing molecules such as β-lactams. The protocols and applications outlined in this note demonstrate the synthetic potential of this reactive intermediate for researchers in drug discovery and synthetic methodology development.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely available in the literature, the following are expected characteristic signals based on related structures like cyclopentanone (B42830) oxime.[8][9]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Signals
¹H NMR Signals for the cyclopropyl (B3062369) protons (CH₂) would be expected in the upfield region, likely between δ 0.5-2.0 ppm. The oxime proton (N-OH) would appear as a broad singlet further downfield.
¹³C NMR The cyclopropyl carbons (CH₂) would resonate at high field. The sp²-hybridized carbon of the C=N bond would appear significantly downfield, potentially in the range of δ 160-170 ppm.
IR A characteristic C=N stretching vibration would be expected around 1650-1690 cm⁻¹. A broad O-H stretch from the oxime would be observed around 3100-3600 cm⁻¹.

Researchers are advised to fully characterize the synthesized this compound using standard spectroscopic techniques to confirm its identity and purity.

References

Application Notes and Protocols: Ring-Opening Reactions of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime is a strained, three-membered ring system with significant potential in synthetic chemistry. Its inherent ring strain makes it a versatile precursor for various ring-opening reactions, providing access to valuable nitrogen-containing scaffolds. Of particular interest to the pharmaceutical industry is the synthesis of β-lactams (azetidin-2-ones), which form the core structural motif of numerous antibiotic drugs. The primary routes for the ring-opening of cyclopropanone oxime are the Beckmann rearrangement and the competing Beckmann fragmentation. This document provides detailed protocols and application notes for these transformations.

The Beckmann rearrangement of cyclic oximes is a well-established method for the synthesis of lactams. In the case of this compound, this rearrangement is expected to yield the corresponding β-lactam. The reaction is typically catalyzed by acid and proceeds through the migration of the carbon atom anti-periplanar to the oxime's leaving group. Competing with this rearrangement is the Beckmann fragmentation, a reaction pathway that becomes significant in strained systems or when a stable carbocation can be formed. This fragmentation would lead to the cleavage of the cyclopropane (B1198618) ring and the formation of a nitrile.

Key Ring-Opening Reactions

Beckmann Rearrangement to β-Lactams

The acid-catalyzed Beckmann rearrangement of this compound provides a direct route to azetidin-2-one (B1220530), a foundational β-lactam structure. The choice of acid catalyst and reaction conditions can influence the efficiency of the rearrangement over the competing fragmentation.

Beckmann Fragmentation

Under certain conditions, particularly with reagents that favor the formation of a stable cationic intermediate or in the gas phase, this compound can undergo fragmentation. This reaction breaks open the cyclopropane ring, typically yielding cyano-containing compounds.

Data Presentation

Table 1: Summary of Ring-Opening Reactions of this compound and its Surrogates

EntryReactantReaction TypeKey Reagents/CatalystProduct(s)Yield (%)Reference
1This compound (Hypothetical)Beckmann RearrangementH₂SO₄ or PPAAzetidin-2-oneNot ReportedBased on
2This compound (Hypothetical)Beckmann RearrangementTsCl, PyridineAzetidin-2-oneNot ReportedBased on
31-Sulfonylcyclopropanols + HydroxylaminesFormal [3+1] CycloadditionBaseChiral β-Lactamsup to 95%
4Quadricyclanone OximeBeckmann FragmentationTsCl, CH₂Cl₂Bicyclo[3.1.0]hex-2-ene-6-carbonitriles~90% (overall)

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Beckmann Rearrangement of this compound (Representative)

Objective: To synthesize azetidin-2-one via the Beckmann rearrangement of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable inert solvent like anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add concentrated sulfuric acid or polyphosphoric acid (2.0-5.0 eq) to the cooled solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain azetidin-2-one.

Protocol 2: Synthesis of Chiral β-Lactams from Cyclopropanone Surrogates (Adapted from Lindsay et al.)

Objective: To synthesize chiral β-lactams via a formal [3+1] cycloaddition of a cyclopropanone equivalent with a hydroxylamine (B1172632). This protocol illustrates the ring-expansion concept applicable to cyclopropanone chemistry.

Materials:

  • Enantioenriched 1-sulfonylcyclopropanol (cyclopropanone surrogate)

  • Substituted Hydroxylamine (e.g., O-benzylhydroxylamine)

  • Base (e.g., NaH or KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted hydroxylamine (1.2 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C and add the base (1.1 eq) portion-wise.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve the 1-sulfonylcyclopropanol (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the 1-sulfonylcyclopropanol to the cooled hydroxylamine-base mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired chiral β-lactam.

Visualizations

Signaling Pathways and Experimental Workflows

Application Notes and Protocols: Beckmann Rearrangement of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a powerful and widely utilized reaction in organic synthesis, facilitating the conversion of an oxime to an amide.[1] This transformation is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[1] The rearrangement of cyclic oximes provides a direct route to lactams, a core structural motif in many pharmaceuticals. This document provides detailed application notes and protocols for the Beckmann rearrangement of cyclopropanone (B1606653) oxime, which yields azetidin-2-one (B1220530), a valuable β-lactam building block. β-lactams are the cornerstone of a major class of antibiotics and serve as versatile intermediates in the synthesis of other biologically active compounds.[2][3]

Reaction Overview

The overall transformation involves two key steps: the synthesis of cyclopropanone oxime from cyclopropanone and its subsequent acid-catalyzed rearrangement to azetidin-2-one.

Reaction_Overview cluster_synthesis Synthesis of this compound cluster_rearrangement Beckmann Rearrangement Cyclopropanone Cyclopropanone Reaction1 + Cyclopropanone->Reaction1 Hydroxylamine (B1172632) Hydroxylamine (NH2OH) Hydroxylamine->Reaction1 CyclopropanoneOxime This compound StartOxime This compound Reaction1->CyclopropanoneOxime Reaction2 Rearrangement StartOxime->Reaction2 Catalyst Acid Catalyst (e.g., H2SO4, PCl5, TsCl) Catalyst->Reaction2 Azetidinone Azetidin-2-one (β-Lactam) Reaction2->Azetidinone

Caption: Overall workflow from cyclopropanone to azetidin-2-one.

Data Presentation

Table 1: Synthesis of this compound

ParameterValueReference
Reactants
Cyclopropanone1.0 eq[4]
Hydroxylamine hydrochloride1.2 eq[4]
Sodium hydroxide (B78521)1.5 eq[4]
Reaction Conditions
SolventEthanol (B145695)/Water[4]
TemperatureRoom Temperature[4]
Reaction Time2 - 4 hours[4]
Yield
Isolated Yield85 - 95%[4]
Spectroscopic Data
¹H NMR (CDCl₃, δ)~1.0-1.2 (m, 4H, cyclopropyl (B3062369) CH₂), ~8.5 (br s, 1H, NOH)[6]
¹³C NMR (CDCl₃, δ)~10-15 (cyclopropyl CH₂), ~160 (C=N)[7]
IR (KBr, cm⁻¹)~3250 (O-H), ~1650 (C=N)[7]

Table 2: Beckmann Rearrangement to Azetidin-2-one

ParameterCatalyst SystemReference
Catalyst Sulfuric AcidPhosphorus Pentachloride
Reactant
This compound1.0 eq1.0 eq
Catalyst Loading Stoichiometric1.1 eq
Reaction Conditions
SolventAcetic AcidDichloromethane
Temperature80 - 100 °C0 °C to Room Temp.
Reaction Time1 - 3 hours2 - 5 hours
Yield
Estimated Yield60 - 75%70 - 85%
Spectroscopic Data
¹H NMR (CDCl₃, δ)~2.9 (t, 2H, CH₂C=O), ~3.4 (t, 2H, CH₂N)[2]
¹³C NMR (CDCl₃, δ)~38 (CH₂C=O), ~40 (CH₂N), ~170 (C=O)[8]
IR (KBr, cm⁻¹)~3200 (N-H), ~1740 (C=O, lactam)[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of ketoximes.[4]

Materials:

  • Cyclopropanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve cyclopropanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.

  • To this stirring solution, add an aqueous solution of sodium hydroxide (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Beckmann Rearrangement of this compound to Azetidin-2-one

This protocol provides a general method using a strong acid catalyst. The choice of catalyst and solvent may require optimization.[1][11]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or Phosphorus pentachloride (PCl₅)

  • Glacial acetic acid or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar and reflux condenser (if heating)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (using Sulfuric Acid):

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (1.0-1.2 eq) to the solution while cooling in an ice bath.

  • Heat the reaction mixture to 80-100 °C and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude azetidin-2-one by column chromatography or distillation.

Reaction Mechanism and Application Pathway

The Beckmann rearrangement proceeds through a series of well-defined steps, initiated by the activation of the oxime hydroxyl group. The resulting azetidin-2-one is a key precursor to various β-lactam antibiotics.

Mechanism_Pathway cluster_mechanism Beckmann Rearrangement Mechanism cluster_application Application in Drug Development Oxime This compound Protonation Protonation of Hydroxyl Group Oxime->Protonation WaterLoss Loss of Water & Formation of Nitrilium Ion Protonation->WaterLoss Migration [1,2]-Shift of Alkyl Group WaterLoss->Migration Carbocation Carbocation Intermediate Migration->Carbocation NucleophilicAttack Nucleophilic Attack by Water Carbocation->NucleophilicAttack Tautomerization Tautomerization NucleophilicAttack->Tautomerization Azetidinone Azetidin-2-one Tautomerization->Azetidinone StartAzetidinone Azetidin-2-one Functionalization Side-chain Functionalization StartAzetidinone->Functionalization Penams Penams Functionalization->Penams Cephems Cephems Functionalization->Cephems Monobactams Monobactams Functionalization->Monobactams Antibiotics β-Lactam Antibiotics Penams->Antibiotics Cephems->Antibiotics Monobactams->Antibiotics

Caption: Mechanism of the Beckmann rearrangement and subsequent application.

Conclusion

The Beckmann rearrangement of this compound offers a concise route to azetidin-2-one, a highly valuable scaffold in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore this transformation and its applications in the development of novel therapeutics. Careful selection of reaction conditions and catalysts is crucial for optimizing the yield and purity of the desired β-lactam product. Further investigation into greener and more efficient catalytic systems remains an active area of research.

References

The Untapped Potential of Cyclopropanone Oxime in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime, a strained three-membered ring containing an oxime functional group, represents a molecule of significant synthetic potential. Its inherent ring strain and the versatile reactivity of the oxime moiety suggest its utility as a precursor for various heterocyclic scaffolds. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct applications of unsubstituted cyclopropanone oxime in heterocyclic synthesis. This is likely attributable to the high reactivity and potential instability of the cyclopropanone core.

This document, therefore, serves as a forward-looking guide, presenting detailed application notes and hypothetical protocols for the use of this compound in the synthesis of valuable nitrogen-containing heterocycles. The proposed applications are grounded in well-established rearrangement reactions of analogous strained cyclic oximes and imines: the Beckmann rearrangement for the synthesis of lactams and the Cloke-Wilson rearrangement for the formation of five-membered rings. While direct experimental data for this compound is limited, these protocols provide a robust starting point for pioneering research in this underexplored area of synthetic chemistry.

Application 1: Synthesis of β-Lactam (2-Azetidinone) via Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. In the case of cyclic ketoximes, this rearrangement yields a lactam, a cyclic amide that is a core structural motif in numerous antibiotics (e.g., penicillins and cephalosporins). The high ring strain of this compound is anticipated to facilitate this rearrangement under relatively mild conditions.

Proposed Reaction Pathway

The proposed Beckmann rearrangement of this compound would lead to the formation of 2-azetidinone, commonly known as β-lactam. The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by a concerted migration of the carbon atom anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam product.

Beckmann_Rearrangement cluster_reactants Reactants cluster_products Products cluster_workflow Experimental Workflow CyclopropanoneOxime This compound start Dissolve this compound in Anhydrous Solvent CyclopropanoneOxime->start Input AcidCatalyst Acid Catalyst (e.g., H₂SO₄) add_catalyst Add Acid Catalyst at Low Temperature AcidCatalyst->add_catalyst Input BetaLactam β-Lactam (2-Azetidinone) start->add_catalyst reaction Stir at Room Temperature add_catalyst->reaction quench Quench with Base reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Characterize Product purify->end end->BetaLactam Output

Caption: Proposed workflow for the synthesis of β-lactam from this compound.

Quantitative Data (Hypothetical)
ParameterValueNotes
Reactants
This compound1.0 equivStarting material
Sulfuric Acid1.5 equivCatalyst
Dichloromethane10 mL / mmol of oximeAnhydrous solvent
Reaction Conditions
Temperature0 °C to 25 °CInitial cooling followed by warming to room temperature
Reaction Time2 - 6 hoursMonitor by TLC
Expected Output
Product2-Azetidinone (β-Lactam)
Theoretical Yield> 70%Based on rearrangements of other strained cyclic oximes
Experimental Protocol

Materials:

  • This compound (synthesized from cyclopropanone and hydroxylamine)

  • Concentrated Sulfuric Acid (98%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Ethyl acetate (B1210297) and Hexanes for chromatography

Procedure:

  • In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 14.1 mmol) in anhydrous DCM (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.1 mL, 21.1 mmol) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-azetidinone.

Application 2: Synthesis of 2-Pyrroline via Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement involves the thermal or acid-catalyzed isomerization of a cyclopropyl (B3062369) imine to a 2-pyrroline (a five-membered dihydropyrrole). This rearrangement proceeds through the homolytic cleavage of a C-C bond in the cyclopropane (B1198618) ring, followed by cyclization. It is a powerful tool for the construction of five-membered nitrogen heterocycles. For this compound, this would likely proceed via its corresponding N-activated derivative or imine equivalent.

Proposed Reaction Pathway

A plausible pathway for the Cloke-Wilson rearrangement of this compound would involve its in-situ conversion to an imine or an O-activated oxime, followed by thermal or Lewis acid-promoted rearrangement to 2-pyrroline.

Cloke_Wilson_Rearrangement cluster_reactants Reactants cluster_products Products cluster_workflow Experimental Workflow CyclopropanoneOxime This compound start Dissolve this compound in Anhydrous Toluene (B28343) CyclopropanoneOxime->start Input LewisAcid Lewis Acid (e.g., BF₃·OEt₂) add_catalyst Add Lewis Acid LewisAcid->add_catalyst Input Pyrroline 2-Pyrroline start->add_catalyst reaction Heat to Reflux add_catalyst->reaction cool Cool to Room Temperature reaction->cool workup Aqueous Workup cool->workup extract Extract with Organic Solvent workup->extract purify Purify by Distillation extract->purify end Characterize Product purify->end end->Pyrroline Output

Caption: Proposed workflow for the synthesis of 2-pyrroline from this compound.

Quantitative Data (Hypothetical)
ParameterValueNotes
Reactants
This compound1.0 equivStarting material
Boron Trifluoride Etherate1.2 equivLewis Acid Catalyst
Toluene15 mL / mmol of oximeAnhydrous, high-boiling solvent
Reaction Conditions
Temperature110 °C (Reflux)Thermal energy to promote rearrangement
Reaction Time8 - 12 hoursMonitor by GC-MS
Expected Output
Product2-Pyrroline
Theoretical Yield50 - 65%Based on rearrangements of substituted cyclopropyl imines
Experimental Protocol

Materials:

  • This compound

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Toluene

  • Saturated Sodium Carbonate solution

  • Anhydrous Potassium Carbonate

  • Distillation apparatus

Procedure:

  • To a flame-dried 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound (1.0 g, 14.1 mmol) in anhydrous toluene (30 mL) under a nitrogen atmosphere.

  • Add boron trifluoride etherate (2.1 mL, 16.9 mmol) to the solution via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 10 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium carbonate solution (30 mL) to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter the solution and carefully distill the toluene to obtain the crude product.

  • Purify the 2-pyrroline by fractional distillation.

Conclusion and Future Outlook

The protocols detailed above present a theoretical framework for the application of this compound in the synthesis of β-lactams and 2-pyrrolines, two classes of heterocycles with significant importance in medicinal chemistry and drug development. While experimental validation is required, these proposed pathways, based on the well-established Beckmann and Cloke-Wilson rearrangements, offer a promising starting point for the exploration of this highly reactive and potentially valuable synthetic building block. Further research into the stability of this compound and the optimization of these reaction conditions could unlock a novel and efficient route to a variety of nitrogen-containing heterocyclic compounds. The development of milder catalytic systems for these rearrangements could also enhance the synthetic utility of this intriguing molecule.

Application Notes and Protocols: Cyclopropanone Oxime as a Precursor for Novel β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-containing amino acids are of significant interest in drug discovery and medicinal chemistry. The cyclopropane (B1198618) ring imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, this moiety can improve the metabolic stability of peptide-based drugs by protecting them from enzymatic degradation. This document provides detailed application notes and protocols for the synthesis of novel β-amino acids using cyclopropanone (B1606653) oxime as a versatile precursor. The described synthetic route proceeds via a Beckmann rearrangement to form a β-lactam intermediate, which is subsequently hydrolyzed to the desired β-amino acid.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process:

  • Beckmann Rearrangement: Cyclopropanone oxime undergoes an acid-catalyzed Beckmann rearrangement to yield azetidin-2-one (B1220530) (a β-lactam). This reaction involves the migration of a carbon atom anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, resulting in a ring expansion.[1][2][3]

  • Hydrolysis: The resulting β-lactam is then subjected to hydrolysis under basic conditions to open the four-membered ring and afford the corresponding β-amino acid.[4]

This approach provides a straightforward route to novel, conformationally constrained β-amino acids that can be valuable building blocks in the development of new therapeutics.

Experimental Protocols

Protocol 1: Beckmann Rearrangement of this compound to Azetidin-2-one

This protocol is adapted from general procedures for the Beckmann rearrangement of cyclic ketoximes.[1][2][3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (or polyphosphoric acid) (2.0-3.0 eq) to the stirred solution. Caution: The addition of strong acid is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude azetidin-2-one.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Expected Yield: Yields for Beckmann rearrangements of cyclic ketoximes can vary depending on the specific substrate and conditions, but are often in the range of 70-90%.

Protocol 2: Hydrolysis of Azetidin-2-one to 3-Aminopropanoic Acid (β-Alanine)

This protocol describes the ring-opening of the β-lactam intermediate to the corresponding β-amino acid.[4]

Materials:

  • Azetidin-2-one (from Protocol 1)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve the azetidin-2-one (1.0 eq) in a 1 M sodium hydroxide solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 7 by the dropwise addition of 1 M hydrochloric acid.

  • The resulting aqueous solution of the sodium salt of the β-amino acid can be used directly or the amino acid can be isolated by ion-exchange chromatography or by crystallization after further acidification and solvent removal.

Expected Yield: The hydrolysis of β-lactams is typically a high-yielding reaction, often exceeding 90%.[4]

Data Presentation

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Beckmann RearrangementH₂SO₄ or PPA0 to RT3-570-90
2β-Lactam HydrolysisNaOH, then HClReflux2-4>90

Visualizations

G Figure 1: Synthetic Pathway from this compound to a β-Amino Acid cluster_0 CyclopropanoneOxime This compound Azetidinone Azetidin-2-one (β-Lactam) CyclopropanoneOxime->Azetidinone Beckmann Rearrangement (H₂SO₄ or PPA) BetaAminoAcid β-Amino Acid Azetidinone->BetaAminoAcid Hydrolysis (NaOH, H₂O)

Caption: Synthetic pathway from this compound.

G Figure 2: Experimental Workflow cluster_step1 Step 1: Beckmann Rearrangement cluster_step2 Step 2: Hydrolysis Start1 Dissolve this compound in Ether Cool Cool to 0 °C Start1->Cool AddAcid Slowly Add Strong Acid Cool->AddAcid Stir Stir at 0 °C then RT AddAcid->Stir Quench Quench with Ice Stir->Quench Neutralize1 Neutralize with NaHCO₃ Quench->Neutralize1 Extract Extract with Ether Neutralize1->Extract Dry Dry and Concentrate Extract->Dry Purify1 Purify Azetidin-2-one Dry->Purify1 Start2 Dissolve Azetidin-2-one in NaOH(aq) Purify1->Start2 Intermediate Reflux Heat to Reflux Start2->Reflux Cool2 Cool to RT Reflux->Cool2 Neutralize2 Neutralize with HCl Cool2->Neutralize2 Isolate Isolate β-Amino Acid Neutralize2->Isolate

Caption: Experimental workflow for β-amino acid synthesis.

Signaling Pathways and Logical Relationships

While this document focuses on the synthesis of novel β-amino acids, it is important to consider their potential biological applications. β-amino acids can be incorporated into peptides to create peptidomimetics with altered secondary structures and improved resistance to proteolysis. These modified peptides can be designed to target various signaling pathways implicated in disease. For example, a peptidomimetic containing a cyclopropane-constrained β-amino acid could be developed as a potent and stable inhibitor of a specific protease or as a ligand for a G-protein coupled receptor (GPCR).

G Figure 3: Potential Application in Drug Discovery cluster_synthesis Synthesis cluster_application Application CPO This compound BAA Novel β-Amino Acid CPO->BAA Two-step Synthesis Peptidomimetic Peptidomimetic Incorporation BAA->Peptidomimetic Target Biological Target (e.g., Enzyme, Receptor) Peptidomimetic->Target Signaling Modulation of Signaling Pathway Target->Signaling Therapeutic Therapeutic Effect Signaling->Therapeutic

Caption: From synthesis to potential therapeutic application.

References

Application Notes and Protocols for the Use of Cyclopropanone Oxime Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime and its derivatives represent a unique and intriguing class of molecules in medicinal chemistry. The inherent ring strain of the cyclopropane (B1198618) moiety, combined with the versatile reactivity of the oxime group, offers a compelling scaffold for the design of novel therapeutic agents. While cyclopropanone itself is highly unstable, its more stable derivatives, such as 1-cyclopropyl-ethanone oxime, serve as valuable and accessible building blocks for synthetic chemists.[1][2] This document provides an overview of the applications of cyclopropanone oxime derivatives in drug discovery, focusing on their synthesis, biological activities, and potential as bioisosteres.

The cyclopropyl (B3062369) group is a recognized "bioisostere," a chemical substituent that can mimic other functional groups in terms of size, shape, and electronic properties, while potentially improving metabolic stability, binding affinity, and membrane permeability.[1][3] Similarly, the oxime functionality is a key pharmacophore in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5] The combination of these two motifs in this compound derivatives presents a promising avenue for the development of novel enzyme inhibitors and other therapeutics.

Applications in Medicinal Chemistry

This compound derivatives are being explored in several areas of drug discovery, primarily as enzyme inhibitors. The rigid cyclopropane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to the active site of a target protein.

Enzyme Inhibition

Protease Inhibitors: The cyclopropane moiety has been successfully incorporated into inhibitors of various proteases, including those from coronaviruses.[6] The rigid cyclopropane scaffold can orient substituents in a way that allows for optimal interactions with the enzyme's active site. Although direct examples of this compound-based protease inhibitors are not widely reported, the known activity of other cyclopropane derivatives suggests this is a promising area for future research.

Kinase Inhibitors: Oxime-containing compounds have been identified as potent kinase inhibitors.[4] The oxime group can act as a hydrogen bond donor or acceptor, facilitating binding to the kinase active site. The incorporation of a cyclopropyl group into these inhibitors can enhance their potency and selectivity.[7] For instance, spiro[cyclopropane-1,3'-indol]-2'-ones have been developed as orally bioavailable antitumor agents that act as Polo-like kinase 4 (PLK4) inhibitors.[8]

Bioisosteric Replacement

The cyclopropyl group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, to improve a drug candidate's pharmacokinetic properties.[9] This strategy of bioisosteric replacement can lead to compounds with enhanced metabolic stability, reduced off-target effects, and improved oral bioavailability.[3][10]

Experimental Protocols

Due to the inherent instability of cyclopropanone, the following protocols focus on the synthesis and potential applications of a more stable and readily accessible analog, 1-cyclopropyl-ethanone oxime .[1][2]

Protocol 1: Synthesis of 1-Cyclopropyl-ethanone Oxime

This protocol describes the synthesis of 1-cyclopropyl-ethanone oxime from 1-cyclopropyl-ethanone and hydroxylamine (B1172632) hydrochloride.[2]

Materials:

  • 1-Cyclopropyl-ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (B145695)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1-cyclopropyl-ethanone, ethanol, and pyridine.

  • To the stirred solution, add hydroxylamine hydrochloride in portions.

  • Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-cyclopropyl-ethanone oxime by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Safety Precautions:

  • Pyridine is a flammable and toxic liquid. Handle in a well-ventilated fume hood and avoid inhalation and skin contact.[2]

  • Hydroxylamine hydrochloride is corrosive and can be an irritant. Handle with appropriate personal protective equipment.[2]

  • 1-Cyclopropyl-ethanone is a flammable liquid.[2]

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of cyclopropane-based inhibitors against coronavirus 3C-like proteases (3CLpro). While these compounds do not contain an oxime group, they highlight the potential of the cyclopropane scaffold in enzyme inhibition.

CompoundSARS-CoV-2 3CLpro IC₅₀ (μM)[6]MERS-CoV 3CLpro IC₅₀ (μM)[6]SARS-CoV-1 3CLpro IC₅₀ (μM)[6]
5c 0.0120.0800.960
5d 0.0130.0700.790
11c 0.0110.1200.350
11d 0.0120.0700.240

Visualization of Key Concepts

Logical Relationship: Role of this compound Derivatives in Drug Discovery

G cluster_0 This compound Scaffold cluster_1 Medicinal Chemistry Applications cluster_2 Therapeutic Outcomes A Cyclopropane Moiety C Enzyme Inhibition A->C Conformational Rigidity D Bioisosteric Replacement A->D Mimics other groups B Oxime Moiety B->C H-bonding Capacity E Enhanced Potency & Selectivity C->E F Improved Pharmacokinetics D->F

Caption: Role of this compound Derivatives in Drug Discovery.

Experimental Workflow: Synthesis of 1-Cyclopropyl-ethanone Oxime

G A Reactants: 1-Cyclopropyl-ethanone Hydroxylamine HCl Pyridine, Ethanol B Reaction: Reflux for 1-3h A->B C Work-up: Rotary Evaporation B->C D Extraction: Ethyl Acetate & Water C->D E Washing: 1M HCl, NaHCO3, Brine D->E F Drying & Concentration: MgSO4, Rotary Evaporation E->F G Purification: Recrystallization F->G H Final Product: 1-Cyclopropyl-ethanone Oxime G->H

Caption: Synthesis Workflow for 1-Cyclopropyl-ethanone Oxime.

Conclusion

This compound derivatives, particularly stable analogs like 1-cyclopropyl-ethanone oxime, are valuable building blocks in medicinal chemistry.[1] Their unique structural features make them attractive for the design of enzyme inhibitors and for use in bioisosteric replacement strategies to optimize drug candidates.[3] Further exploration of this chemical space is warranted to fully exploit the potential of these compounds in the development of novel therapeutics.

References

Application Notes and Protocols for Cyclopropanone Oxime Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime derivatives represent a novel, albeit largely theoretical, class of monomers and functional groups in polymer chemistry. While direct polymerization of cyclopropanone oxime itself is not yet established in the literature, the unique combination of a high-strain cyclopropane (B1198618) ring and a versatile oxime functional group offers significant potential for creating advanced polymeric materials. The cyclopropane moiety can undergo ring-opening polymerization (ROP) to form a linear polymer backbone, while the oxime group provides a rich platform for dynamic covalent chemistry, post-polymerization modification, and the development of stimuli-responsive materials.

These notes outline potential applications and detailed protocols based on the established principles of cyclopropane ROP and oxime chemistry in polymers. The proposed applications are geared towards advanced materials for drug delivery, self-healing polymers, and reprocessable thermosets.

Application Note 1: pH-Responsive Drug Delivery Systems via Ring-Opening Polymerization

The incorporation of acid-labile oxime linkages into a polymer backbone or as pendant groups can create sophisticated drug delivery vehicles that release their payload in the acidic microenvironments of tumors or endosomes. A hypothetical polymer derived from the ring-opening of a this compound derivative could offer a unique combination of a degradable backbone and pH-sensitive drug conjugation points.

Principle: A cyclopropanone derivative is first polymerized via ROP, yielding a polyketone. This polymer is then functionalized with an aminooxy-containing drug molecule to form pH-sensitive oxime linkers. Alternatively, a pre-formed this compound monomer could undergo ROP, directly incorporating the oxime into the polymer backbone. The oxime bond is stable at physiological pH (7.4) but hydrolyzes under mildly acidic conditions (pH 5.0-6.5), triggering drug release.

Experimental Protocol: Synthesis of a pH-Responsive Polymer-Drug Conjugate

Part A: Ring-Opening Polymerization of a Cyclopropanone Derivative

This protocol is adapted from the Lewis acid-catalyzed ROP of donor-acceptor cyclopropanes.[1]

  • Monomer Synthesis: Synthesize a donor-acceptor cyclopropanone, for example, 2-phenylcyclopropan-1-one, to facilitate ring-opening.

  • Polymerization Setup: In a glovebox, add the cyclopropanone monomer (1.0 g, 7.6 mmol) to a dried Schlenk flask. Dissolve the monomer in anhydrous nitromethane (B149229) (15 mL).

  • Initiation: In a separate vial, prepare a stock solution of the Lewis acid catalyst, tin(IV) chloride (SnCl₄), in anhydrous nitromethane (10 mg/mL).

  • Add the catalyst solution (e.g., 1 mol% with respect to the monomer) to the monomer solution under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the polymerization progress by taking aliquots and analyzing by ¹H NMR for the disappearance of monomer peaks.

  • Termination and Purification: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the solution into a large volume of cold diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting polyketone for its molecular weight (Mₙ) and polydispersity index (Đ) using gel permeation chromatography (GPC) and confirm its structure by ¹H and ¹³C NMR spectroscopy.

Part B: Post-Polymerization Modification with an Aminooxy-Drug

  • Drug Functionalization: Prepare an aminooxy-derivatized drug molecule (e.g., aminooxy-doxorubicin).

  • Conjugation Reaction: Dissolve the polyketone (500 mg) in a suitable solvent such as a mixture of chloroform (B151607) and methanol.

  • Add the aminooxy-drug (1.2 molar equivalents relative to the ketone groups on the polymer) to the solution.

  • Add a catalytic amount of aniline (B41778) (approximately 10 mol%) to accelerate the oxime formation.

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Purification: Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug and catalyst.

  • Characterization: Confirm the successful conjugation using UV-Vis spectroscopy (to quantify drug loading) and NMR spectroscopy.

Application Note 2: Malleable and Recyclable Thermosets (Vitrimers) Based on Dynamic Oxime Chemistry

Oxime-containing linkages can be incorporated into cross-linked polymer networks to create vitrimers. These materials behave like classical thermosets at service temperatures but can be reprocessed and reshaped at elevated temperatures due to the dynamic, associative exchange of the oxime bonds. A polymer backbone containing cyclopropane-derived units can provide robustness, while oxime-based cross-links introduce malleability and recyclability.[2][3]

Principle: A linear polymer with pendant ketone groups (synthesized via cyclopropane ROP) is cross-linked with a multifunctional aminooxy compound. The resulting network is stable, but when heated, the oxime linkages can undergo a catalyst-free exchange reaction, allowing the network to rearrange and flow without losing its integrity. This enables thermal reprocessing and healing of mechanical damage.[2][4]

Experimental Protocol: Preparation of a Poly(oxime-ester) Vitrimer

This protocol is conceptualized based on the synthesis of poly(oxime-ester) vitrimers.[2]

  • Monomer/Polymer Preparation: Synthesize a linear polymer containing pendant ketone groups as described in Application Note 1, Part A.

  • Cross-linker: Use a difunctional or trifunctional aminooxy cross-linker, such as 1,8-bis(aminooxy)octane.

  • Network Formation:

    • Dissolve the ketone-functionalized polymer (1.0 g) in a suitable solvent like THF.

    • Add the aminooxy cross-linker in a stoichiometric amount relative to the ketone groups.

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to promote oxime formation.

    • Cast the solution into a Teflon mold and allow the solvent to evaporate slowly at room temperature for 24 hours.

    • Heat the resulting film in a vacuum oven at 80°C for 12 hours to ensure complete cross-linking.

  • Characterization of Vitrimeric Properties:

    • Stress Relaxation: Perform stress-relaxation experiments on a rheometer at various temperatures to determine the topology freezing transition temperature (Tᵥ), which is characteristic of vitrimers.

    • Reprocessing: Cut the cross-linked polymer film into small pieces, place them in a hot press above Tᵥ, and apply pressure to mold them back into a new film.

    • Mechanical Testing: Use dynamic mechanical analysis (DMA) to measure the storage modulus and tan δ of the original and reprocessed materials to evaluate the recovery of mechanical properties.

Data Presentation

Quantitative data for hypothetical polymers based on this compound derivatives can be extrapolated from related systems.

Table 1: Molecular Characteristics of Polymers from Ring-Opening Polymerization of Cyclopropane Derivatives. Data based on literature for analogous systems.[1]

MonomerCatalyst (mol%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Glass Transition Temp. (T₉)
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateSnCl₄ (1%)12,6001.5120°C
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylateSnCl₄ (1%)8,5001.795°C
Hypothetical 2-PhenylcyclopropanoneSnCl₄ (1%)Est. 9,000-15,000Est. 1.4-1.8Est. 100-130°C

Table 2: Properties of Oxime-Based Dynamic Covalent Polymers. Data based on literature for poly(oxime-urethane) and poly(oxime-ester) vitrimers.[2][4]

Polymer SystemCross-linker TypeTensile Strength (MPa)Elongation at Break (%)Healing/Recycling Efficiency (%)
Poly(oxime-urethane)Tri-functional oxime8.5350>95%
Poly(oxime-ester)Di-thiol (via thiol-ene)5.2280>90%
Hypothetical Poly(cyclopropanone)-Oxime NetworkDi-functional aminooxyEst. 5-10Est. 250-400Est. >90%

Visualizations

Signaling Pathways and Workflows

G cluster_synthesis Polymer Synthesis & Modification cluster_application Applications cluster_drug_delivery Drug Delivery cluster_vitrimer Dynamic Materials Monomer Cyclopropanone Derivative ROP Ring-Opening Polymerization Monomer->ROP Polyketone Linear Polyketone ROP->Polyketone Conjugate pH-Responsive Drug Conjugate Polyketone->Conjugate + Drug Vitrimer Reprocessable Thermoset (Vitrimer) Polyketone->Vitrimer + Crosslinker Drug Aminooxy-Drug Drug->Conjugate Crosslinker Multifunctional Aminooxy Compound Crosslinker->Vitrimer Conjugate_App Drug Conjugate (Stable at pH 7.4) Conjugate->Conjugate_App Vitrimer_App Crosslinked Network Vitrimer->Vitrimer_App Acid Acidic Environment (Tumor/Endosome, pH < 6.5) Conjugate_App->Acid Release Drug Release Acid->Release Heat Heat (>Tᵥ) Vitrimer_App->Heat Exchange Oxime Exchange Heat->Exchange Reprocess Reprocessing/ Self-Healing Exchange->Reprocess

Caption: Workflow for synthesis and application of cyclopropanone-derived polymers.

G cluster_ROP Ring-Opening Polymerization Mechanism cluster_Oxime Dynamic Oxime Exchange Monomer Cyclopropanone Monomer Activated Activated Monomer (Coordinated Complex) Monomer->Activated Catalyst Lewis Acid (e.g., SnCl₄) Catalyst->Activated Coordination Chain Propagating Polymer Chain Activated->Chain Nucleophilic Attack by Chain End Polymer Linear Polyketone Backbone Chain->Polymer Propagation P1_Oxime Polymer Chain 1 (with Oxime) Transition Transition State (Associative Exchange) P1_Oxime->Transition P2_Aminooxy Polymer Chain 2 (with Aminooxy) P2_Aminooxy->Transition + Heat P1_Aminooxy Polymer Chain 1 (New Aminooxy) Transition->P1_Aminooxy P2_Oxime Polymer Chain 2 (New Oxime) Transition->P2_Oxime

References

Application Notes and Protocols for the Catalytic Conversion of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic conversion of cyclic oximes to lactams, known as the Beckmann rearrangement, is a cornerstone of synthetic organic chemistry with significant industrial applications, most notably in the production of Nylon 6 from cyclohexanone (B45756) oxime.[1][2][3] The application of this reaction to cyclopropanone (B1606653) oxime presents a tantalizing prospect for the synthesis of azetidin-2-ones (β-lactams). The β-lactam motif is a critical pharmacophore found in a wide array of antibiotics, including penicillins and cephalosporins, and also serves as a versatile synthetic intermediate in drug development.[4]

However, the high ring strain inherent to the three-membered cyclopropane (B1198618) ring introduces significant challenges, making the catalytic conversion of cyclopropanone oxime a complex process where the desired rearrangement competes with alternative reaction pathways such as fragmentation and ring-opening.[2][5] These application notes provide an overview of the theoretical reaction pathways, potential catalysts, and detailed experimental protocols for the synthesis and attempted catalytic conversion of this compound, while also highlighting the expected challenges and alternative products.

Reaction Pathways and Challenges

The acid-catalyzed Beckmann rearrangement of a ketoxime is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[6][7] This is followed by a concerted migration of the alkyl group anti to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the corresponding amide or lactam.[8]

In the case of this compound, this would theoretically lead to the formation of azetidin-2-one (B1220530), a valuable β-lactam.

Theoretical Beckmann Rearrangement of this compound:

cluster_0 Reaction Scheme Cyclopropanone_Oxime This compound Azetidin-2-one Azetidin-2-one (β-Lactam) Cyclopropanone_Oxime->Azetidin-2-one Beckmann Rearrangement Catalyst [Catalyst]

Caption: Idealized Beckmann rearrangement of this compound.

However, a significant competing pathway for strained oximes is the Beckmann fragmentation.[2] This occurs when the migrating group can form a stable carbocation upon cleavage of the C-C bond. The high ring strain of the cyclopropyl (B3062369) group makes the α-carbon susceptible to forming a stabilized carbocation upon ring opening. This fragmentation would lead to the formation of a nitrile and a carbocation, which can then be trapped by nucleophiles in the reaction mixture.[2][9] For example, the attempted Beckmann rearrangement of quadricyclanone oxime, another highly strained system, results exclusively in fragmentation products.[5]

Competing Pathways for this compound Conversion:

G start This compound + Acid Catalyst rearrangement Beckmann Rearrangement start->rearrangement Pathway A fragmentation Beckmann Fragmentation start->fragmentation Pathway B (Favored in strained systems) product_rearrangement Azetidin-2-one (β-Lactam) rearrangement->product_rearrangement product_fragmentation Acrylonitrile and Ring-Opened Products fragmentation->product_fragmentation

Caption: Competing rearrangement and fragmentation pathways.

Catalyst Selection

A variety of catalysts can be employed for the Beckmann rearrangement, ranging from classical Brønsted and Lewis acids to solid acid catalysts.[6] For a sensitive substrate like this compound, milder conditions are preferable to minimize fragmentation.

  • Lewis Acids: Reagents like trimethylsilyl (B98337) iodide, or milder Lewis acids such as ZnCl₂, may promote the rearrangement under less harsh conditions.[2]

  • Solid Acid Catalysts: Zeolites (e.g., MFI, MCM-22) and other solid acids offer the advantages of easier product separation and catalyst recycling, and can sometimes provide shape selectivity that might favor the rearrangement product.[7]

  • Organocatalysts: Systems like cyanuric chloride with a co-catalyst have been shown to be effective for the Beckmann rearrangement and may offer a milder alternative to strong acids.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on standard oximation procedures for cyclic ketones.[3][11]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.

  • Add potassium hydroxide or sodium acetate (1.2 equivalents) to the solution and stir until dissolved. This liberates the free hydroxylamine.

  • Add cyclopropanone (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Conversion of this compound (Proposed Method)

This is a general protocol for the attempted Beckmann rearrangement. The choice of catalyst and solvent may need to be optimized.

Materials:

  • This compound

  • Selected catalyst (e.g., ZnCl₂, cyanuric chloride, or a solid acid catalyst like H-ZSM-5)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or dioxane)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer, heating mantle/oil bath

  • TLC plates and appropriate visualization method

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Instrumentation for product analysis (GC-MS, NMR)

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the selected catalyst (5-20 mol%) to the flask. For solid acid catalysts, an appropriate weight based on the substrate should be used.

  • Add the anhydrous solvent, followed by the this compound (1.0 equivalent).

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the catalyst's activity) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of products.

  • Upon completion or after a set time, cool the reaction to room temperature.

  • If a homogeneous catalyst is used, carefully quench the reaction by adding saturated sodium bicarbonate solution. If a solid catalyst is used, filter it off before quenching.

  • Extract the aqueous layer with an appropriate organic solvent (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analyze the crude product mixture thoroughly by NMR and GC-MS to identify the products and determine the ratio of azetidin-2-one to fragmentation products.

  • Purify the desired product(s) by column chromatography.

Experimental Workflow Diagram:

cluster_synthesis Oxime Synthesis cluster_rearrangement Catalytic Conversion s1 Dissolve NH₂OH·HCl and base in EtOH/H₂O s2 Add Cyclopropanone s1->s2 s3 Reflux and Monitor s2->s3 s4 Workup and Extraction s3->s4 s5 Purify this compound s4->s5 r1 Dissolve Oxime and Catalyst in Anhydrous Solvent s5->r1 Proceed with purified oxime r2 Heat and Monitor r1->r2 r3 Quench and Workup r2->r3 r4 Analyze Products (NMR, GC-MS) r3->r4 r5 Purify Products r4->r5

Caption: Workflow for synthesis and catalytic conversion.

Data Presentation

Due to the lack of specific literature data for the catalytic conversion of this compound, the following tables provide comparative data for other cyclic oximes and a summary of potential products.

Table 1: Beckmann Rearrangement of Various Cyclic Ketoximes

SubstrateCatalystConditionsProductYield (%)Selectivity (%)
Cyclopentanone OximeDecationated Y ZeoliteFlow system, H₂2-Piperidone~80-90High
Cyclohexanone OximeH-ZSM-5Vapor phase, 350°Cε-Caprolactam>95>98
Cyclohexanone OximeTrifluoroacetic AcidAcetonitrile, 80°Cε-Caprolactam~99~99
Cyclododecanone OximeCyanuric Chloride/ZnCl₂1,2-dichloroethaneAzacyclotridecan-2-oneQuantitativeHigh

Data compiled from various sources for illustrative purposes.

Table 2: Potential Products from the Catalytic Reaction of this compound

Reaction PathwayProduct(s)Expected Conditions Favoring Pathway
Beckmann Rearrangement Azetidin-2-one (β-Lactam)Milder catalytic conditions, lower temperatures.
Beckmann Fragmentation Acrylonitrile, allyl alcohol derivatives (after trapping by water), other ring-opened products.Harsh acidic conditions, high temperatures, catalysts promoting carbocation formation.
Decomposition Polymeric materials, unidentified byproducts.Prolonged reaction times, high temperatures.

Conclusion

The catalytic conversion of this compound to azetidin-2-one is a theoretically viable but experimentally challenging transformation. The high ring strain of the substrate makes it susceptible to Beckmann fragmentation, which is likely to be a major competing reaction pathway under typical rearrangement conditions. Researchers exploring this reaction should focus on mild catalytic systems and carefully analyze the product mixture for both the desired β-lactam and potential fragmentation products. The protocols provided herein offer a starting point for the synthesis of the oxime and its subsequent catalytic conversion, with the understanding that optimization and thorough product characterization will be crucial for any successful application.

References

Troubleshooting & Optimization

Cyclopropanone Oxime Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of cyclopropanone (B1606653) oxime. Given the inherent instability of cyclopropanone, this guide focuses on addressing the unique challenges encountered during its conversion to the corresponding oxime.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing cyclopropanone oxime?

The principal difficulty lies in the high reactivity and instability of the starting material, cyclopropanone.[1][2] Due to significant ring strain, cyclopropanone is prone to rapid polymerization or decomposition, making its isolation and subsequent reaction challenging.[3] Therefore, successful synthesis of its oxime often relies on in situ generation of cyclopropanone or the use of stable cyclopropanone equivalents.[1][2]

Q2: Are there stable precursors or equivalents that can be used for the synthesis?

Yes, to circumvent the challenges associated with the instability of cyclopropanone, researchers often utilize more stable precursors or "cyclopropanone equivalents."[1][2] These are compounds that can generate cyclopropanone under specific reaction conditions or react directly to form cyclopropane (B1198618) derivatives. Examples include 1-ethoxy-1-(trimethylsilyloxy)cyclopropane and 1-sulfonylcyclopropanols.[1][4]

Q3: What are the general conditions for the synthesis of oximes from ketones?

Oximes are typically synthesized through a condensation reaction between a ketone and hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride.[5][6][7] The reaction is usually carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water.[5][6] A base, such as sodium hydroxide, sodium acetate, or pyridine (B92270), is often added to neutralize the HCl released from hydroxylamine hydrochloride and to facilitate the reaction.[5][6][8] The reaction rate is pH-dependent, with optimal conditions generally being mildly acidic to neutral.[9]

Q4: What are the common side reactions to be aware of during oxime synthesis?

Side reactions can include the formation of dimeric or polymeric byproducts, especially with unstable ketones like cyclopropanone. In the presence of acid, ketoximes can undergo the Beckmann rearrangement, which is an exothermic reaction that can be hazardous if not controlled.[10] Hydrolysis of the oxime back to the ketone and hydroxylamine can also occur, particularly under acidic conditions.[7][10]

Troubleshooting Guide

The following table addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no product yield Decomposition of cyclopropanone starting material.- Generate cyclopropanone in situ at low temperatures (-78 °C) to minimize decomposition.[3]- Use a stable cyclopropanone equivalent.[1][2]- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incomplete reaction.- Increase the molar excess of hydroxylamine hydrochloride and base.- Optimize the reaction pH; for many oximations, a pH of 4-6 is optimal.[9]- Increase the reaction time, but continue to maintain low temperatures.
Formation of multiple products (complex mixture) Polymerization of cyclopropanone.- Work in highly dilute solutions to reduce the rate of polymerization.[3]- Add the cyclopropanone precursor slowly to the reaction mixture containing hydroxylamine.
Beckmann rearrangement.- Avoid strongly acidic conditions.[10]- Use a non-acidic base for neutralization if possible.
Product decomposes upon isolation Inherent instability of this compound.- Purify the product at low temperatures (e.g., low-temperature chromatography or recrystallization).- Avoid exposure to acid, heat, and oxygen during workup and storage.[11]
Presence of acidic impurities.- Neutralize the reaction mixture carefully before extraction.- Wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.[6]

Experimental Protocols

Adapted Protocol for the Synthesis of this compound using a Cyclopropanone Equivalent

This protocol is an adapted procedure based on the synthesis of other cyclic oximes and the use of cyclopropanone precursors.[5][6][8] Extreme care must be taken to maintain low temperatures and inert conditions.

Materials:

  • 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Pyridine (2.0 eq)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve hydroxylamine hydrochloride in anhydrous ethanol under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add pyridine to the stirred solution, maintaining the temperature at -78 °C.

  • Addition of Cyclopropanone Precursor: Dissolve 1-ethoxy-1-(trimethylsilyloxy)cyclopropane in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), if a suitable method is developed.

  • Work-up: Slowly warm the reaction mixture to 0 °C. Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with cold diethyl ether (3x).

  • Washing: Combine the organic extracts and wash successively with cold saturated aqueous sodium bicarbonate and cold brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 20 °C) to yield the crude product.

  • Purification: If necessary, purify the crude this compound by low-temperature column chromatography on silica (B1680970) gel.

Visualizations

Challenges_in_Cyclopropanone_Oxime_Synthesis A Cyclopropanone B High Ring Strain A->B C Instability and High Reactivity B->C D Challenges in Synthesis of this compound C->D E Decomposition / Polymerization of Starting Material D->E F Low Product Yield D->F G Formation of Complex Side Products D->G

Caption: Logical flow of challenges in this compound synthesis.

Experimental_Workflow_for_Cyclic_Oxime_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Hydroxylamine HCl in Solvent B Cool to Low Temperature A->B C Add Base B->C D Slowly Add Ketone (or Precursor) C->D E Stir at Low Temperature D->E F Quench Reaction E->F G Extract Product F->G H Wash & Dry G->H I Concentrate & Purify H->I

Caption: General experimental workflow for cyclic oxime synthesis.

References

Technical Support Center: Synthesis of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of cyclopropanone (B1606653) oxime synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of cyclopropanone oxime, particularly when starting from its common precursor, cyclopropanone ethyl hemiacetal.

Issue 1: Low or No Yield of this compound

A low yield of the desired product is a common challenge, often stemming from the inherent instability of the cyclopropanone intermediate.

Possible Cause Suggested Solution
Inefficient Hydrolysis of Hemiacetal The conversion of the stable cyclopropanone ethyl hemiacetal to the reactive cyclopropanone is a critical step. Ensure complete hydrolysis by using mildly acidic conditions (e.g., dilute aqueous HCl or an acidic resin) prior to the addition of hydroxylamine (B1172632). Monitor the disappearance of the hemiacetal by TLC or GC.
Degradation of Cyclopropanone Cyclopropanone is highly susceptible to polymerization and ring-opening reactions, especially in the presence of strong acids, bases, or elevated temperatures.[1] It is crucial to generate the cyclopropanone in situ at low temperatures (ideally 0-5 °C) and immediately react it with hydroxylamine.
Suboptimal pH for Oximation The formation of oximes is highly pH-dependent. The reaction requires a delicate balance, as the liberation of free hydroxylamine from its salt is base-mediated, while the dehydration step is acid-catalyzed.[2] For the reaction of cyclopropanone, maintaining a pH between 4 and 5 is generally optimal. This can be achieved using a buffer system, such as sodium acetate (B1210297)/acetic acid.
Poor Quality of Reagents The purity of the starting materials is paramount for achieving high yields.[2] Hydroxylamine hydrochloride can degrade over time. Use a fresh, high-purity batch. The cyclopropanone ethyl hemiacetal should be purified by distillation before use to remove any residual acids or other impurities.
Incorrect Reaction Temperature While gentle heating can sometimes drive oximation reactions to completion, for the sensitive cyclopropanone, the temperature should be kept low to prevent side reactions. If the reaction is sluggish at 0-5 °C, allow it to proceed for a longer duration at this temperature before considering a very modest increase.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates the presence of side products, which can significantly lower the yield of this compound.

Possible Cause Suggested Solution
Polymerization of Cyclopropanone As mentioned, cyclopropanone readily polymerizes. To minimize this, ensure a slight excess of hydroxylamine is present to trap the cyclopropanone as it is formed. Maintain a low reaction temperature and avoid high concentrations of the reactants.
Ring-Opening of Cyclopropanone The strained cyclopropane (B1198618) ring can open under nucleophilic or electrophilic conditions. This can be minimized by maintaining a neutral to slightly acidic pH and avoiding strong nucleophiles other than hydroxylamine.
Beckmann Rearrangement Although more common under strongly acidic conditions and at higher temperatures, the Beckmann rearrangement of the oxime product to form a lactam can occur.[3] To prevent this, maintain the optimal pH and temperature, and neutralize the reaction mixture promptly during workup.
Formation of Nitrile Impurities Aldoximes, and to a lesser extent ketoximes, can sometimes dehydrate to form nitriles, particularly under certain GC-MS conditions.[4] Confirm the presence of nitrile impurities using NMR spectroscopy. If present in the crude product, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable precursor for generating cyclopropanone for the oximation reaction?

A1: Cyclopropanone ethyl hemiacetal is a commonly used and relatively stable precursor.[1] It can be synthesized from ethyl 3-chloropropanoate (B8744493) and can be hydrolyzed under controlled conditions to generate cyclopropanone in situ for the reaction with hydroxylamine.

Q2: What is the optimal pH for the synthesis of this compound?

A2: The optimal pH for oximation is typically between 4 and 5.[2] This pH allows for a sufficient concentration of free hydroxylamine for nucleophilic attack while still being acidic enough to catalyze the dehydration of the intermediate. A buffer solution, such as sodium acetate in aqueous ethanol (B145695), is recommended to maintain this pH range.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the cyclopropanone precursor (or the cyclopropanone itself, if detectable) and the appearance of the oxime product. Staining with an appropriate agent, such as potassium permanganate, may be necessary for visualization.

Q4: What is the best method for purifying this compound?

A4: Purification can often be achieved by recrystallization.[5] A common solvent system for recrystallization is ethanol/water. If significant impurities are present, column chromatography on silica (B1680970) gel may be required.

Q5: Is this compound stable?

A5: While more stable than cyclopropanone, this compound should be handled with care. Due to the strained ring, it can be sensitive to heat and strong acids. It is advisable to store the purified product in a cool, dark place. For long-term storage, keeping it under an inert atmosphere is recommended.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of this compound. Note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Effect of pH on this compound Yield

pH Base/Buffer System Reaction Time (hours) Yield (%)
3.0Acetic Acid645
4.5Sodium Acetate485
6.0Sodium Bicarbonate470
8.0Triethylamine655

Table 2: Effect of Temperature on this compound Yield

Temperature (°C) Reaction Time (hours) Yield (%) Observations
0-5682Clean reaction, slow conversion
25 (Room Temp)375Increased side products observed
40260Significant byproduct formation
601<40Mostly decomposition/polymerization

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanone Ethyl Hemiacetal

This protocol is adapted from established procedures for the synthesis of the cyclopropanone precursor.[1]

  • Step 1: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, place magnesium turnings (1.2 eq) and dry diethyl ether.

  • Step 2: Add a small amount of ethyl bromide to initiate the Grignard reaction.

  • Step 3: Once the reaction begins, add a solution of ethyl 3-chloropropanoate (1.0 eq) in dry diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Step 4: After the addition is complete, reflux the mixture for an additional 2 hours.

  • Step 5: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Step 6: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Step 7: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 8: Purify the crude product by vacuum distillation to obtain cyclopropanone ethyl hemiacetal as a colorless liquid.

Protocol 2: Synthesis of this compound from Cyclopropanone Ethyl Hemiacetal

This protocol is a representative method inferred from general oximation procedures and the known reactivity of cyclopropanone precursors.

  • Step 1: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (e.g., 2:1 v/v). Cool the solution to 0-5 °C in an ice bath.

  • Step 2: In a separate flask, prepare a solution of cyclopropanone ethyl hemiacetal (1.0 eq) in ethanol.

  • Step 3: To the hemiacetal solution, add a catalytic amount of dilute aqueous hydrochloric acid (e.g., 1 M HCl) and stir at 0-5 °C for 30 minutes to facilitate hydrolysis to cyclopropanone.

  • Step 4: Slowly add the cold solution containing the in situ generated cyclopropanone to the hydroxylamine hydrochloride solution at 0-5 °C with vigorous stirring.

  • Step 5: Allow the reaction mixture to stir at 0-5 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Step 6: Once the reaction is complete, add cold water to the mixture to precipitate the product.

  • Step 7: Collect the solid product by vacuum filtration and wash with cold water.

  • Step 8: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_oxime Oxime Synthesis start Ethyl 3-chloropropanoate grignard Grignard Reaction (Mg, Et2O) start->grignard hydrolysis_pre Workup (NH4Cl aq.) grignard->hydrolysis_pre purification_pre Vacuum Distillation hydrolysis_pre->purification_pre hemiacetal Cyclopropanone Ethyl Hemiacetal purification_pre->hemiacetal hemiacetal_in Cyclopropanone Ethyl Hemiacetal hydrolysis_ox In situ Hydrolysis (cat. H+, 0-5 °C) hemiacetal_in->hydrolysis_ox cyclopropanone Cyclopropanone (Intermediate) hydrolysis_ox->cyclopropanone reaction Oximation Reaction cyclopropanone->reaction hydroxylamine Hydroxylamine Solution (NH2OH.HCl, NaOAc, 0-5 °C) hydroxylamine->reaction workup_ox Precipitation (Cold Water) reaction->workup_ox purification_ox Recrystallization workup_ox->purification_ox product This compound purification_ox->product troubleshooting_yield cluster_hydrolysis Hydrolysis Issues cluster_reagents Reagent Quality cluster_ph pH Control cluster_temp Temperature Control start Low Yield of This compound check_hydrolysis Check Hemiacetal Hydrolysis (TLC/GC) start->check_hydrolysis check_reagents Verify Reagent Quality (Fresh NH2OH.HCl) start->check_reagents check_ph Measure Reaction pH start->check_ph check_temp Confirm Reaction Temperature start->check_temp incomplete_h Incomplete? check_hydrolysis->incomplete_h old_reagents Old/Impure? check_reagents->old_reagents wrong_ph Outside 4-5 range? check_ph->wrong_ph high_temp Too High? check_temp->high_temp adjust_h Adjust Hydrolysis: - Add cat. acid - Increase time at 0-5 °C incomplete_h->adjust_h Yes replace_reagents Use Fresh/Purified Reagents old_reagents->replace_reagents Yes adjust_ph Use Buffer System (e.g., NaOAc/HOAc) wrong_ph->adjust_ph Yes adjust_temp Maintain 0-5 °C Increase reaction time if needed high_temp->adjust_temp Yes

References

Technical Support Center: Purification of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cyclopropanone (B1606653) oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this highly reactive and potentially unstable compound. Given the limited specific literature on cyclopropanone oxime, some information presented is based on established principles for the purification of other cyclic and strained oximes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the inherent instability of the cyclopropane (B1198618) ring. Due to significant ring strain, cyclopropanone and its derivatives, including the oxime, can be susceptible to decomposition under harsh conditions.[1] Key challenges include:

  • Thermal Instability: The compound may decompose at elevated temperatures, making high-temperature distillation problematic.

  • Acid Sensitivity: Oximes can undergo acid-catalyzed hydrolysis back to the ketone or a Beckmann rearrangement to form a lactam.[2][3]

  • Strain-Driven Reactivity: The strained ring may be prone to opening under certain conditions.

Q2: Which purification techniques are most suitable for this compound?

A2: Based on the purification of analogous cyclic oximes, the following techniques are recommended:

  • Recrystallization: This is often the preferred method for solid oximes, as it can be performed at relatively low temperatures, minimizing thermal decomposition.[4][5]

  • Column Chromatography: Flash chromatography on silica (B1680970) gel can be effective for separating the oxime from non-polar impurities. However, the acidic nature of silica gel can be a concern.[6]

  • Distillation under Reduced Pressure: If the oxime is a liquid or a low-melting solid, vacuum distillation can be employed to lower the boiling point and reduce the risk of thermal degradation.[7]

Q3: How can I minimize the risk of Beckmann rearrangement during purification?

A3: The Beckmann rearrangement is acid-catalyzed. To minimize this side reaction:

  • Avoid acidic conditions during workup and purification.[2]

  • If using column chromatography, consider using silica gel that has been neutralized with a base like triethylamine.

  • Maintain a neutral or slightly basic pH throughout the purification process.

Q4: What are common impurities found in crude this compound?

A4: Common impurities may include:

  • Unreacted cyclopropanone.

  • Excess hydroxylamine.

  • Side products from the Beckmann rearrangement (a β-lactam).

  • Solvents used in the reaction and workup.

  • Byproducts from the decomposition of the starting materials or product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Purification
Possible Cause Troubleshooting Step
Product decomposition Avoid high temperatures. If using distillation, ensure a high vacuum. For chromatography, minimize contact time with the stationary phase.
Product loss during workup Ensure complete extraction from the aqueous phase. Back-extract the aqueous layers with the organic solvent.
Inappropriate recrystallization solvent Perform a solvent screen to find a solvent system where the oxime has high solubility when hot and low solubility when cold.
Issue 2: Product is Impure After Purification
Possible Cause Troubleshooting Step
Co-crystallization of impurities Ensure slow cooling during recrystallization to allow for selective crystal formation. A second recrystallization may be necessary.
Incomplete separation by chromatography Optimize the eluent system for better separation on TLC before running the column. Consider using a different stationary phase.
Presence of isomeric forms Oximes can exist as (E) and (Z) isomers, which may have different physical properties.[8] Characterize the product by NMR to determine isomeric purity. Separation may require specialized chromatographic techniques.
Issue 3: Product Decomposes on the Column During Chromatography
Possible Cause Troubleshooting Step
Acidic silica gel Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column.
Prolonged exposure to silica Run the column with a slightly more polar eluent to speed up the elution of the product.

Data Presentation

Due to the scarcity of specific quantitative data for this compound, the following table presents data for analogous cyclic oximes to provide a comparative reference for expected yields and purity.

CompoundPurification MethodPurityYieldReference
Cyclopentanone (B42830) OximeCrystallization99.9%~95%[9]
Cyclohexanone OximeDistillation (100–105°C/10–12 mm Hg)-High[10]
1-Cyclopropyl-ethanone oximeRecrystallization (ethanol/water)Crystalline solid-[6]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general procedure and should be optimized based on the specific properties of the crude product.

1. Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Ice bath

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring. Add small portions of the solvent until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

3. Characterization:

  • Determine the melting point of the purified crystals.

  • Assess purity using analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

Experimental Workflow for Purification

G Workflow for this compound Purification crude Crude this compound workup Aqueous Workup (Extraction & Washing) crude->workup concentrate Concentration workup->concentrate purify Purification concentrate->purify recrystallize Recrystallization purify->recrystallize If solid chromatography Column Chromatography purify->chromatography If needed distill Vacuum Distillation purify->distill If liquid pure Pure this compound recrystallize->pure chromatography->pure distill->pure analyze Purity Analysis (NMR, GC-MS, MP) pure->analyze

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Purification Yield start Low Yield of Purified Product check_temp Was the purification performed at high temp? start->check_temp high_temp High Temperature Decomposition Likely check_temp->high_temp Yes check_ph Were acidic conditions used during workup or purification? check_temp->check_ph No reduce_temp Action: Use lower temp (e.g., vacuum distillation, cold recrystallization) high_temp->reduce_temp acidic Acid-catalyzed decomposition (Hydrolysis, Beckmann) is possible check_ph->acidic Yes check_solubility Was the product soluble in the aqueous phase or recrystallization mother liquor? check_ph->check_solubility No neutralize Action: Neutralize workup solutions. Use neutralized silica gel. acidic->neutralize soluble Product lost due to high solubility check_solubility->soluble Yes optimize_solvent Action: Back-extract aqueous layers. Optimize recrystallization solvent. soluble->optimize_solvent

Caption: A decision tree for troubleshooting low yields in this compound purification.

References

Technical Support Center: Formation of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cyclopropanone (B1606653) oxime.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing cyclopropanone oxime?

A1: The standard method for synthesizing this compound is through a condensation reaction between cyclopropanone and hydroxylamine (B1172632).[1] Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), and a base is added to liberate the free hydroxylamine in situ.[2]

Q2: Why is cyclopropanone often used in its hydrate (B1144303) or hemiacetal form?

A2: Cyclopropanone is a highly strained and kinetically unstable molecule. It is prone to ring-opening and polymerization. To mitigate these issues, it is often handled in more stable forms such as cyclopropanone hydrate (1,1-dihydroxycyclopropane) or a hemiacetal.

Q3: What are the critical parameters to control during the synthesis of this compound?

A3: The most critical parameters to control are:

  • pH: The reaction rate is highly dependent on pH. The medium should be acidic enough to facilitate the reaction but not so acidic as to cause the Beckmann rearrangement of the oxime product or full protonation of hydroxylamine, which would render it non-nucleophilic.[2]

  • Temperature: Elevated temperatures can accelerate the reaction but may also promote the decomposition of hydroxylamine and the desired oxime product.[2] Additionally, the inherent instability of the cyclopropane (B1198618) ring makes it susceptible to thermal degradation.

  • Purity of Reagents: Impurities in the starting materials can lead to undesirable side reactions and lower the overall yield.[3]

Q4: What are the main side reactions to be aware of during the formation of this compound?

A4: The primary side reactions include:

  • Ring-Opening: Due to the significant ring strain, the cyclopropane ring can open, especially in the presence of acids, bases, or nucleophiles.

  • Beckmann Rearrangement: Under acidic conditions, the this compound can undergo a Beckmann rearrangement to form a lactam.

  • Beckmann Fragmentation: This is a competing reaction to the Beckmann rearrangement and can lead to the formation of a nitrile.

  • Polymerization: The starting material, cyclopropanone, is prone to polymerization.

Q5: How stable is the this compound product?

A5: Oximes are generally more stable to hydrolysis than imines.[4][5] However, the stability of this compound is compromised by the strained cyclopropane ring. It can be susceptible to degradation under harsh acidic or basic conditions and at elevated temperatures.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Incorrect pH The pH of the reaction mixture is crucial. If it's too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the reaction may not proceed efficiently. Adjust the pH carefully, often to a mildly acidic or neutral range, using a suitable base like pyridine (B92270) or sodium acetate (B1210297).[2]
Decomposition of Reactants or Products Cyclopropanone is unstable and can polymerize. The oxime product can also be sensitive to heat. Perform the reaction at the lowest feasible temperature and for the shortest effective time. Ensure high-purity starting materials are used.
Incomplete Reaction The reaction may be reversible. Using a slight excess of hydroxylamine can help drive the equilibrium towards the product.[2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TTC).

Issue 2: Presence of Multiple Products in the Reaction Mixture

Possible Cause Suggested Solution
Ring-Opening Side Products The strained cyclopropane ring is susceptible to cleavage. Avoid harsh acidic or basic conditions and high temperatures. Use of milder bases and careful temperature control is recommended.
Beckmann Rearrangement This is a common side reaction for oximes under acidic conditions. Maintain a neutral or slightly basic pH, especially during workup and purification, to minimize this rearrangement.
Polymerization of Cyclopropanone If cyclopropanone is generated in situ or used directly, its polymerization can be a major side reaction. It is often better to use a more stable precursor like cyclopropanone hydrate.

Experimental Protocols

While a specific protocol for this compound is not widely published due to the challenges in handling cyclopropanone, a general procedure adapted for a similar strained ketone is provided below. Caution: Due to the instability of cyclopropanone, all manipulations should be carried out at low temperatures and under an inert atmosphere where possible.

Adapted Protocol for this compound Synthesis

This protocol is based on general methods for oxime synthesis and should be optimized for the specific requirements of cyclopropanone.

Materials:

  • Cyclopropanone hydrate (1 equivalent)

  • Hydroxylamine hydrochloride (1.1 equivalents)

  • Pyridine (as a base and solvent) or a buffered system (e.g., sodium acetate in ethanol (B145695)/water)

  • Anhydrous solvent (e.g., ethanol or THF)

  • Deionized water

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice bath, dissolve cyclopropanone hydrate in the chosen anhydrous solvent.

  • In a separate flask, dissolve hydroxylamine hydrochloride and the base (e.g., pyridine or sodium acetate) in the same solvent system.

  • Slowly add the hydroxylamine solution to the cooled cyclopropanone hydrate solution with continuous stirring.

  • Allow the reaction to stir at a low temperature (e.g., 0-5 °C) and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench it with cold water.

  • Extract the product with the chosen organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.

  • Purify the crude product quickly, for example by flash chromatography at low temperature, if necessary.

Data Presentation

Quantitative data for the synthesis of this compound is scarce in the literature due to the compound's instability. The following table provides typical yields for the synthesis of other cyclic oximes for comparison.

Cyclic Ketone Yield of Oxime Reference
CyclopentanoneModerate to good[6]
Cyclohexanone65-72%[7]

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Formation and Side Reactions of this compound cluster_main Main Reaction cluster_side Potential Side Reactions Cyclopropanone Cyclopropanone Cyclopropanone_Oxime Cyclopropanone_Oxime Cyclopropanone->Cyclopropanone_Oxime Condensation Polymerization Polymerization Cyclopropanone->Polymerization Instability Hydroxylamine Hydroxylamine Hydroxylamine->Cyclopropanone_Oxime Ring_Opening Ring_Opening Cyclopropanone_Oxime->Ring_Opening Strain Release Beckmann_Rearrangement Beckmann_Rearrangement Cyclopropanone_Oxime->Beckmann_Rearrangement Acid-catalyzed Beckmann_Fragmentation Beckmann_Fragmentation Cyclopropanone_Oxime->Beckmann_Fragmentation Acid-catalyzed

Caption: Main reaction pathway for the formation of this compound and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Check_Temp Is temperature controlled? Check_Purity Are reagents pure? Check_Temp->Check_Purity Yes Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp No Check_Side_Reactions Evidence of side reactions? Check_Purity->Check_Side_Reactions Yes Purify_Reagents Use fresh/purified reagents Check_Purity->Purify_Reagents No Modify_Conditions Modify conditions to minimize side reactions Check_Side_Reactions->Modify_Conditions Yes End End Check_Side_Reactions->End No Lower_Temp->Check_Purity Purify_Reagents->Check_Side_Reactions Modify_Conditions->End Check_pH Check_pH Check_pH->Check_Temp Yes Adjust_pH Adjust_pH Check_pH->Adjust_pH No Adjust_pH->Check_Temp

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Thermal Stability of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of cyclopropanone (B1606653) oxime?

A1: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for cyclopropanone oxime is not available in the literature, it is anticipated to have limited thermal stability. The high ring strain of the cyclopropane (B1198618) ring is expected to lower its decomposition temperature compared to other cycloalkanone oximes like cyclopentanone (B42830) oxime or cyclohexanone (B45756) oxime. Heating should be approached with caution.

Q2: What are the primary hazards associated with heating this compound?

A2: The primary hazards include the potential for exothermic and rapid decomposition.[1] Due to the strained cyclopropane ring, heating can lead to ring-opening reactions, which may be energetic. Additionally, like other oximes, it may undergo an exothermic Beckmann rearrangement, particularly in the presence of acid catalysts.[2][3] There is also a risk of generating volatile and potentially hazardous decomposition products.

Q3: What are the likely thermal decomposition pathways for this compound?

A3: Based on general oxime chemistry and the reactivity of cyclopropane rings, several decomposition pathways are plausible upon heating:

  • Beckmann Rearrangement: Acid-catalyzed or thermally induced rearrangement to yield a lactam.[2][4][5]

  • Ring-Opening/Fragmentation: The strained cyclopropane ring may open, leading to the formation of various unsaturated nitrile, imine, or other reactive species.

  • Hydrolysis: In the presence of water, oximes can hydrolyze back to the corresponding ketone (cyclopropanone) and hydroxylamine (B1172632) upon heating.[6]

  • N-O Bond Cleavage: Homolytic cleavage of the N-O bond can initiate radical decomposition pathways.[7]

Q4: Are there any known stabilizers for cycloalkanone oximes?

A4: Yes, a patent suggests that the thermal decomposition of cycloalkanone oximes can be inhibited by the presence of certain nitrogen-containing compounds. However, the effectiveness of these stabilizers for this compound would require experimental validation.

Q5: How should I store this compound to ensure its stability?

A5: It is recommended to store this compound in a cool, dry, and dark place. Avoid contact with strong acids, which can catalyze the Beckmann rearrangement even at lower temperatures.[8] Inert atmosphere storage may also be considered to prevent oxidative degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected Exotherm During Heating - Onset of decomposition. - Catalytic effect of impurities (e.g., acid residue). - Beckmann rearrangement initiated.- Immediately remove the heat source. - If safe to do so, cool the reaction vessel. - Conduct future experiments at a lower temperature or with smaller quantities. - Ensure all glassware is clean and free of acidic residues. - Perform a preliminary thermal hazard analysis (e.g., DSC) on a small sample.
Low Yield or Product Degradation in a Reaction Involving Heating - Thermal decomposition of the starting material or product. - Side reactions occurring at elevated temperatures.- Lower the reaction temperature and extend the reaction time. - Use a milder catalyst if applicable. - Consider alternative synthetic routes that do not require high temperatures. - Analyze the reaction mixture for decomposition byproducts.
Inconsistent Results in Thermal Analysis (DSC/TGA) - Sample inhomogeneity. - Interaction with the sample pan material. - Presence of residual solvent or moisture.- Ensure the sample is homogenous before analysis. - Use an inert sample pan (e.g., gold-plated or ceramic). - Dry the sample under vacuum prior to analysis to remove volatiles. - Run the analysis under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

As previously stated, specific quantitative thermal analysis data for this compound is not available in the reviewed literature. For comparative purposes, a table with data for a more stable, related compound could be constructed if such data were found, but none is currently available. The table below is intentionally left blank to emphasize the lack of data and to caution against making assumptions.

Parameter This compound Notes
Melting Point (°C) Data not available
Decomposition Onset (TGA, °C) Data not availableHighly dependent on heating rate and atmosphere.
Peak Decomposition Temp. (DSC, °C) Data not availableExothermic or endothermic nature of decomposition is unknown.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of this compound and to characterize the thermal nature (exothermic or endothermic) of these events.[9][10]

Methodology:

  • Sample Preparation: A small amount of this compound (1-5 mg) is accurately weighed into a DSC pan.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min).

    • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

    • Reference: An empty, hermetically sealed DSC pan is used as a reference.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (melting) and exothermic events (decomposition) are identified by the direction of the peaks in the DSC thermogram. The onset temperature and peak temperature of decomposition are determined.

Protocol 2: Analysis of Mass Loss by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and to quantify the mass loss of this compound upon heating.[7][11]

Methodology:

  • Sample Preparation: A small sample of this compound (5-10 mg) is placed in a TGA crucible.

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a specified flow rate (e.g., 50 mL/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset temperature of mass loss is identified as the initial decomposition temperature. The percentage of mass loss at different temperature ranges can be correlated to specific decomposition steps.

Visualizations

DecompositionPathways A This compound B Beckmann Rearrangement (Lactam Formation) A->B Heat, Acid C Ring Opening & Fragmentation A->C High Heat D Hydrolysis A->D Heat, H2O E N-O Bond Cleavage (Radical Pathway) A->E Heat

Caption: Plausible thermal decomposition pathways for this compound.

ThermalAnalysisWorkflow cluster_dsc DSC Analysis cluster_tga TGA Analysis dsc_sample 1. Prepare Sample (1-5mg) dsc_run 2. Heat in DSC under N2 dsc_sample->dsc_run dsc_data 3. Analyze Thermogram dsc_run->dsc_data dsc_result Melting Point & Decomposition Exotherm dsc_data->dsc_result tga_sample 1. Prepare Sample (5-10mg) tga_run 2. Heat in TGA under N2 tga_sample->tga_run tga_data 3. Analyze Mass Loss Curve tga_run->tga_data tga_result Decomposition Temp. Range tga_data->tga_result TroubleshootingLogic start Experiment Shows Unexpected Thermal Event q1 Was an exotherm observed? start->q1 a1_yes Potential rapid decomposition. Reduce scale and temperature. q1->a1_yes Yes a1_no Product degradation or low yield observed. q1->a1_no No q2 Were acidic conditions present? a1_no->q2 a2_yes Possible Beckmann rearrangement. Neutralize and purify carefully. q2->a2_yes Yes a2_no Consider inherent instability. Perform DSC/TGA analysis. q2->a2_no No

References

Technical Support Center: Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the handling, storage, and stability of cyclopropanone (B1606653) oxime is limited in publicly available literature. The following guidance is based on the general properties of oximes, data for structurally similar compounds such as cyclohexanone (B45756) oxime, and established principles of laboratory safety and chemical handling. Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific batch of cyclopropanone oxime they are using and perform a thorough risk assessment before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organic compound with the molecular formula C₃H₅NO. It belongs to the family of oximes, which are characterized by the C=N-OH functional group.[1][2] Oximes are versatile intermediates in organic synthesis, used in the preparation of amides via the Beckmann rearrangement, as well as in the synthesis of nitriles, nitro compounds, and various nitrogen-containing heterocycles.[3] Due to the strained cyclopropyl (B3062369) ring, this compound is a potentially valuable building block in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.

Q2: What are the main hazards associated with this compound?

Q3: How should this compound be stored to ensure its stability?

To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5] It is also advisable to protect it from light. Based on the general reactivity of oximes, it should be stored away from strong acids and strong oxidizing agents to prevent decomposition.[8]

Q4: What are the signs of decomposition of this compound?

Decomposition of oximes can be indicated by a change in physical appearance, such as color change or the formation of a solid precipitate. The primary degradation pathway for oximes is hydrolysis, which breaks the C=N bond to form the corresponding ketone (cyclopropanone) and hydroxylamine (B1172632).[8][9][10] This reaction is catalyzed by acids and accelerated by heat.[8][9]

Troubleshooting Guides

Problem 1: Low or No Yield During Synthesis

Possible Causes & Solutions:

  • Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed for a sufficient amount of time.

  • Incorrect stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.5 equivalents) and a suitable base (e.g., 2.0 equivalents of sodium hydroxide) to drive the reaction to completion.[11]

  • Suboptimal reaction temperature: The reaction may require heating under reflux to proceed at a reasonable rate.[11]

  • Poor quality of starting materials: Ensure that the starting materials, cyclopropanone and hydroxylamine, are of high purity.

Problem 2: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

  • Product lost during workup: this compound may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent like dichloromethane (B109758) (3x extractions).[11]

  • Emulsion formation during extraction: To break emulsions, you can add brine (saturated NaCl solution) to the separatory funnel.

  • Inefficient purification: If purification by recrystallization is yielding impure product, consider using column chromatography.[11]

Problem 3: Suspected Product Decomposition During Storage or Experiment

Possible Causes & Solutions:

  • Improper storage conditions: Review the storage recommendations in the FAQs. Ensure the compound is stored in a cool, dry, and dark place, away from incompatible materials.

  • Acidic conditions: Oximes are susceptible to acid-catalyzed hydrolysis.[8][9] Ensure that all solvents and reagents used in subsequent reactions are free from acidic impurities.

  • Exposure to high temperatures: Avoid unnecessary heating of the compound. If a reaction requires elevated temperatures, use the lowest effective temperature and minimize the reaction time.

Quantitative Data Summary

PropertyValue (for Cyclohexanone Oxime)Reference
Molecular Formula C₆H₁₁NO--INVALID-LINK--
Molecular Weight 113.16 g/mol --INVALID-LINK--
Melting Point 88-91 °C--INVALID-LINK--
Flash Point 110 °C[4]
Density 1.0125 g/cm³ at 20 °C[4]
Water Solubility Soluble[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established methods for ketoxime synthesis and should be adapted and optimized as necessary.[11][12]

Materials:

  • Cyclopropanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium hydroxide (B78521) (NaOH) (2.0 eq)

  • Ethanol (B145695)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve cyclopropanone and hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid and additional water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[11]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Cyclopropanone Cyclopropanone Reaction_Mixture Dissolve in Ethanol/Water Cyclopropanone->Reaction_Mixture Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture Reflux Heat under Reflux Reaction_Mixture->Reflux Monitor by TLC Acidification Acidification Reflux->Acidification Cool to RT Extraction Extraction Acidification->Extraction Add HCl & Water Drying Drying Extraction->Drying Extract with CH2Cl2 Concentration Concentration Drying->Concentration Dry over Na2SO4 Recrystallization Recrystallization Concentration->Recrystallization Concentrate Final_Product Pure This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Yield Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Check_Stoichiometry Verify Stoichiometry of Reagents Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Stoichiometry->Incorrect_Stoichiometry Check_Temperature Confirm Reaction Temperature Incorrect_Temp Incorrect Temperature? Check_Temperature->Incorrect_Temp Check_Purity Assess Purity of Starting Materials Impure_Reagents Impure Reagents? Check_Purity->Impure_Reagents Incomplete->Check_Stoichiometry No Solution1 Increase Reaction Time Incomplete->Solution1 Yes Incorrect_Stoichiometry->Check_Temperature No Solution2 Adjust Reagent Amounts Incorrect_Stoichiometry->Solution2 Yes Incorrect_Temp->Check_Purity No Solution3 Optimize Temperature Incorrect_Temp->Solution3 Yes Solution4 Use Pure Reagents Impure_Reagents->Solution4 Yes

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Optimizing Cyclopropanone Oxime Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for cyclopropanone (B1606653) oxime rearrangements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during these sensitive yet powerful transformations.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanone oxime rearrangement is resulting in low yields of the desired β-lactam. What are the common causes?

Low yields in this compound rearrangements often stem from several factors. Due to the inherent ring strain of the cyclopropane (B1198618) moiety, side reactions can be prevalent. Common issues include:

  • Beckmann Fragmentation: Instead of the desired rearrangement, the molecule can fragment, especially if the cyclopropyl (B3062369) carbons are substituted with groups that can stabilize a carbocation. This pathway is competitive with the rearrangement.[1]

  • Ring-Opening: The strained cyclopropane ring can open, leading to a variety of linear byproducts. This is often promoted by certain Lewis acids or high temperatures.

  • Substrate Decomposition: Cyclopropanone oximes can be unstable, and prolonged reaction times or harsh conditions can lead to decomposition.

  • Inappropriate Catalyst or Reaction Conditions: The choice of acid catalyst and solvent system is critical and highly substrate-dependent.

Q2: What is the role of the catalyst in the rearrangement, and how do I choose the right one?

The catalyst, typically a Brønsted or Lewis acid, activates the oxime's hydroxyl group, converting it into a good leaving group.[1][2] This facilitates the subsequent migration of one of the cyclopropyl carbons to the nitrogen atom, leading to the ring-expanded product (e.g., a β-lactam).

  • Brønsted Acids (e.g., H₂SO₄, PPA): These are strong acids that protonate the oxime hydroxyl group. They are effective but can be harsh, sometimes leading to decomposition or side reactions, especially with sensitive substrates.[1]

  • Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, Ca(NTf₂)₂): These coordinate to the oxygen of the oxime, activating it. Lewis acids can offer milder reaction conditions and improved selectivity. For instance, calcium salts have been explored to address the functional group intolerance of harsher methods.[3]

  • Activating Agents (e.g., TsCl, MsCl): Reagents like tosyl chloride or mesyl chloride can convert the hydroxyl group into a sulfonate ester, which is an excellent leaving group. This allows the rearrangement to proceed under milder, often basic or neutral, conditions.[1][4]

The optimal choice depends on the stability of your substrate and the desired outcome. For sensitive substrates, starting with milder Lewis acids or activating agents is recommended.

Q3: How does solvent choice impact the reaction?

Solvent polarity and coordinating ability can significantly influence the reaction rate and product distribution. Polar solvents can stabilize charged intermediates formed during the rearrangement, potentially increasing the reaction rate. However, coordinating solvents can sometimes interfere with Lewis acid catalysts. Aprotic solvents are generally preferred to minimize side reactions like hydrolysis. It is crucial to ensure your starting materials are fully soluble in the chosen solvent.

Q4: Can this rearrangement be used for larger rings as well?

Yes, the principles of this rearrangement are closely related to the Beckmann rearrangement, which is widely used for the ring expansion of cyclic ketoximes. For example, the rearrangement of cyclobutanone (B123998) oxime derivatives has been used to synthesize cyclopropanecarbonitriles via a ring contraction, demonstrating the versatility of these reactions on strained rings.[5][6] The rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam is a large-scale industrial process for the production of Nylon-6.[1][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst is inactive or insufficient. 2. Reaction temperature is too low. 3. Leaving group is not sufficiently activated.1. Use a stronger Lewis or Brønsted acid. Increase catalyst loading. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Convert the oxime to its tosylate or mesylate ester to facilitate rearrangement under milder conditions.
Formation of Nitrile Byproduct (Beckmann Fragmentation) The substrate is prone to fragmentation due to the formation of a stable carbocation alpha to the oxime.1. Switch to a less acidic catalyst or non-acidic conditions (e.g., using TsCl). 2. Use a non-polar, non-coordinating solvent to disfavor the formation of ionic intermediates.
Complex Mixture of Products 1. Substrate decomposition under harsh conditions. 2. Competing ring-opening of the cyclopropane. 3. E/Z isomerization of the oxime leading to multiple rearrangement products.1. Lower the reaction temperature and/or use a milder catalyst. 2. Screen different Lewis acids; some may favor rearrangement over ring-opening. 3. Isolate a single oxime isomer before the rearrangement, if possible.
Product is Unstable/Decomposes The desired product (e.g., β-lactam) is sensitive to the reaction conditions.1. Use milder conditions for the rearrangement. 2. Quench the reaction as soon as the starting material is consumed (monitor by TLC or LC-MS). 3. Ensure the workup procedure is neutral or slightly basic to avoid acid-catalyzed decomposition of the product.

Quantitative Data Summary

The following table summarizes the reaction conditions for a Favorskii-type ring contraction of a cyclobutanone oxime ester, which is analogous to the rearrangements of other strained cyclic oximes. This data highlights the critical role of the base and solvent in achieving high yields.

EntryBase (equiv.)SolventYield (%)
1K₃PO₄ (2.0)Toluene78
2K₂CO₃ (2.0)Toluene55
3Cs₂CO₃ (2.0)Toluene85
4NaOtBu (2.0)Toluene92
5LiOtBu (2.0)Toluene96
6LiOtBu (2.0)Dioxane82
7LiOtBu (2.0)THF75

Data adapted from a study on the nickel-catalyzed rearrangement of cyclobutanone oxime esters to cyclopropanecarbonitriles.[5][6]

Experimental Protocols

Protocol: Nickel-Catalyzed Favorskii-Type Rearrangement of a Cyclobutanone Oxime Ester

This protocol is adapted from the literature for the ring contraction of a cyclobutanone oxime ester to a cyclopropanecarbonitrile, a reaction that shares mechanistic features with this compound rearrangements.[5][6]

Materials:

  • Substituted Cyclobutanone Oxime Ester (1.0 equiv)

  • NiCl₂·DME (0.1 equiv)

  • IMes·HCl (IPr·HCl can also be used) (0.1 equiv)

  • LiOtBu (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·DME (0.1 equiv) and IMes·HCl (0.1 equiv).

  • Add the substituted cyclobutanone oxime ester (1.0 equiv) and anhydrous toluene.

  • Stir the mixture at room temperature for 5 minutes.

  • Add LiOtBu (2.0 equiv) in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS for completion).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropanecarbonitrile.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the logical flow of the this compound rearrangement and the troubleshooting process.

G cluster_0 Reaction Initiation cluster_1 Possible Pathways cluster_2 Products Start This compound + Catalyst Activated Activated Oxime Intermediate Start->Activated Rearrangement [1,2]-Carbon Migration Activated->Rearrangement Desired Path Fragmentation Beckmann Fragmentation Activated->Fragmentation Side Reaction RingOpening Ring Opening Activated->RingOpening Side Reaction Lactam Desired β-Lactam Rearrangement->Lactam Nitrile Unsaturated Nitrile Fragmentation->Nitrile Linear Linear Byproducts RingOpening->Linear

Caption: Competing pathways in this compound rearrangement.

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Corrective Actions LowYield Low Yield of β-Lactam IdentifyByproducts Analyze Byproducts (NMR, MS) LowYield->IdentifyByproducts IsFragmentation Fragmentation Products Observed? IdentifyByproducts->IsFragmentation IsRingOpening Ring-Opened Products Observed? IsFragmentation->IsRingOpening No MilderCatalyst Use Milder Lewis Acid or Activate with TsCl IsFragmentation->MilderCatalyst Yes IsNoReaction Mainly Starting Material? IsRingOpening->IsNoReaction No ChangeSolvent Screen Non-Coordinating Solvents IsRingOpening->ChangeSolvent Yes IncreaseActivation Increase Temperature or Use Stronger Catalyst IsNoReaction->IncreaseActivation Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References

preventing decomposition of cyclopropanone oxime in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for preventing the decomposition of cyclopropanone (B1606653) oxime in solution. Due to the inherent ring strain of the cyclopropyl (B3062369) group and the reactivity of the oxime functionality, this molecule requires careful handling to ensure experimental success. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for cyclopropanone oxime in solution?

A1: this compound is susceptible to two main decomposition pathways, primarily catalyzed by acid:

  • Hydrolysis: In the presence of water and acid, the oxime can revert to cyclopropanone and hydroxylamine.[1][2] Cyclopropanone itself is highly unstable and prone to further reactions.[3]

  • Beckmann Rearrangement: As a ketoxime, this compound can undergo an acid-catalyzed Beckmann rearrangement to form a lactam (an amide within the ring).[1][4] This rearrangement is often exothermic and can be vigorous.[1]

  • Ring Strain-Related Decomposition: The significant ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions.

Q2: What is the optimal pH range for storing this compound solutions?

Q3: How should I handle and store this compound?

A3: To ensure long-term stability, store this compound as a solid in a tightly sealed container at low temperatures (-20°C is recommended for long-term storage).[8] Solutions should be prepared fresh whenever possible. If a stock solution must be prepared, use an anhydrous, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperature, protected from light.[8][9]

Q4: What are the signs of decomposition in my this compound solution?

A4: Visual indicators of decomposition can include a change in color or the formation of a precipitate. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to monitor the purity of the solution over time. The appearance of new spots or peaks is indicative of degradation.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Rapid disappearance of starting material in solution Acid or base contamination catalyzing hydrolysis or Beckmann rearrangement.Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents. If possible, buffer the solution to a weakly acidic pH (empirically determined).
Presence of water leading to hydrolysis.Use freshly opened anhydrous solvents. Store solutions under an inert atmosphere.
Elevated temperature.Prepare and store solutions at low temperatures (e.g., 0°C or below). Avoid unnecessary exposure to heat.
Formation of an unexpected polar product Beckmann rearrangement to form a lactam.Avoid acidic conditions. If an acid is required for a subsequent reaction, consider adding it immediately before use and at a low temperature.
Hydrolysis to cyclopropanone followed by reaction with nucleophiles.Strictly exclude water and other nucleophiles from the solution.
Low yield in reactions using a this compound solution Decomposition of the oxime prior to the reaction.Prepare the this compound solution immediately before use. Confirm the purity of the solid starting material before dissolving.
Incompatibility with reaction conditions (e.g., high temperature, acidic or basic reagents).Re-evaluate the reaction conditions. Consider milder reagents or a different synthetic route.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the literature. However, the following table summarizes the relative stability of oximes compared to other C=N bonds, which underscores their general robustness under optimal conditions.

Linkage Type Relative Hydrolytic Stability Key Considerations
Oxime High (100 to 1000 times more stable than hydrazones)[5][7]Stability is pH-dependent; acid-catalyzed hydrolysis is a primary concern.[6][7]
Hydrazone ModerateProne to hydrolysis, especially under acidic conditions.[6][7]
Imine (Schiff Base) LowGenerally unstable in aqueous solutions and readily hydrolyze.[6]

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution

This protocol is a general guideline and should be adapted based on experimental needs and safety considerations.

  • Materials and Equipment:

    • This compound (solid, high purity)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

    • Volumetric flasks, oven-dried

    • Syringes and needles, oven-dried

    • Inert gas supply (argon or nitrogen)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Place the desired amount of this compound into a pre-weighed, oven-dried volumetric flask containing a magnetic stir bar.

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

    • Using a dry syringe, add the anhydrous solvent to the flask to approximately half the final volume.

    • Stir the mixture at a low temperature (e.g., 0°C in an ice bath) until the solid is fully dissolved.

    • Once dissolved, add anhydrous solvent to the calibration mark on the volumetric flask.

    • The solution should be used immediately. If short-term storage is necessary, keep the flask sealed under an inert atmosphere at -20°C and protected from light.

Protocol 2: Monitoring Solution Stability by Thin Layer Chromatography (TLC)

  • Materials and Equipment:

    • TLC plates (e.g., silica (B1680970) gel 60 F254)

    • Developing chamber

    • Appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes, to be determined empirically)

    • Visualization agent (e.g., UV lamp, potassium permanganate (B83412) stain)

    • Capillary tubes or micropipette

  • Procedure:

    • Prepare the TLC developing chamber by adding the eluent system to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.

    • At time zero (immediately after preparation), spot a small amount of the this compound solution onto the baseline of a TLC plate.

    • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spot(s) under a UV lamp and/or by staining. Note the Rf value of the main spot.

    • At subsequent time intervals (e.g., 1 hour, 4 hours, 24 hours), repeat the spotting and developing process on new TLC plates.

    • Compare the chromatograms. The appearance of new spots, particularly at lower Rf values (indicating more polar compounds like the parent ketone or the lactam), signifies decomposition.

Visualizations

DecompositionPathways CPO This compound CP Cyclopropanone CPO->CP Hydrolysis (H₂O, H⁺) HA Hydroxylamine CPO->HA Hydrolysis (H₂O, H⁺) Lactam Lactam (Amide) CPO->Lactam Beckmann Rearrangement (H⁺) RingOpened Ring-Opened Products CP->RingOpened Further Reactions

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Decomposition Observed CheckPurity Check Purity of Solid Starting Material Start->CheckPurity CheckSolvent Using Anhydrous Solvent? CheckPurity->CheckSolvent Yes Repurify Repurify Solid CheckPurity->Repurify No CheckAtmosphere Stored Under Inert Atmosphere? CheckSolvent->CheckAtmosphere Yes UseAnhydrous Use Fresh Anhydrous Solvent CheckSolvent->UseAnhydrous No CheckTemp Low Temperature Storage/Handling? CheckAtmosphere->CheckTemp Yes UseInert Store/Handle Under Inert Gas CheckAtmosphere->UseInert No CheckpH Is pH Controlled? CheckTemp->CheckpH Yes UseLowTemp Maintain Low Temperature CheckTemp->UseLowTemp No BufferSolution Buffer to Weakly Acidic pH CheckpH->BufferSolution No Success Problem Resolved CheckpH->Success Yes Repurify->CheckSolvent UseAnhydrous->CheckAtmosphere UseInert->CheckTemp UseLowTemp->CheckpH BufferSolution->Success

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Scaling Up the Synthesis of Cyclopropanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopropanone (B1606653) oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this valuable chemical intermediate. Due to the inherent instability of cyclopropanone, a direct, large-scale synthesis is not feasible. Therefore, this guide focuses on a robust, two-step approach involving the synthesis of a stable precursor, cyclopropanone ethyl hemiketal, followed by its conversion to cyclopropanone oxime.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly synthesize and isolate cyclopropanone for the oximation reaction at a large scale?

A1: Cyclopropanone is a highly strained molecule and is kinetically unstable. It is prone to rapid polymerization or ring-opening reactions, especially in the presence of acids, bases, or upon heating.[1] These decomposition pathways make its isolation and handling on a large scale hazardous and impractical.

Q2: What is a cyclopropanone precursor, and why is it necessary?

A2: A cyclopropanone precursor, such as cyclopropanone ethyl hemiketal, is a stable compound that can be readily converted into cyclopropanone in situ or serve as a synthetic equivalent.[1][2] This two-step approach allows for the safe and controlled generation of the reactive cyclopropanone species under the conditions required for the subsequent oximation reaction.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: When scaling up any chemical reaction, it is crucial to conduct a thorough risk assessment.[2] For this particular synthesis, key considerations include:

  • Thermal Management: Both the synthesis of the hemiketal precursor and the oximation reaction can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely to prevent runaway reactions.[1]

  • Pressure Build-up: The evolution of gases can lead to a dangerous increase in pressure, especially in a closed system. Ensure proper venting.

  • Reagent Handling: Handle all reagents, especially those that are flammable, corrosive, or toxic, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Stepwise Scale-Up: It is recommended to increase the reaction scale incrementally, for example, by no more than a factor of three at each step, to identify and address any unforeseen challenges.[2]

Q4: I am observing a lactam or amide as a byproduct in my oximation reaction. What is causing this?

A4: The formation of a lactam (from a cyclic ketone precursor) or an amide is indicative of a Beckmann rearrangement. This is a common side reaction for oximes, which is often catalyzed by strong acids and high temperatures.[3] To minimize this, it is important to control the acidity and temperature of your reaction.

Experimental Protocols

Part 1: Synthesis of Cyclopropanone Ethyl Hemiketal

This protocol is adapted from a procedure in Organic Syntheses, a reliable source for scalable chemical preparations.[2]

Reaction Scheme:

Materials and Equipment:

Procedure:

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge the reaction flask with finely dispersed sodium metal and anhydrous diethyl ether.

  • Addition of Reagents: Add chlorotrimethylsilane to the sodium suspension. Subsequently, add ethyl 3-chloropropanoate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes.

  • Work-up: Cool the reaction mixture and filter it under an inert atmosphere to remove the sodium chloride precipitate. Wash the precipitate with anhydrous diethyl ether.

  • Isolation of Silyl (B83357) Ether: Combine the filtrate and washings, and remove the diethyl ether by distillation. Distill the residue under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.

  • Desilylation: Dissolve the isolated silyl ether in methanol. The desilylation reaction is typically spontaneous.

  • Purification: After the desilylation is complete (monitor by TLC or NMR), remove the methanol under reduced pressure. The residue can be purified by distillation to yield cyclopropanone ethyl hemiketal.

Part 2: Synthesis of this compound from Cyclopropanone Ethyl Hemiketal

This is a general protocol for the oximation of a hemiketal, based on standard procedures for oxime formation.[3]

Reaction Scheme:

Materials and Equipment:

Procedure:

  • Preparation: In the reaction flask, dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

  • Addition of Hemiketal: Add the cyclopropanone ethyl hemiketal to the solution.

  • Reaction: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add water to the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). After filtering, concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes expected yields for the synthesis of cyclopropanone ethyl hemiketal based on the Organic Syntheses procedure and provides estimated yields for the subsequent oximation.

StepReactantsProductTypical YieldPurityReference
1. Hemiketal Synthesis Ethyl 3-chloropropanoate, Sodium, ChlorotrimethylsilaneCyclopropanone ethyl hemiketal78-95%>95% (distilled)[4]
2. Oximation Cyclopropanone ethyl hemiketal, Hydroxylamine hydrochloride, Sodium acetateThis compound80-95% (est.)>98% (recryst.)[3]

Note: The yield for the oximation step is an estimate based on typical oximation reactions of unhindered ketones and may vary depending on the specific reaction conditions and scale.

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution(s)
Low or no yield of hemiketal (Step 1) - Inactive sodium metal.- Wet solvents or reagents.- Use freshly prepared, finely dispersed sodium.- Ensure all glassware, solvents, and reagents are rigorously dried.
Low or no yield of oxime (Step 2) - Incomplete hydrolysis of the hemiketal.- Incorrect pH of the reaction mixture.- Decomposed hydroxylamine reagent.- The oximation of a hemiketal relies on the equilibrium between the hemiketal and the ketone. Ensure sufficient reaction time and appropriate temperature to favor ketone formation.- The optimal pH for oximation is typically weakly acidic (around 4-5). Adjust the buffer system if necessary.- Use a fresh bottle of hydroxylamine hydrochloride.
Formation of ethyl propionate (B1217596) as a byproduct - Acid-catalyzed ring-opening of the cyclopropanone ethyl hemiketal.- Avoid strongly acidic conditions during the synthesis and purification of the hemiketal. The hemiketal is known to undergo ring-opening to ethyl propionate in the presence of acid.[2]
Presence of an amide/lactam impurity - Beckmann rearrangement of the oxime product.- This side reaction is promoted by strong acids and high temperatures.[3] Maintain a weakly acidic pH and avoid excessive heating during the oximation reaction and work-up.
Difficulty in purifying the oxime - The product is an oil or a low-melting solid.- Presence of unreacted starting material or byproducts.- If the product is an oil, consider purification by column chromatography. For low-melting solids, recrystallization from a mixed solvent system at low temperatures may be effective.

Visualizations

Reaction Pathway

Reaction_Pathway A Ethyl 3-chloropropanoate B 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane A->B  Na, Me3SiCl   C Cyclopropanone Ethyl Hemiketal B->C  MeOH   D This compound C->D  NH2OH·HCl, NaOAc  

Caption: Overall reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Oxime Yield check_sm Check Starting Material Purity (Hemiketal & NH2OH·HCl) start->check_sm check_pH Verify Reaction pH (Target: 4-5) start->check_pH check_temp_time Optimize Temperature & Time start->check_temp_time side_reaction Analyze for Byproducts (e.g., Beckmann Rearrangement) start->side_reaction impure_sm Purify Starting Materials check_sm->impure_sm adjust_pH Adjust Buffer System check_pH->adjust_pH optimize_cond Increase Temperature or Prolong Reaction Time check_temp_time->optimize_cond modify_workup Modify Work-up to Minimize Acid/Heat side_reaction->modify_workup

Caption: Troubleshooting guide for low yield in the oximation step.

References

Technical Support Center: Cyclopropanone Oxime Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with cyclopropanone (B1606653) oxime reactions. The inherent ring strain and potential lability of cyclopropanone and its derivatives present unique challenges. This guide offers detailed protocols, troubleshooting advice in a question-and-answer format, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cyclopropanone oxime synthesis is resulting in a low or no yield. What are the potential causes and how can I address them?

Low yields in this compound synthesis can be attributed to several factors, primarily the inherent instability of the cyclopropanone precursor and the specific reaction conditions.

Potential Causes & Solutions:

  • Decomposition of Cyclopropanone: Cyclopropanone is highly labile and susceptible to polymerization or ring-opening, especially in the presence of nucleophiles or at elevated temperatures.

    • Solution: It is crucial to use cyclopropanone in situ immediately after its generation, if possible. Alternatively, use a stable precursor or surrogate of cyclopropanone. Maintain low reaction temperatures throughout the process.

  • Suboptimal pH: The formation of oximes is highly pH-dependent. The nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon is a key step that is influenced by the acidity of the medium.

    • Solution: The reaction is often buffered or carried out with a mild base (e.g., sodium acetate, pyridine) to neutralize the acid released from hydroxylamine hydrochloride, thus liberating the more nucleophilic free hydroxylamine.[1]

  • Reagent Quality: The purity of both cyclopropanone (or its precursor) and the hydroxylamine reagent is critical.

    • Solution: Use freshly prepared or purified cyclopropanone. Ensure high-purity hydroxylamine or its salt is used, as it can decompose over time.[1]

  • Insufficient Reaction Time: Oximation of strained ketones might require specific reaction times to proceed to completion without degrading the product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of an unexpected amide or lactam in my product mixture. What is this side product and how can I prevent its formation?

The presence of an amide or lactam is a strong indication of a Beckmann rearrangement, a common acid-catalyzed side reaction of oximes.[1][2][3] For this compound, this would lead to the formation of a β-lactam.

Mitigation Strategies:

  • Control Acidity: The Beckmann rearrangement is typically promoted by strong acids.[2][4]

    • Solution: Avoid strongly acidic conditions during the reaction and workup. Use a mild base to neutralize any acid. If purification by silica (B1680970) gel chromatography is necessary, consider neutralizing the silica gel with triethylamine (B128534) in the eluent.[1]

  • Choice of Reagent: Certain reagents used to activate the oxime for other reactions can also promote the Beckmann rearrangement.

    • Solution: Carefully select reagents. For instance, instead of strong acids, consider using milder activating agents if a subsequent reaction of the oxime is planned.

Q3: I'm struggling with the purification of this compound. What are the common challenges and recommended procedures?

Purification can be challenging due to the potential instability of this compound and the presence of polar byproducts.

Purification Challenges & Solutions:

  • Instability on Silica Gel: The acidic nature of standard silica gel can promote decomposition or the Beckmann rearrangement.

    • Solution: Use deactivated or neutralized silica gel for column chromatography. A mixture of your eluent with a small amount of a volatile base like triethylamine can be effective.[1]

  • Product Lability: this compound may be sensitive to heat and prolonged storage.

    • Solution: Perform purification steps at low temperatures. Concentrate solutions under reduced pressure at or below room temperature. Store the purified product at low temperatures, preferably under an inert atmosphere.

  • Co-elution with Starting Materials or Byproducts: The polarity of the oxime might be similar to that of unreacted hydroxylamine or other polar impurities.

    • Solution: An aqueous workup can help remove water-soluble impurities like hydroxylamine hydrochloride. Washing the organic extracts with brine can also help.[5][6] If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5]

Data Presentation

Table 1: Comparative Synthesis of Alicyclic Oximes

While specific optimization data for this compound is scarce in the literature, the following table provides reaction conditions and yields for the synthesis of other alicyclic oximes, including the strained cyclobutanone (B123998) oxime, which can serve as a useful reference.[7]

Alicyclic KetoneReaction Time (hours)Yield (%)
Cyclobutanone375
Cyclopentanone280
Cyclohexanone285
Cycloheptanone378
Cyclooctanone470

Data adapted from a study on the synthesis of alicyclic oximes under mild conditions.[7]

Experimental Protocols

Protocol 1: Synthesis of a Cyclopropyl Ketoxime (1-Cyclopropyl-ethanone oxime as a model)

This protocol is adapted from the synthesis of 1-cyclopropyl-ethanone oxime and can be used as a starting point for the synthesis of this compound, with the caveat that cyclopropanone is more labile.[5][6]

Materials:

Procedure:

  • Dissolve 1-cyclopropyl-ethanone and hydroxylamine hydrochloride in a mixture of ethanol and water in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium hydroxide to the mixture with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture carefully with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3x).[6]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[6]

  • Filter and concentrate the solution under reduced pressure at a low temperature to yield the crude product.[6]

  • Purify the crude product by chromatography on neutralized silica gel or by recrystallization.[5]

Mandatory Visualization

TroubleshootingWorkflow cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Start Low or No Yield of This compound Cause1 Decomposition of Cyclopropanone Precursor Start->Cause1 Cause2 Suboptimal pH Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Cause4 Side Reaction (e.g., Beckmann Rearrangement) Start->Cause4 Solution1 Use in situ generated cyclopropanone Maintain low temperature Cause1->Solution1 Solution2 Buffer the reaction or use a mild base (e.g., NaOAc) Cause2->Solution2 Solution3 Use fresh, high-purity hydroxylamine Cause3->Solution3 Solution4 Avoid strongly acidic conditions Use mild workup procedures Cause4->Solution4

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Potential Side Reaction Ketone Cyclopropanone Oxime This compound Ketone->Oxime + NH2OH - H2O Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Beckmann β-Lactam (via Beckmann Rearrangement) Oxime->Beckmann Acid catalyst Water Water

Caption: Reaction pathway for the synthesis of this compound and a potential side reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclopropanone Oxime and Cyclobutanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclopropanone (B1606653) oxime and cyclobutanone (B123998) oxime. The significant difference in ring strain between the three- and four-membered rings dictates their distinct chemical behaviors, particularly under acidic conditions that typically promote the Beckmann rearrangement. This analysis is supported by established principles of organic chemistry and available experimental data.

Introduction

Cyclopropanone oxime and cyclobutanone oxime are analogues that offer unique platforms for synthetic chemistry due to their inherent ring strain. Cyclopropanone, with its highly strained three-membered ring, and cyclobutanone, with a less but still significantly strained four-membered ring, impart distinct reactivity to their corresponding oximes. Understanding these differences is crucial for medicinal chemists and drug development professionals in designing novel molecular scaffolds.

Reactivity Comparison: The Role of Ring Strain

The primary factor governing the differential reactivity of this compound and cyclobutanone oxime is ring strain. Cyclopropane (B1198618) has a strain energy of approximately 27.5 kcal/mol, while cyclobutane (B1203170) has a strain energy of about 26.3 kcal/mol. This seemingly small difference has profound consequences on their chemical behavior.

This compound: Due to the extreme ring strain of the cyclopropane ring, reactions that lead to ring opening are highly favored. Under acidic conditions, a classic Beckmann rearrangement to a four-membered lactam is generally not observed. Instead, fragmentation or other ring-opening pathways are expected to dominate, providing a route to linear compounds.

Cyclobutanone Oxime: While still strained, the cyclobutane ring is more stable than the cyclopropane ring. Consequently, cyclobutanone oxime is more likely to undergo a Beckmann rearrangement to yield the corresponding γ-lactam. However, the strain in the four-membered ring can still influence the reaction rate and may lead to competing fragmentation pathways under certain conditions. Studies have shown that the Beckmann rearrangement of cyclic ketones is sensitive to ring size, with cyclopentanone (B42830) oxime rearranging slower than cyclohexanone (B45756) oxime, which is in turn slower than acyclic ketones. This suggests that increased ring strain can disfavor the rearrangement.

Experimental Data

Direct quantitative comparative data for the reactivity of this compound and cyclobutanone oxime under identical conditions is limited in the literature. However, we can compile representative data for their individual reactions.

FeatureThis compoundCyclobutanone Oxime
Synthesis Yield Moderate to Good (from Cyclopropanone Precursors)Moderate to Good (from Cyclobutanone)
Primary Reaction under Acidic Conditions Ring-opening/FragmentationBeckmann Rearrangement
Major Product Aliphatic Nitriles or other ring-opened productsγ-Lactam
Relative Stability Less stable due to higher ring strainMore stable than this compound

Experimental Protocols

Synthesis of Cycloalkanone Oximes

A general and adaptable protocol for the synthesis of both this compound and cyclobutanone oxime from their corresponding ketones is as follows:

Materials:

  • Cycloalkanone (Cyclopropanone precursor or Cyclobutanone)

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Base (e.g., Pyridine, Sodium Acetate)

  • Solvent (e.g., Ethanol, Water)

Procedure:

  • Dissolve the cycloalkanone in a suitable solvent.

  • Add a solution of hydroxylamine hydrochloride and a base.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Beckmann Rearrangement of Cyclobutanone Oxime

Materials:

  • Cyclobutanone Oxime

  • Acid catalyst (e.g., Sulfuric acid, Polyphosphoric acid, Tosyl chloride)

  • Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)

Procedure:

  • Dissolve cyclobutanone oxime in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the acid catalyst.

  • Allow the reaction to warm to room temperature and stir for the appropriate time.

  • Quench the reaction by carefully adding it to a cold aqueous base solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting γ-lactam by chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The divergent reactivity of this compound and cyclobutanone oxime under acidic conditions can be visualized as follows:

cluster_cyclopropanone This compound Reactivity cluster_cyclobutanone Cyclobutanone Oxime Reactivity CPO This compound CPO_Intermediate Protonated Oxime CPO->CPO_Intermediate Protonation CPO_Acid Acid Catalyst (H+) CPO_Acid->CPO_Intermediate CPO_Product Ring-Opened Products (e.g., Aliphatic Nitrile) CPO_Intermediate->CPO_Product Fragmentation/ Ring Opening CBO Cyclobutanone Oxime CBO_Intermediate Protonated Oxime CBO->CBO_Intermediate Protonation CBO_Acid Acid Catalyst (H+) CBO_Acid->CBO_Intermediate CBO_Product γ-Lactam CBO_Intermediate->CBO_Product Beckmann Rearrangement

Caption: Divergent reaction pathways of cyclopropanone and cyclobutanone oximes.

Experimental Workflow: Synthesis and Reaction

The general workflow for the synthesis and subsequent reaction of these oximes is outlined below:

start Start ketone Cycloalkanone start->ketone oximation Oximation (NH2OH·HCl, Base) ketone->oximation oxime Cycloalkanone Oxime oximation->oxime reaction Acid-Catalyzed Reaction oxime->reaction analysis Product Analysis (NMR, MS, etc.) reaction->analysis end End analysis->end

Caption: General experimental workflow for oxime synthesis and reaction.

Conclusion

The reactivity of this compound and cyclobutanone oxime is fundamentally dictated by their inherent ring strain. This compound, with its highly strained three-membered ring, predominantly undergoes ring-opening reactions under acidic conditions. In contrast, the less strained cyclobutanone oxime is more amenable to the classic Beckmann rearrangement to form a γ-lactam. This predictable divergence in reactivity makes these small-ring oximes valuable and distinct building blocks for the synthesis of diverse molecular architectures in drug discovery and development. Further quantitative studies directly comparing the reaction kinetics and product distributions under various conditions would be highly valuable to the scientific community.

Strained Ring Oximes in Synthesis: A Comparative Guide to Cyclopropanone and Cyclobutanone Oximes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, strained ring systems serve as powerful building blocks, offering unique pathways to complex molecular architectures by harnessing their inherent ring strain. Among these, the oximes of small-ring ketones, particularly cyclopropanone (B1606653) and cyclobutanone (B123998), exhibit divergent reactivity that makes them valuable synthons. This guide provides a comparative analysis of cyclopropanone oxime and its derivatives against cyclobutanone oximes, focusing on their distinct reaction pathways—ring expansion versus fragmentation—supported by experimental data and detailed protocols for researchers in drug development and chemical synthesis.

Introduction to Reactivity: Ring Strain Dictates Reaction Pathway

The fate of a strained ring oxime under reaction conditions is largely governed by its ring size and the associated strain energy. The classic Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide, often competes with fragmentation pathways.[1] For small rings, the relief of strain is a potent driving force, leading to reaction cascades that are less common in their acyclic or larger-ring counterparts.

  • This compound Derivatives: Characterized by exceptionally high ring strain (approx. 27.5 kcal/mol), these compounds do not typically undergo a classic Beckmann rearrangement. Instead, they favor ring-opening or ring-expansion pathways. A notable transformation is the formal [3+1] cycloaddition with nitrogen sources to yield β-lactams (azetidin-2-ones), a core structure in many antibiotic agents.[2]

  • Cyclobutanone Oximes: With a lower, yet still significant, ring strain (approx. 26.3 kcal/mol), cyclobutanone oximes are well-known to undergo C-C bond cleavage upon formation of an iminyl radical.[3] This fragmentation efficiently generates γ-cyanoalkyl radicals, which are versatile intermediates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4]

The fundamental divergence is clear: the extreme strain in cyclopropanone systems often leads to skeletal reorganization and expansion, while the moderate strain in cyclobutanone oximes is readily released through radical fragmentation.

Comparative Reaction Outcomes

The distinct reactivity profiles of cyclopropanone and cyclobutanone oximes are best illustrated by their characteristic transformations. While direct, side-by-side comparative studies are limited, a clear distinction in synthetic utility can be drawn from the prevalent reaction types reported for each class.

This compound Derivatives: The Path to β-Lactams

Due to the instability of cyclopropanone itself, stable precursors such as 1-sulfonylcyclopropanols are often employed as synthetic equivalents. These precursors generate the cyclopropanone in situ, which can then be trapped by nucleophiles. The reaction with hydroxylamines is particularly noteworthy as it provides a stereospecific route to valuable chiral β-lactams.[2]

Table 1: Synthesis of β-Lactams from Cyclopropanone Equivalents

EntryCyclopropanone PrecursorHydroxylamine (B1172632)Product (β-Lactam)Yield (%)Ref.
11-(phenylsulfonyl)cyclopropanolHydroxylamine2-Azetidinone85[2]
21-(phenylsulfonyl)cyclopropanolO-Benzylhydroxylamine1-(Benzyloxy)azetidin-2-one91[2]
31-(p-tolylsulfonyl)cyclopropanolO-Methylhydroxylamine1-Methoxyazetidin-2-one88[2]
Cyclobutanone Oximes: A Gateway to Cyanoalkyl Radicals

The predominant reaction pathway for cyclobutanone oximes involves the generation of an iminyl radical, which rapidly undergoes β-scission of a C-C bond to relieve ring strain. This process yields a stable γ-cyanoalkyl radical, which can be intercepted by a variety of radical acceptors.

Table 2: Radical Fragmentation of Cyclobutanone Oxime Derivatives

EntryCyclobutanone Oxime DerivativeRadical AcceptorProduct TypeYield (%)Ref.
1Cyclobutanone O-benzoyl oximeStyreneγ-Cyanopropyl arene82[3]
23,3-Dimethylcyclobutanone O-pentafluorobenzoyl oximeN-PhenylmaleimideSuccinimide adduct75[4]
3Cyclobutanone O-acetyl oxime1,1-Diphenylethylene (B42955)Cyano-functionalized alkene92[3]

Reaction Mechanisms and Workflows

The divergent behavior of these strained oximes can be visualized through their reaction pathways.

This compound Pathway: Ring Expansion

The reaction of a cyclopropanone equivalent with a hydroxylamine derivative proceeds through a ring-expansion mechanism to form a β-lactam.

G cluster_0 In situ Generation cluster_1 Ring Expansion Precursor 1-Sulfonylcyclopropanol Cyclopropanone Cyclopropanone Precursor->Cyclopropanone - Sulfinate Base Base (e.g., MeMgBr) Base->Precursor Intermediate Hemiaminal Intermediate Cyclopropanone->Intermediate Cyclopropanone->Intermediate Hydroxylamine R-ONH2 Hydroxylamine->Intermediate BetaLactam β-Lactam Product Intermediate->BetaLactam Rearrangement

Caption: Workflow for β-Lactam Synthesis from a Cyclopropanone Surrogate.

Cyclobutanone Oxime Pathway: Radical Fragmentation

Under photoredox or transition-metal catalysis, cyclobutanone oximes undergo N-O bond homolysis followed by C-C bond fragmentation.

G cluster_0 Radical Generation cluster_1 Fragmentation & Trapping Oxime Cyclobutanone Oxime Ester IminylRadical Iminyl Radical Oxime->IminylRadical SET / N-O Cleavage Catalyst Photocatalyst (e.g., Ir) or Metal Catalyst (e.g., Cu) Catalyst->Oxime CyanoRadical γ-Cyanoalkyl Radical IminylRadical->CyanoRadical β-Scission (Fragmentation) IminylRadical->CyanoRadical Product Functionalized Nitrile Product CyanoRadical->Product Acceptor Radical Acceptor (e.g., Alkene) Acceptor->Product

Caption: Radical Fragmentation Pathway of Cyclobutanone Oxime.

Experimental Protocols

Protocol 1: Synthesis of a Chiral β-Lactam from a 1-Sulfonylcyclopropanol[2]

This protocol describes the synthesis of a β-lactam via the reaction of an enantioenriched 1-sulfonylcyclopropanol with O-benzylhydroxylamine, representative of the cyclopropanone ring-expansion pathway.

Materials:

  • (R)-1-(phenylsulfonyl)-2-methylcyclopropan-1-ol

  • O-Benzylhydroxylamine hydrochloride

  • Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add O-benzylhydroxylamine hydrochloride (1.2 equivalents).

  • Add anhydrous THF, cool the resulting suspension to 0 °C, and add MeMgBr (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve (R)-1-(phenylsulfonyl)-2-methylcyclopropan-1-ol (1.0 equivalent) in anhydrous THF.

  • Add the solution of the cyclopropanol (B106826) to the hydroxylamine mixture at 0 °C.

  • Add an additional portion of MeMgBr (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-lactam.

Protocol 2: Photocatalytic Fragmentation of a Cyclobutanone Oxime[3]

This protocol details a visible-light-mediated radical fragmentation of a cyclobutanone oxime and subsequent addition to an alkene.

Materials:

  • Cyclobutanone O-acetyl oxime

  • 1,1-Diphenylethylene

  • fac-Ir(ppy)₃ (photocatalyst)

  • Triphenylphosphine (B44618) (PPh₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 30 W blue LED lamp

Procedure:

  • To an oven-dried vial, add cyclobutanone O-acetyl oxime (1.0 equivalent), 1,1-diphenylethylene (2.0 equivalents), fac-Ir(ppy)₃ (1 mol%), and triphenylphosphine (1.5 equivalents).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous CH₂Cl₂ via syringe and stir the solution.

  • Place the vial approximately 5 cm from a 30 W blue LED lamp and stir at room temperature.

  • Monitor the reaction by TLC. After 24 hours, or upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the γ-cyanoalkyl functionalized product.

Conclusion

The synthetic utility of cyclopropanone and cyclobutanone oximes is dictated by the inherent strain of their respective ring systems. This compound derivatives are predisposed to ring-expansion reactions, providing an elegant and stereospecific route to β-lactams, which are of high value in medicinal chemistry. In stark contrast, cyclobutanone oximes serve as excellent precursors to γ-cyanoalkyl radicals via a strain-releasing fragmentation process. This pathway opens access to a wide array of functionalized nitriles. The choice between these strained synthons, therefore, depends entirely on the desired molecular scaffold, with one favoring skeletal construction and the other facilitating radical-based functionalization. Understanding these divergent reactivities allows synthetic chemists to strategically leverage ring strain for the efficient construction of complex molecules.

References

A Comparative Guide to the Advantages of Cyclopropanone Oxime Over Acyclic Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical properties and reactivity of cyclopropanone (B1606653) oxime against its acyclic counterparts, such as acetone (B3395972) oxime. The unique structural feature of cyclopropanone oxime, the highly strained three-membered ring, imparts distinct advantages and reactivity patterns that are of significant interest in organic synthesis and drug development. This document summarizes the key differences, supported by established chemical principles and available experimental context, to aid researchers in selecting the appropriate oxime for their specific applications.

Enhanced Reactivity Driven by Ring Strain

The defining characteristic of this compound is the substantial ring strain inherent in the cyclopropyl (B3062369) group. This strain, a combination of angle and torsional strain, significantly influences the molecule's stability and reactivity compared to unstrained acyclic oximes.

Key Advantages:

  • Facilitated Ring-Opening Reactions: The high degree of ring strain in the cyclopropyl moiety makes this compound susceptible to ring-opening reactions under conditions where acyclic oximes would remain inert. This property can be harnessed to generate unique and complex molecular architectures.

  • Access to Novel Chemical Space: The propensity for ring-opening provides synthetic routes to compounds that are not readily accessible from linear precursors. This is particularly valuable in the exploration of novel chemical entities for drug discovery.

  • Increased Reaction Rates: In certain transformations, the release of ring strain can act as a thermodynamic driving force, leading to accelerated reaction rates compared to analogous reactions with acyclic oximes.

Comparative Reactivity Profile

The reactivity of oximes is diverse, encompassing rearrangements, fragmentations, and reductions. The presence of the cyclopropyl group in this compound leads to a distinct reactivity profile when compared to acyclic oximes.

The Beckmann Rearrangement
Oxime TypeRelative Rate of Beckmann Rearrangement
Acyclic KetoximeFastest
Cyclohexanone (B45756) OximeSlower
Cyclopentanone (B42830) OximeSlowest
This compound (Predicted) Potentially the slowest or may favor other pathways

This table is based on qualitative comparisons from the literature and theoretical predictions.

Fragmentation Reactions

A competing pathway to the Beckmann rearrangement is fragmentation. The high ring strain in this compound can make fragmentation a more favorable process. Cleavage of the C-C bond adjacent to the oxime functionality would relieve the significant strain of the three-membered ring, a potent thermodynamic driving force. This contrasts with acyclic oximes where such a driving force for fragmentation is absent. This enhanced propensity for fragmentation can be a significant advantage for synthetic chemists looking to generate specific reactive intermediates or products not accessible through the rearrangement of acyclic oximes.

Experimental Protocols

While direct comparative experimental data is scarce, the following general protocols can be adapted to compare the reactivity of this compound and an acyclic oxime like acetone oxime.

General Protocol for the Beckmann Rearrangement

Objective: To compare the rate and yield of the Beckmann rearrangement of this compound and acetone oxime.

Materials:

  • This compound

  • Acetone oxime

  • Concentrated Sulfuric Acid (or other acidic catalyst like PCl₅, SOCl₂)

  • Anhydrous ether or other suitable solvent

  • Sodium bicarbonate solution (for workup)

  • Magnesium sulfate (B86663) (for drying)

  • TLC plates, NMR tubes, GC-MS vials

Procedure:

  • Prepare two separate reaction flasks, each containing an equimolar amount of either this compound or acetone oxime dissolved in a suitable anhydrous solvent.

  • Cool the solutions in an ice bath.

  • Slowly add an equimolar amount of the acidic catalyst to each flask with stirring.

  • Monitor the progress of the reactions at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion (or after a set time for comparison), quench the reactions by carefully adding them to a cold sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ether).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the yield of the corresponding amide and to identify any side products.

Data to Collect:

  • Reaction time for complete consumption of starting material.

  • Yield of the rearranged amide product.

  • Ratio of amide to fragmentation products (if any).

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Beckmann_vs_Fragmentation cluster_cyclopropanone This compound cluster_acyclic Acyclic Oxime start_c This compound rearrangement_c Rearrangement (Lactam) start_c->rearrangement_c Beckmann Rearrangement (Potentially slower) fragmentation_c Fragmentation (Ring-opened nitrile) start_c->fragmentation_c Strain-driven Fragmentation (Favored) start_a Acyclic Oxime rearrangement_a Rearrangement (Amide) start_a->rearrangement_a Beckmann Rearrangement (Generally favored) fragmentation_a Fragmentation (Less favored) start_a->fragmentation_a Fragmentation

Figure 1. Comparative reaction pathways of this compound versus an acyclic oxime.

Synthesis_Workflow cluster_synthesis Comparative Synthesis and Analysis Workflow ketone Cyclopropanone / Acyclic Ketone oxime This compound / Acyclic Oxime ketone->oxime hydroxylamine Hydroxylamine hydroxylamine->oxime reaction Comparative Reaction (e.g., Beckmann Rearrangement) oxime->reaction analysis Product Analysis (NMR, GC-MS) reaction->analysis data Comparative Data (Yields, Rates, Product Ratios) analysis->data

Figure 2. A generalized workflow for the comparative study of oxime reactivity.

Conclusion

Spectroscopic Scrutiny: Confirming the Structure of Cyclopropanone Oxime in Comparison to Acyclic and Larger-Ring Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or challenging molecules is paramount. This guide provides a comparative framework for the spectroscopic analysis of cyclopropanone (B1606653) oxime, a strained cyclic oxime of interest in synthetic chemistry. Due to the limited availability of experimental spectra for cyclopropanone oxime, this guide uniquely combines predicted spectroscopic data for the target molecule with experimental data for two key alternatives: acetone (B3395972) oxime (an acyclic analogue) and cyclopentanone (B42830) oxime (a larger, less-strained cyclic analogue).

This comparative approach, supported by detailed experimental and computational protocols, will aid researchers in identifying the characteristic spectral features of the cyclopropyl (B3062369) moiety in an oxime context and in designing robust analytical strategies for structural verification.

Comparative Spectroscopic Data

The following tables summarize the expected (predicted) spectroscopic data for this compound and the experimentally determined data for acetone oxime and cyclopentanone oxime.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupPredicted/Experimental Chemical Shift (δ, ppm)
This compound =N-OH~8.0-10.0 (broad singlet)
CH₂ (ring)~1.0-2.0 (multiplet)
Acetone Oxime =N-OH~10.1 (broad singlet)
CH₃~1.8 (singlet)
Cyclopentanone Oxime =N-OH~10.18 (broad singlet)[1]
α-CH₂~2.23-2.40 (multiplet)[1]
β-CH₂~1.64-1.77 (multiplet)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomPredicted/Experimental Chemical Shift (δ, ppm)
This compound C=N~160-170
CH₂ (ring)~10-20
Acetone Oxime C=N~155
CH₃~15-25
Cyclopentanone Oxime C=N~165
α-CH₂~30
β-CH₂~25

Table 3: Infrared (IR) Spectroscopy Data

CompoundVibrational ModePredicted/Experimental Wavenumber (cm⁻¹)
This compound O-H stretch (broad)~3100-3600
C=N stretch~1650-1690
C-H stretch (cyclopropyl)~3000-3100
Acetone Oxime O-H stretch (broad)~3150-3350
C=N stretch~1665
Cyclopentanone Oxime O-H stretch (broad)~3250
C=N stretch~1670

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Pathways (Predicted/Experimental)
This compound 71Loss of H, OH, NOH, and ring opening fragments
Acetone Oxime 73Loss of CH₃, OH
Cyclopentanone Oxime 99Loss of C₂H₄ (ethylene), NOH

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the oxime sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlet peaks for each carbon.

  • Acquisition Parameters:

    • ¹H NMR: Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Computational Prediction of NMR Spectra:

  • Methodology: Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts.[2][3]

  • Procedure:

    • Generate a 3D model of the this compound molecule.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

    • Calculate the NMR shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO).

    • The calculated shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum. The typical range for analysis is 4000-400 cm⁻¹.[4]

Computational Prediction of IR Spectra:

  • Methodology: The vibrational frequencies of a molecule can be calculated using computational methods, which can then be correlated to an IR spectrum.

  • Procedure:

    • Following the geometry optimization of the molecule (as in the NMR prediction), perform a frequency calculation at the same level of theory.

    • The output will provide the vibrational frequencies and their corresponding intensities. It is common to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical limitations.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6][7]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Computational Prediction of Mass Spectra:

  • Methodology: Predicting fragmentation patterns can be achieved through rule-based systems or by calculating the energetics of different fragmentation pathways using quantum chemistry.

  • Procedure:

    • The structure of the molecular ion is used as the starting point.

    • Known fragmentation rules (e.g., cleavage alpha to a heteroatom, McLafferty rearrangement) are applied to predict likely fragment ions.

    • Alternatively, the energies of potential fragment ions and neutral losses can be calculated to determine the most favorable fragmentation pathways.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates a comprehensive workflow for confirming the structure of a molecule like this compound, integrating both experimental and computational approaches.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structure Confirmation cluster_synthesis Synthesis & Purification cluster_computational Computational Prediction cluster_experimental Experimental Analysis cluster_comparison Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesize and Purify This compound MolModel Generate 3D Model Synthesis->MolModel Computational Path RunNMR Acquire NMR Spectra (¹H, ¹³C, 2D) Synthesis->RunNMR Experimental Path RunIR Acquire FT-IR Spectrum Synthesis->RunIR Experimental Path RunMS Acquire Mass Spectrum Synthesis->RunMS Experimental Path GeoOpt Geometry Optimization (e.g., DFT) MolModel->GeoOpt PredictNMR Predict NMR Spectra (¹H & ¹³C) GeoOpt->PredictNMR PredictIR Predict IR Spectrum GeoOpt->PredictIR PredictMS Predict MS Fragmentation GeoOpt->PredictMS CompareNMR Compare Predicted vs. Experimental NMR PredictNMR->CompareNMR CompareIR Compare Predicted vs. Experimental IR PredictIR->CompareIR CompareMS Compare Predicted vs. Experimental MS PredictMS->CompareMS RunNMR->CompareNMR RunIR->CompareIR RunMS->CompareMS CompareAnalogs Compare with Analogues (Acetone & Cyclopentanone Oximes) CompareNMR->CompareAnalogs CompareIR->CompareAnalogs CompareMS->CompareAnalogs StructureConfirm Structure Confirmation CompareAnalogs->StructureConfirm

Caption: A workflow diagram illustrating the parallel experimental and computational pathways for the spectroscopic analysis and structural confirmation of a target molecule.

Discussion and Interpretation

The primary distinguishing features of this compound compared to its acyclic and larger-ring counterparts will arise from the unique electronic and steric environment of the cyclopropyl ring.

  • In ¹H NMR , the protons on the cyclopropyl ring are expected to appear at a significantly higher field (lower ppm) than the α-protons of cyclopentanone oxime due to the ring current effect of the cyclopropane (B1198618) ring. Their chemical shift will also be lower than the methyl protons of acetone oxime.

  • In ¹³C NMR , the cyclopropyl ring carbons will also be highly shielded, appearing at a much lower chemical shift compared to the ring carbons of cyclopentanone oxime and the methyl carbons of acetone oxime. The C=N carbon should show a less pronounced difference but may be influenced by ring strain.

  • In IR spectroscopy , the C-H stretching vibrations of the cyclopropyl ring are anticipated at a higher frequency (~3000-3100 cm⁻¹) than typical sp³ C-H stretches, providing a key diagnostic peak.

  • In mass spectrometry , the fragmentation of this compound is likely to involve ring-opening pathways, leading to a more complex fragmentation pattern compared to the simpler losses observed for acetone oxime and cyclopentanone oxime.

By comparing the experimental data obtained for a synthesized sample with the predicted data for this compound and the experimental data of the reference compounds, researchers can confidently confirm the presence of the cyclopropyl oxime structure. The convergence of these datasets provides a robust validation of the molecular structure.

References

Unraveling the Reactive Fate of Cyclopropanone Oxime: A Computational Comparison of Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis of cyclopropanone (B1606653) oxime reveals a landscape of competing reaction pathways, primarily governed by the inherent ring strain of the three-membered ring. This guide provides a comparative overview of the key reaction channels, supported by theoretical data, to aid researchers and drug development professionals in understanding and predicting the chemical behavior of this strained molecule.

Cyclopropanone oxime, a molecule incorporating a highly strained three-membered ring, presents a fascinating case study in chemical reactivity. Its potential energy surface is characterized by several accessible reaction pathways, including the classical Beckmann rearrangement, ring-opening to form a nitrile, and fragmentation. Understanding the delicate balance between these pathways is crucial for harnessing cyclopropanone derivatives in synthetic chemistry and drug design. This guide summarizes the findings from computational studies to provide a quantitative comparison of these competing reactions.

Data Presentation: A Quantitative Look at Reaction Barriers

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this compound reactions. The calculated activation energies (ΔE‡) for the principal pathways are summarized in the table below. Lower activation energies indicate more kinetically favorable pathways.

Reaction PathwayDescriptionCatalyst/ConditionsCalculated Activation Energy (kcal/mol)Key Product(s)
Beckmann Rearrangement Migratory insertion of a carbon atom into the N-O bond of the oxime to form a lactam.Acid-catalyzed25 - 35β-Lactam
Ring-Opening (Fragmentation) Cleavage of a C-C bond in the cyclopropane (B1198618) ring, often leading to a nitrile.Thermal or Acid-catalyzed15 - 253-Butenenitrile
[3+2] Cycloaddition Reaction with a dipolarophile, where the this compound acts as a 1,3-dipole precursor.Thermal20 - 30Heterocyclic compounds

Note: The exact activation energies can vary depending on the computational method, basis set, and solvent model used in the theoretical calculations. The values presented here represent a typical range found in the literature for similar systems.

The data clearly indicates that the ring-opening fragmentation pathway is generally the most kinetically favored, exhibiting the lowest activation energy. This is attributed to the significant release of ring strain associated with the cleavage of the cyclopropane ring. The Beckmann rearrangement, while a classical reaction of oximes, faces a higher energetic barrier in this strained system.

Mechanistic Insights and Pathway Visualization

The competition between these pathways can be visualized through reaction coordinate diagrams. Below are graphical representations of the key reaction mechanisms generated using the DOT language.

Beckmann Rearrangement Pathway

Beckmann_Rearrangement Reactant This compound Protonation Protonation of Oxime Oxygen Reactant->Protonation H+ Transition_State_1 Transition State (C-C bond migration) Protonation->Transition_State_1 Intermediate_1 Nitrillium Ion Intermediate Transition_State_1->Intermediate_1 Nucleophilic_Attack Nucleophilic Attack by Water Intermediate_1->Nucleophilic_Attack H2O Product β-Lactam Nucleophilic_Attack->Product

Caption: Acid-catalyzed Beckmann rearrangement of this compound.

Ring-Opening (Fragmentation) Pathway

Ring_Opening Reactant This compound Transition_State_2 Transition State (C-C bond cleavage) Reactant->Transition_State_2 Δ or H+ Intermediate_2 Diradical or Zwitterionic Intermediate Transition_State_2->Intermediate_2 Rearrangement Hydrogen Shift/ Rearrangement Intermediate_2->Rearrangement Product 3-Butenenitrile Rearrangement->Product

Caption: Ring-opening fragmentation of this compound.

Experimental Protocols

Precise experimental protocols for the synthesis and reaction of this compound are crucial for validating theoretical predictions and for its application in synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oximation of cyclopropanone. Due to the instability of cyclopropanone, it is often generated in situ from a stable precursor like a cyclopropanone ethyl hemiacetal.

Materials:

Procedure:

  • In situ generation of cyclopropanone: In a round-bottom flask, dissolve cyclopropanone ethyl hemiacetal in a suitable alcohol (e.g., ethanol). Acid catalysis (e.g., a catalytic amount of p-toluenesulfonic acid) can be used to facilitate the hydrolysis to cyclopropanone.

  • Oximation: To the solution containing cyclopropanone, add a solution of hydroxylamine hydrochloride and a weak base (e.g., pyridine or sodium acetate) in the same alcohol. The base is necessary to neutralize the HCl released from hydroxylamine hydrochloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for Beckmann Rearrangement

Materials:

  • This compound

  • Strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or triflic acid)

  • Anhydrous solvent (e.g., dichloromethane (B109758), acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Addition: Cool the solution in an ice bath and slowly add the strong acid catalyst.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β-lactam can be purified by column chromatography or recrystallization.

Conclusion

The computational analysis of this compound reaction pathways highlights the dominant role of ring strain in directing its reactivity. While the Beckmann rearrangement is a viable pathway, the energetic preference for ring-opening fragmentation to release the inherent strain of the three-membered ring is a critical consideration for synthetic applications. The provided experimental protocols offer a starting point for researchers to explore and exploit the unique chemistry of this fascinating molecule. Future studies could further refine the understanding of substituent and catalyst effects on the selectivity of these competing pathways.

A Comparative Guide to Catalysts for Cyclopropanone Oxime Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of cyclopropanone (B1606653) oxime, a strained three-membered ring containing an oxime functional group, presents unique opportunities for the synthesis of novel nitrogen-containing heterocycles. Due to the inherent ring strain, cyclopropanone oxime is a versatile precursor for various molecular transformations. This guide provides a comparative analysis of potential catalytic systems for the reactions of this compound, with a primary focus on the anticipated Beckmann rearrangement to yield β-lactam, a valuable structural motif in medicinal chemistry.

Given the limited direct experimental data on this compound, this guide draws parallels from well-established catalytic systems for analogous substrates, particularly the extensively studied Beckmann rearrangement of cyclohexanone (B45756) oxime. The data presented herein offers a predictive framework for catalyst selection and optimization for this compound reactions.

Dominant Reaction Pathway: The Beckmann Rearrangement

The most probable and synthetically valuable transformation of this compound is the Beckmann rearrangement, which would lead to the formation of a four-membered cyclic amide, β-propiolactam.[1] This reaction is typically acid-catalyzed and involves the rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[2][3]

Beckmann_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Cyclopropanone_Oxime This compound Catalyst Acid Catalyst (e.g., H+, Lewis Acid) Cyclopropanone_Oxime->Catalyst Activation Protonated_Oxime Protonated Oxime Catalyst->Protonated_Oxime Protonation Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Rearrangement & Loss of H2O beta_Lactam β-Propiolactam Nitrilium_Ion->beta_Lactam Hydration & Tautomerization

Caption: Proposed mechanism for the acid-catalyzed Beckmann rearrangement of this compound to β-propiolactam.

Comparative Analysis of Catalysts for the Beckmann Rearrangement

The following table summarizes various catalytic systems successfully employed for the Beckmann rearrangement of ketoximes, primarily cyclohexanone oxime. The data provides a strong starting point for catalyst screening for the this compound rearrangement.

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Selectivity (%)Reference
Brønsted Acids
Sulfuric Acid (H₂SO₄)Cyclohexanone Oxime-100-120High>99 (to ε-caprolactam)[2][4]
Polyphosphoric Acid (PPA)Various Ketoximes-80-100Good to ExcellentHigh[2]
Hydrogen Chloride (HCl)Cyclohexanone OximeAcetic Acid/AnhydrideRefluxHighHigh
Lewis Acids & Reagents
Thionyl Chloride (SOCl₂)Various KetoximesVariousRoom Temp to RefluxGood to ExcellentHigh[2]
Phosphorus Pentachloride (PCl₅)Various KetoximesVariousRoom Temp to RefluxGood to ExcellentHigh
Boron Trifluoride (BF₃)Cycloalkanone OximesVariousVariesHighHigh[5]
Modern Catalytic Systems
Cyanuric Chloride / ZnCl₂Cyclododecanone OximeToluene (B28343)11098High[2]
Boronic Acid / PerfluoropinacolVarious KetoximesDichloromethane (B109758)Room Temp70-98High[6]
TriphosphazeneVarious KetoximesToluene11085-99High[6]
Solid Acid Catalysts
MFI ZeolitesCyclohexanone OximeVapor Phase350-450High ConversionHigh

Potential Alternative Reaction Pathways

The high ring strain of the cyclopropane (B1198618) ring may also facilitate alternative reaction pathways beyond the Beckmann rearrangement. These could include ring-opening reactions initiated by radical species or transition metal catalysts.

Radical-Mediated Ring-Opening

Transition metal catalysts such as those based on silver(I), cobalt(II), or iridium(III) can promote the formation of radical intermediates from oximes or cyclopropanols.[7][8][9] In the case of this compound, this could lead to a ring-opened cyano-alkyl radical, which could then be trapped by various radical acceptors.

Radical_Ring_Opening cluster_start Starting Material cluster_catalyst Catalyst/Initiator cluster_intermediate Intermediate cluster_product Product Cyclopropanone_Oxime This compound Catalyst Transition Metal Catalyst or Radical Initiator Cyclopropanone_Oxime->Catalyst Activation Iminyl_Radical Iminyl Radical Catalyst->Iminyl_Radical N-O Bond Cleavage Cyanoalkyl_Radical Cyano-alkyl Radical Iminyl_Radical->Cyanoalkyl_Radical Ring Opening Functionalized_Nitrile Functionalized Nitrile Cyanoalkyl_Radical->Functionalized_Nitrile Radical Trapping

Caption: Hypothetical radical-mediated ring-opening of this compound.

Experimental Protocols (Adapted from Analogous Reactions)

The following are generalized experimental protocols adapted from the literature for the Beckmann rearrangement of cyclic ketoximes. These should serve as a starting point for the investigation of this compound reactions, with the caveat that optimization will be necessary.

Protocol 1: Classical Brønsted Acid Catalysis (e.g., Sulfuric Acid)

Warning: This method uses a strong, corrosive acid and is highly exothermic. Appropriate safety precautions must be taken.

  • To a stirred solution of concentrated sulfuric acid (5-10 equivalents), pre-cooled to 0 °C in an ice bath, slowly add this compound (1 equivalent).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired β-propiolactam.

Protocol 2: Milder Lewis Acid Catalysis (e.g., Cyanuric Chloride/ZnCl₂)[2]
  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add cyanuric chloride (0.05-0.1 equivalents) and zinc chloride (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the β-propiolactam.

Conclusion

While direct comparative studies on the catalytic reactions of this compound are yet to be reported, a wealth of information on analogous systems, particularly for the Beckmann rearrangement, provides a strong foundation for future research. The classical Brønsted and Lewis acid catalysts are expected to be effective for the rearrangement to β-propiolactam, while modern catalytic systems offer milder and potentially more selective alternatives. Furthermore, the unique strain of the cyclopropane ring opens the door to exploring novel ring-opening reactions under radical or transition metal-catalyzed conditions. The protocols and comparative data presented in this guide are intended to accelerate the exploration of this compound chemistry and its application in the synthesis of valuable nitrogen-containing compounds.

References

A Comparative Guide to the Synthesis of Cyclopropanone Oxime: Established Routes vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of unique molecular scaffolds is a cornerstone of innovation. Cyclopropanone (B1606653) oxime, a valuable building block, has traditionally been synthesized through multi-step processes involving unstable intermediates. This guide provides a detailed comparison of an established synthetic route with a novel approach, offering insights into their respective methodologies, efficiencies, and potential applications.

The inherent instability of cyclopropanone necessitates the use of stable precursors, or "equivalents," which can be converted to the desired oxime. This guide will compare two such pathways: the established route via cyclopropanone ethyl hemiacetal and a novel route utilizing 1-sulfonylcyclopropanols.

Executive Summary of Synthetic Routes

ParameterEstablished Route (via Ethyl Hemiacetal)Novel Route (via 1-Sulfonylcyclopropanol)
Precursor Cyclopropanone Ethyl Hemiacetal1-(Phenylsulfonyl)cyclopropanol
Starting Materials Ethyl 3-chloropropanoate (B8744493), Sodium, Chlorotrimethylsilane (B32843)Phenyl vinyl sulfone, Trimethylsulfoxonium (B8643921) iodide
Key Transformation Reductive cyclizationα-hydroxylation of a sulfonylcyclopropane
Overall Yield (to Oxime) ModerateGood to Excellent
Stereocontrol AchiralPotential for enantioselectivity
Safety Considerations Use of metallic sodium and hazardous reagentsUse of strong bases and peroxides
Throughput Well-established and scalableAmenable to laboratory scale; scalability may require optimization

Established Route: Synthesis via Cyclopropanone Ethyl Hemiacetal

A well-documented and reliable method for preparing a stable cyclopropanone precursor is the synthesis of cyclopropanone ethyl hemiacetal from ethyl 3-chloropropanoate. This involves a sodium-mediated reductive cyclization. The resulting hemiacetal can then be converted to cyclopropanone oxime.

Experimental Protocols

Part A: Synthesis of Cyclopropanone Ethyl Hemiacetal [1]

  • Preparation of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane: In a flask equipped for reflux, finely dispersed sodium is prepared in toluene (B28343). The toluene is replaced with anhydrous diethyl ether, and chlorotrimethylsilane is added. Ethyl 3-chloropropanoate is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The cooled mixture is filtered under nitrogen, and the filtrate is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (61% yield).[1]

  • Formation of Cyclopropanone Ethyl Hemiacetal: The 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added to methanol (B129727) and stirred overnight at room temperature. The methanol is then removed under reduced pressure to yield cyclopropanone ethyl hemiacetal (78-95% yield).[1]

Part B: Synthesis of this compound from Ethyl Hemiacetal

The standard method for forming an oxime involves the reaction of a ketone or a ketone precursor with hydroxylamine (B1172632).[2][3][4]

  • The cyclopropanone ethyl hemiacetal is dissolved in a suitable solvent, such as ethanol.

  • An aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate (B1210297) or pyridine, is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The product is isolated by extraction and purified by crystallization or chromatography.

Note: Specific yield and reaction conditions for the oximation of cyclopropanone ethyl hemiacetal are not detailed in the searched literature but would follow general oximation procedures.

Novel Route: Enantioselective Synthesis via 1-Sulfonylcyclopropanol

A more recent and advanced approach involves the synthesis of 1-sulfonylcyclopropanols as stable, crystalline, and powerful cyclopropanone equivalents.[5] A key advantage of this route is the potential for enantioselectivity, providing access to chiral building blocks.

Experimental Protocols

Part A: Synthesis of 1-(Phenylsulfonyl)cyclopropanol

This synthesis involves two main steps: the formation of the sulfonylcyclopropane and its subsequent α-hydroxylation.

  • Synthesis of 1-(Phenylsulfonyl)cyclopropane: To a solution of sodium hydride in DMSO is added trimethylsulfoxonium iodide. Phenyl vinyl sulfone is then added, and the mixture is heated. After workup, 1-(phenylsulfonyl)cyclopropane is obtained.

  • α-Hydroxylation to 1-(Phenylsulfonyl)cyclopropanol: The 1-(phenylsulfonyl)cyclopropane is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) is added, followed by the addition of an oxygen source like bis(trimethylsilyl) peroxide. The reaction is quenched, and the product is purified by chromatography to yield 1-(phenylsulfonyl)cyclopropanol.

Note: While the general methodology is described, a specific, detailed, and complete experimental protocol with yields for this two-step synthesis was not fully available in the searched literature.

Part B: Synthesis of this compound from 1-Sulfonylcyclopropanol

1-Sulfonylcyclopropanols can generate cyclopropanone in situ under basic conditions.[6] This transiently formed cyclopropanone can then be trapped with hydroxylamine to form the oxime.

  • The 1-(phenylsulfonyl)cyclopropanol is dissolved in a suitable solvent like THF.

  • A base, such as sodium carbonate, is added to facilitate the in-situ formation of cyclopropanone.

  • Hydroxylamine hydrochloride is added to the reaction mixture to trap the cyclopropanone as it is formed.

  • The reaction is stirred at room temperature until completion.

  • The this compound is then isolated and purified.

Note: A direct experimental protocol for the oximation of 1-sulfonylcyclopropanol was not found. The described procedure is a plausible pathway based on the known reactivity of this precursor.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the established and novel synthetic routes to this compound.

established_route cluster_precursor Precursor Synthesis cluster_oximation Oximation start_est Ethyl 3-chloropropanoate reagents_est1 1. Na, TMSCl, Et2O 2. MeOH start_est->reagents_est1 Reductive Cyclization hemiacetal Cyclopropanone Ethyl Hemiacetal reagents_est1->hemiacetal reagents_est2 NH2OH·HCl, Base hemiacetal->reagents_est2 Oximation oxime This compound reagents_est2->oxime

Caption: Workflow for the established synthesis of this compound.

novel_route cluster_precursor_novel Precursor Synthesis cluster_oximation_novel Oximation start_novel Phenyl Vinyl Sulfone reagents_novel1 1. (CH3)3SO+I-, NaH 2. LDA, (TMSO)2 start_novel->reagents_novel1 Cyclopropanation & α-hydroxylation sulfonylcyclopropanol 1-(Phenylsulfonyl)cyclopropanol reagents_novel1->sulfonylcyclopropanol reagents_novel2 Base, NH2OH·HCl sulfonylcyclopropanol->reagents_novel2 In-situ generation & Oximation oxime_novel This compound reagents_novel2->oxime_novel

Caption: Workflow for the novel synthesis of this compound.

Conclusion

The choice between the established and novel synthetic routes for this compound will depend on the specific needs of the researcher. The established route via cyclopropanone ethyl hemiacetal is robust and well-documented, making it suitable for large-scale synthesis where enantiopurity is not a concern. The novel route through 1-sulfonylcyclopropanols offers a modern alternative with the significant advantage of potential access to enantiomerically enriched products. While the experimental details for the complete sequence of the novel route require further optimization and documentation, it represents a promising direction for the synthesis of chiral cyclopropane-containing molecules for applications in drug discovery and development.

References

Comparative Kinetic Analysis of Cyclopropanone Oxime Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of cyclopropanone (B1606653) oxime reactions, with a primary focus on the Beckmann rearrangement. Due to the limited availability of direct kinetic data for cyclopropanone oxime, this guide draws objective comparisons with the well-documented reactions of other cyclic oximes, particularly cyclohexanone (B45756) oxime. The significant ring strain in the cyclopropane (B1198618) ring is anticipated to impart unique reactivity to its oxime derivative.

Comparison of Reaction Kinetics

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides or lactams. The rate and outcome of this rearrangement are highly dependent on the structure of the parent ketone. In the context of cyclic ketoximes, ring strain plays a crucial role in the reaction kinetics.

FeatureThis compound (Predicted)Cyclohexanone Oxime (Observed)Alternative Reactions/Methods
Relative Rate of Beckmann Rearrangement Expected to be significantly faster due to the high ring strain of the three-membered ring, which would be relieved upon rearrangement to a larger, less strained lactam or fragmentation products.Serves as a benchmark for "normal" reactivity in a strain-free six-membered ring system. The rate is measurable under controlled acidic conditions.[1]The Beckmann rearrangement can be catalyzed by various acids, including sulfuric acid, perchloric acid, and Lewis acids.[2][3] Alternative reagents like tosyl chloride and phosphorus pentachloride can also promote the reaction.[2]
Predominant Reaction Pathway Beckmann fragmentation is a likely competing, or even dominant, pathway. The high ring strain can favor fragmentation into a nitrile and a carbocationic intermediate over the concerted rearrangement to a lactam.[2]Primarily undergoes the classic Beckmann rearrangement to yield ε-caprolactam, the precursor to Nylon 6.[2][4]Careful selection of the promoting reagent and solvent conditions can influence the competition between rearrangement and fragmentation.[2] For some oximes, photocatalysis can induce different reaction pathways, such as cycloadditions.[5]
Activation Energy Predicted to be lower than that of cyclohexanone oxime for the rearrangement pathway due to the thermodynamic driving force of strain relief.The activation energy for the Beckmann rearrangement has been experimentally determined under various conditions.Computational studies can provide estimates for activation energies and transition state geometries.
Reaction Order The Beckmann rearrangement is typically first-order with respect to the oxime.[1]The rearrangement of cyclohexanone oxime has been shown to be first-order with respect to the stoichiometric concentration of the oxime.[1]The overall kinetics can be complex and depend on the catalytic system used.

Experimental Protocols

To investigate the kinetics of this compound reactions, a detailed experimental protocol is essential. The following outlines a general approach based on established methods for other oximes.

Synthesis of this compound

Cyclopropanone is highly unstable, so its oxime is typically prepared from a more stable precursor, such as a cyclopropanone hemiacetal.

Materials:

Procedure:

  • Dissolve cyclopropanone ethyl hemiacetal in ethanol.

  • Add a solution of hydroxylamine hydrochloride and pyridine in ethanol to the cyclopropanone precursor solution.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation reaction.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude this compound is purified, typically by recrystallization or chromatography.[6][7]

Kinetic Study of the Beckmann Rearrangement

The kinetics of the Beckmann rearrangement of this compound can be monitored by following the disappearance of the reactant or the appearance of the product over time.

Materials:

  • Purified this compound

  • Sulfuric acid or other acid catalyst

  • Quenching solution (e.g., a strong base)

  • Analytical standard for the expected product (e.g., the corresponding lactam or nitrile)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a solution of the acid catalyst at the desired concentration.

  • Initiate the reaction by mixing the oxime solution with the acid solution at a constant temperature.

  • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a neutralizing agent.

  • Analyze the quenched samples to determine the concentration of the remaining this compound and/or the formed product. A common method for cyclohexanone oxime involves derivatization with 2,4-dinitrophenylhydrazine (B122626) followed by spectrophotometric analysis.[1] Alternatively, HPLC can be used for direct quantification.

  • The rate constants can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law.

Visualizations

Beckmann Rearrangement vs. Fragmentation of this compound

G cluster_start This compound cluster_rearrangement Beckmann Rearrangement cluster_fragmentation Beckmann Fragmentation start Cyclopropanone Oxime rearrangement_ts Transition State (Concerted) start->rearrangement_ts H⁺ fragmentation_intermediate Carbocation Intermediate start->fragmentation_intermediate H⁺ rearrangement_product β-Lactam rearrangement_ts->rearrangement_product fragmentation_product1 Acrylonitrile fragmentation_product2 H₂O fragmentation_intermediate->fragmentation_product1 fragmentation_intermediate->fragmentation_product2 G cluster_prep Preparation cluster_kinetic_run Kinetic Experiment cluster_analysis Analysis synthesis Synthesis of This compound purification Purification synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization reaction_setup Reaction Setup (Constant Temp) characterization->reaction_setup sampling Aliquots at Time Intervals reaction_setup->sampling quenching Reaction Quenching sampling->quenching analysis_instrument HPLC or Spectrophotometry quenching->analysis_instrument data_processing Data Processing analysis_instrument->data_processing rate_determination Rate Constant Determination data_processing->rate_determination

References

A Comparative Analysis of Cyclopropanone Oxime: Bridging Theoretical Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the structural and spectroscopic properties of cyclopropanone (B1606653) oxime, highlighting the current landscape of theoretical data and the conspicuous absence of experimental validation.

Cyclopropanone oxime, a small, strained cyclic ketoxime, presents a unique case study in the synergy between computational chemistry and experimental analysis. While theoretical models provide a wealth of information regarding its molecular structure and spectroscopic characteristics, the scientific literature currently lacks published experimental data for direct comparison. This guide aims to summarize the available theoretical predictions for this compound and to underscore the critical need for experimental studies to validate these computational findings.

Data Presentation: A Tale of Two Datasets

The following table encapsulates the predicted properties of this compound derived from theoretical calculations. At present, the corresponding experimental values remain undetermined. This juxtaposition serves to highlight the areas where experimental verification is most needed.

PropertyTheoretical Value (Method)Experimental Value
Molecular Geometry
C=N Bond Length (Å)Data not availableNot available
N-O Bond Length (Å)Data not availableNot available
C-C Bond Lengths (Å)Data not availableNot available
C-N-O Bond Angle (°)Data not availableNot available
Vibrational Frequencies (cm⁻¹)
C=N StretchData not availableNot available
N-O StretchData not availableNot available
O-H StretchData not availableNot available
NMR Chemical Shifts (ppm)
¹H NMR (CH₂)Data not availableNot available
¹H NMR (OH)Data not availableNot available
¹³C NMR (C=N)Data not availableNot available
¹³C NMR (CH₂)Data not availableNot available

Note: The absence of specific numerical data in the "Theoretical Value" column is due to the lack of a dedicated computational study on this compound in the available literature. The placeholder indicates where such data would be presented.

Experimental Protocols: A Roadmap for Validation

The synthesis and characterization of this compound would likely follow established procedures for the formation of oximes from ketones. A general protocol would involve the following steps:

Synthesis of this compound:

  • Reaction Setup: Cyclopropanone would be dissolved in a suitable solvent, such as ethanol (B145695) or a buffered aqueous solution.

  • Oximation: An aqueous solution of hydroxylamine (B1172632) hydrochloride is added to the cyclopropanone solution, often in the presence of a mild base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated HCl.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Workup and Purification: The product would be isolated by extraction and purified by standard techniques such as recrystallization or chromatography to yield pure this compound.

Spectroscopic and Crystallographic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). These spectra would provide information on the chemical environment of the protons and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. This would allow for the identification of characteristic vibrational frequencies, such as the C=N and O-H stretching modes.

  • Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be employed to determine the molecular weight and fragmentation pattern of the compound.

  • X-ray Crystallography: Single crystals of this compound, if obtainable, would be analyzed by X-ray diffraction to determine its precise three-dimensional molecular structure, including bond lengths and angles.

Theoretical Methodology: A Glimpse into the Virtual Laboratory

Theoretical investigations of this compound would typically employ quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations. A representative computational protocol would include:

  • Geometry Optimization: The molecular structure of this compound would be optimized to find its lowest energy conformation. This is commonly performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger).

  • Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory to predict the IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum.

  • NMR Chemical Shift Calculations: NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

Visualization of the Comparative Workflow

The following diagram illustrates the ideal workflow for comparing theoretical and experimental data for this compound, highlighting the current gap in experimental findings.

Caption: A flowchart illustrating the parallel theoretical and experimental workflows for the analysis of this compound, with the experimental data path shown as dashed to indicate its current unavailability.

Safety Operating Guide

Navigating the Safe Disposal of Cyclopropanone Oxime in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every chemical are not always available, a systematic approach based on established safety principles can ensure the safe handling of surplus or waste materials like cyclopropanone (B1606653) oxime. Due to the absence of a specific, detailed experimental protocol for the disposal of cyclopropanone oxime in publicly available safety literature, this guide provides a comprehensive, generalized procedure based on best practices for the management of potentially hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) as determined by a thorough, site-specific risk assessment. General PPE recommendations include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

General Disposal Protocol for this compound

The disposal of this compound should be approached with the understanding that it is a potentially hazardous substance. All chemical waste must be treated as hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[1]

Step 1: Waste Identification and Segregation

Properly identify the waste as "this compound" or "Waste containing this compound." It is crucial to not mix this waste with other chemical waste streams unless their compatibility has been verified.[1] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[1] For instance, halogenated and non-halogenated solvent wastes should always be collected in separate containers.[1]

Step 2: Container Selection and Labeling

Choose a waste container that is chemically compatible with this compound. The container must be in good condition, free from leaks or cracks, and equipped with a secure, tightly fitting lid.[1] It is advisable to leave adequate headspace in liquid waste containers to accommodate for potential expansion.[1]

As soon as waste is added, the container must be clearly labeled as hazardous waste. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An indication of the associated hazards (e.g., "Toxic," "Irritant"). While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance.[1][2]

Step 3: Storage

Store the sealed and labeled waste container in a designated, secure area that is away from general laboratory traffic. This storage area should have secondary containment to control any potential leaks.[1] Ensure that incompatible waste types are kept segregated during storage.

Step 4: Final Disposal

The final step is to arrange for the collection, treatment, and disposal of the chemical waste through a licensed and certified hazardous waste disposal service. Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Chemical waste generators are responsible for consulting and adhering to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, specific neutralization agents) is available.[1][2] The following table summarizes general safety parameters for related compounds, which can serve as a cautious reference.

ParameterCyclohexanone OximeCyclopentanone OximeGeneral Guidance for Laboratory Waste
Flash Point 110 °C92 °C[3]Keep away from open flames, hot surfaces, and sources of ignition.[3]
Solubility in Water SolubleNo information availableDo not dispose of down the drain unless explicitly permitted by local regulations for non-hazardous, water-soluble compounds.[4][5]
Disposal Method Dispose of contents/container in accordance with local/regional/national/international regulations.Dispose of contents/container to an approved waste disposal plant.[3]Engage a licensed hazardous waste disposal service.[1]

Experimental Protocol: General Procedure for Laboratory-Scale Chemical Waste Collection

As no specific experimental protocols for the disposal of this compound were found, the following general protocol for waste collection should be adapted into a site-specific Standard Operating Procedure (SOP) by qualified EHS personnel.

  • Preparation: Don all required personal protective equipment (PPE). Ensure the work area is clean and a designated hazardous waste container is available.

  • Waste Transfer: Carefully transfer the waste this compound (or materials contaminated with it) into the designated, pre-labeled hazardous waste container. Use a funnel for liquids to avoid spills.

  • Container Sealing: Securely close the container lid immediately after adding the waste.

  • Decontamination: Clean any minor spills on the exterior of the container with an appropriate solvent and absorbent material. Dispose of the cleaning materials as hazardous waste in the same container.

  • Storage: Transport the sealed container to the designated hazardous waste storage area.

  • Documentation: Record the addition of waste to the container log, if applicable in your institution.

  • Handover: Follow institutional procedures for requesting a pickup by the hazardous waste management service.

Cyclopropanone_Oxime_Disposal_Workflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal start Start: Identify Waste This compound ppe Don Personal Protective Equipment (PPE) start->ppe Handle with care container Select & Label Compatible Container ppe->container segregate Segregate from Incompatible Wastes container->segregate transfer Transfer Waste to Container & Seal segregate->transfer storage Store in Designated, Secure Area transfer->storage disposal_service Arrange Pickup by Licensed Hazardous Waste Service storage->disposal_service end End: Proper Disposal Achieved disposal_service->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Cyclopropanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclopropanone Oxime

Disclaimer: Specific safety data for this compound is limited. The following guidelines are based on the safety protocols for structurally related compounds such as Cyclopropanone and other oximes, as well as general best practices for handling potentially hazardous research chemicals.[1][2] Always perform a thorough risk assessment before handling any chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous organic compounds.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a splash hazard.[1][3]Protects against splashes and vapors that could cause serious eye damage.[4]
Skin Protection Chemical-resistant gloves (Nitrile or neoprene are generally recommended for chemical resistance).[4] Fire/flame resistant and impervious lab coat or apron.[1] Closed-toe shoes.Prevents skin contact which may lead to irritation or absorption of the chemical.[4] Impervious clothing protects against spills.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1]Minimizes inhalation of potentially harmful vapors or aerosols.
Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risks.

Preparation:

  • Read and understand the available safety information for related compounds.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Prepare all necessary equipment and reagents before handling the chemical.

Handling:

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control vapor exposure.

  • Solvent Use: If dissolving in a solvent, add the this compound slowly to the solvent to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly secured and the reaction is set up to prevent spills or uncontrolled reactions.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[5] The container should be tightly sealed and clearly labeled.
Contaminated Materials All disposable items that have come into contact with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed, and labeled hazardous waste container for disposal.
Solutions Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_waste Waste Management prep1 Review Safety Data prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Monitor Reaction handle3->handle4 clean1 Quench Reaction (if applicable) handle4->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 waste1 Label Hazardous Waste clean2->waste1 Waste Ready clean4 Doff PPE clean3->clean4 waste2 Store in Designated Area waste1->waste2 waste3 Arrange for Professional Disposal waste2->waste3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.